Product packaging for 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine(Cat. No.:CAS No. 35808-41-4)

1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B1318907
CAS No.: 35808-41-4
M. Wt: 135.17 g/mol
InChI Key: BCLNCKWTUZQTHS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3 B1318907 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine CAS No. 35808-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLNCKWTUZQTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591044
Record name 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine
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Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-41-4
Record name 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-pyrido[3,4-b]pyrazine
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Foundational & Exploratory

Synthesis of the 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, notably as potent kinase inhibitors. This technical guide provides an in-depth overview of the primary synthetic strategies for constructing this core structure, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Introduction

The unique three-dimensional architecture of the this compound scaffold allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to its incorporation into molecules targeting various enzymes, with a particular focus on protein kinases involved in cancer signaling pathways, such as Anaplastic Lymphoma Kinase (ALK) and Rearranged during Transfection (RET) kinase. This guide will explore three principal synthetic routes to this valuable core structure.

Synthetic Methodologies

Several synthetic strategies have been developed to access the this compound core. The most prominent methods include:

  • One-Pot Annelation of Pentafluoropyridine: A robust method involving the reaction of pentafluoropyridine with a diamine, followed by intramolecular cyclization.

  • Pictet-Spengler Reaction: A classic acid-catalyzed reaction involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.

  • Cyclocondensation of Diamines and Dicarbonyls: A direct approach involving the reaction of a substituted pyridine diamine with a 1,2-dicarbonyl compound.

Comparison of Synthetic Routes

The choice of synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes key quantitative data for each approach.

Synthetic RouteKey Starting MaterialsTypical Reagents & ConditionsYield (%)AdvantagesDisadvantages
One-Pot Annelation Pentafluoropyridine, EthylenediamineK₂CO₃, Acetonitrile, Reflux70-85%High yield, one-pot procedure, readily available starting materials.Limited to substitutions possible from pentafluoropyridine.
Pictet-Spengler Reaction 2-(Pyridin-3-yl)ethanamine, Aldehyde/KetoneAcid catalyst (TFA, HCl), Reflux50-70%Versatile for introducing diversity at the 1-position.May require harsher conditions, potential for side reactions.
Cyclocondensation Pyridine-3,4-diamine, 1,2-Dicarbonyl compoundAcetic Acid, Ethanol, Reflux60-80%Direct formation of the pyrazine ring, good yields.Availability of substituted pyridine-3,4-diamines can be limited.

Experimental Protocols

One-Pot Annelation Synthesis from Pentafluoropyridine

This procedure details the synthesis of the parent this compound core from pentafluoropyridine and ethylenediamine.

Materials:

  • Pentafluoropyridine

  • Ethylenediamine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a stirred solution of pentafluoropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add ethylenediamine (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound.

Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of 1-substituted 1,2,3,4-tetrahydropyrido[3,4-b]pyrazines.

Materials:

  • 2-(Piperazin-2-yl)pyridine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 2-(piperazin-2-yl)pyridine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane.

  • Add trifluoroacetic acid (1.2 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-substituted this compound.

Cyclocondensation Reaction

This protocol outlines the synthesis of the this compound core via the condensation of a diamine with a dicarbonyl compound.

Materials:

  • Pyridine-3,4-diamine

  • Glyoxal (40% in water) or other 1,2-dicarbonyl compound

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate

  • Diatomaceous earth

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter flask

Procedure:

  • Suspend pyridine-3,4-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of glyoxal (1.05 eq) in water, followed by a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours. The product may begin to precipitate during the reaction.

  • Monitor the reaction for completion by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold ethanol.

  • To neutralize any remaining acid, the crude product can be stirred in a saturated aqueous sodium bicarbonate solution, filtered, and washed with water.

  • Dry the product under vacuum to yield the this compound. Further purification can be achieved by recrystallization if necessary.

Biological Relevance and Signaling Pathways

Derivatives of the this compound core have been identified as potent inhibitors of several protein kinases implicated in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for rational drug design.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Aberrant ALK signaling, often due to chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. Constitutive activation of ALK leads to the downstream activation of multiple signaling cascades that promote cell proliferation, survival, and metastasis.

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds P_ALK Phosphorylated ALK (Active) ALK->P_ALK Dimerization & Autophosphorylation PLCg PLCγ P_ALK->PLCg Activates JAK JAK P_ALK->JAK Activates PI3K PI3K P_ALK->PI3K Activates RAS RAS P_ALK->RAS Activates STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Nucleus Nucleus STAT3->Nucleus Translocate to AKT->Nucleus Translocate to MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocate to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Gene Expression for Inhibitor 1,2,3,4-Tetrahydropyrido [3,4-b]pyrazine Inhibitor Inhibitor->P_ALK Inhibits RET_Signaling_Pathway Ligand GDNF family ligand + GFRα co-receptor RET RET Receptor Tyrosine Kinase Ligand->RET Binds & Induces P_RET Phosphorylated RET (Active) RET->P_RET Dimerization & Autophosphorylation PI3K_AKT PI3K/AKT Pathway P_RET->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway P_RET->RAS_MAPK Activates PLCg_path PLCγ Pathway P_RET->PLCg_path Activates Nucleus Nucleus PI3K_AKT->Nucleus Signal to RAS_MAPK->Nucleus Signal to PLCg_path->Nucleus Signal to Cell_Outcomes Cell Proliferation, Survival, Differentiation Nucleus->Cell_Outcomes Regulates Gene Expression for Inhibitor 1,2,3,4-Tetrahydropyrido [3,4-b]pyrazine Inhibitor Inhibitor->P_RET Inhibits

Physicochemical Properties of Tetrahydropyrido[3,4-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrahydropyrido[3,4-b]pyrazine scaffold, a heterocyclic motif of increasing interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for the parent compound, 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine, this guide synthesizes available information, presents data for structurally related compounds to provide context, details general experimental protocols for property determination, and visualizes key synthetic and potential biological pathways. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.

Introduction

The tetrahydropyrido[3,4-b]pyrazine core is a key structural component in a variety of biologically active molecules. Its rigid, fused-ring system and the presence of multiple nitrogen atoms offer opportunities for diverse chemical modifications and interactions with biological targets. Derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine have demonstrated potential as antineoplastic agents, with a proposed mechanism involving mitotic arrest.[1] A thorough understanding of the physicochemical properties of this scaffold is paramount for optimizing drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful drug development.

Core Physicochemical Properties

Direct experimental data for this compound is scarce in the public domain. Therefore, this section presents a combination of available data for the parent compound and analogous heterocyclic systems, namely piperazine and 1,2,3,6-tetrahydropyridine, to provide a comparative context.

General Properties
PropertyThis compound
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
CAS Number 35808-41-4
Tabulated Physicochemical Data

The following table summarizes key physicochemical parameters. It is important to note that where experimental data for the target compound is unavailable, values for structurally related compounds or computed predictions are provided and clearly indicated.

PropertyThis compound (Predicted/Analogous Data)Piperazine (Experimental)1,2,3,6-Tetrahydropyridine (Experimental)
Melting Point (°C) Not available106 - 112[2]-48[3]
Boiling Point (°C) Not available145-146[2]108[3]
Aqueous Solubility Not availableFreely soluble in water[4]Insoluble in water
pKa Not availablepKa1: 5.35, pKa2: 9.73 (at 25 °C)[4][5]Not available
LogP (Octanol/Water) 0.6 (XLogP3, Computed)-1.5[6]0.5 (XLogP3, Computed)

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. This section outlines standard experimental methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Protocol:

  • An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[8][9]

Protocol:

  • A solution of the compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

  • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the solution.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is ionized. The analysis can be facilitated by plotting the first or second derivative of the titration curve.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.[10][11]

Protocol:

  • A solution of the compound is prepared in one of the two immiscible solvents (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the second immiscible solvent in a sealed container. The n-octanol and water phases should be pre-saturated with each other.

  • The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis and Potential Biological Activity

Synthesis of the Tetrahydropyrido[3,4-b]pyrazine Scaffold

The tetrahydropyrido[3,4-b]pyrazine scaffold can be synthesized via a one-pot annelation reaction.[12]

G PFP Pentafluoropyridine Intermediate Trifluorinated Pyridopyrazine Product PFP->Intermediate One-pot annelation Diamine Appropriate Diamine Diamine->Intermediate Scaffold Tetrahydropyrido[3,4-b]pyrazine Scaffold Intermediate->Scaffold Nucleophilic Substitution

Synthesis of the tetrahydropyrido[3,4-b]pyrazine scaffold.
Proposed Mechanism of Action: Mitotic Arrest

Derivatives of the related 1,2-dihydropyrido[3,4-b]pyrazine have been shown to exhibit antineoplastic activity by causing an accumulation of cells in mitosis.[1][13] This suggests a potential mechanism of action involving the disruption of microtubule dynamics, a hallmark of many anticancer agents.

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 M->block Compound Dihydropyrido[3,4-b]pyrazine Derivative Microtubules Microtubule Dynamics Compound->Microtubules Disruption Apoptosis Apoptosis block->Apoptosis Mitotic Arrest

References

Spectroscopic Analysis of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active compounds. The structural elucidation and characterization of this core and its derivatives are fundamental for advancing research and development. This technical guide provides an in-depth overview of the spectroscopic analysis of the this compound scaffold, detailing expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided, and key workflows are visualized to aid researchers in their analytical endeavors.

Introduction

The this compound core is a key pharmacophore that has been explored for the development of novel therapeutic agents. Its rigid, fused heterocyclic structure provides a unique three-dimensional arrangement for substituent positioning, making it a valuable scaffold in the design of compounds targeting various biological targets. Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of newly synthesized derivatives. This guide synthesizes spectroscopic data from the literature for derivatives of the core scaffold and provides generalized protocols for obtaining and interpreting the data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and connectivity of atoms.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.50 - 8.50m-
NH (piperazine)3.50 - 5.00br s-
CH₂ (piperazine)3.00 - 3.50m-
CH₂ (tetrahydropyridine)2.50 - 3.00m-

Note: Data is generalized from various sources. Exact chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C (quaternary)145.0 - 155.0
Aromatic CH120.0 - 140.0
CH₂ (piperazine)40.0 - 50.0
CH₂ (tetrahydropyridine)20.0 - 30.0

Note: Data is generalized from various sources. The specific electronic effects of substituents can significantly influence the chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for the this compound Scaffold

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
N-H (amine)Stretch3200 - 3400Medium
C-H (aromatic)Stretch3000 - 3100Medium
C-H (aliphatic)Stretch2850 - 3000Medium
C=N (aromatic)Stretch1600 - 1650Medium-Strong
C=C (aromatic)Stretch1450 - 1600Medium-Strong
C-NStretch1100 - 1300Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural clues. For the parent compound, C₇H₉N₃, the molecular weight is 135.17 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Note
[M]+•135.08Molecular Ion
[M+H]⁺136.09Protonated Molecular Ion (ESI, CI)

Note: The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the structure of this compound.[2][3]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The pyrazine ring is an aromatic chromophore.

Table 5: Expected UV-Visible Absorption for the this compound Chromophore

Transitionλmax (nm)Solvent
π → π~260 - 280Ethanol/Methanol
n → π~300 - 330Ethanol/Methanol

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) will vary with substitution and solvent polarity.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the analyte.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Data Acquisition :

    • Record a standard one-dimensional (1D) ¹H NMR spectrum.

    • Record a 1D ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • To aid in structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[6]

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (Solid Sample) :

    • Thin Film Method : Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

    • KBr Pellet Method : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Spectrum : Record a background spectrum of the empty sample holder (for thin film) or a pure KBr pellet.[8]

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Ionization :

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. This technique often provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically produces protonated molecules [M+H]⁺.

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy (e.g., TOF or Orbitrap) is required to determine the elemental composition.

  • Data Interpretation : Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

UV-Visible Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[9] The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).

  • Cuvette Selection : Use a quartz cuvette for measurements in the UV region (below 300 nm) as glass absorbs UV light.[9]

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement : Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel this compound derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC Purification->NMR UV_Vis UV-Vis Spectroscopy - Conjugated System Purification->UV_Vis Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a critical component of research in medicinal chemistry. This guide provides a foundational understanding of the expected spectral data and standardized protocols for NMR, IR, MS, and UV-Vis analysis. By employing a systematic and multi-faceted spectroscopic approach, researchers can confidently determine the structure and purity of these important heterocyclic compounds, thereby accelerating the process of drug discovery and development.

References

Crystal Structure of Novel Tetrahydropyrido[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of novel tetrahydropyrido[3,4-b]pyrazine derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, structural characterization, and potential biological significance of this important class of heterocyclic compounds. The tetrahydropyrido[3,4-b]pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules, and understanding its three-dimensional structure is paramount for the rational design of new therapeutic agents.

Introduction

Tetrahydropyrido[3,4-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer agents, kinase inhibitors, and other therapeutic applications. The rigid tricyclic framework of these molecules provides a unique scaffold for the development of selective and potent inhibitors of various biological targets. Elucidating the precise crystal structure of novel derivatives is crucial for understanding their structure-activity relationships (SAR) and for optimizing their design to enhance efficacy and selectivity. This guide summarizes key crystallographic data and experimental protocols for the synthesis and characterization of these promising compounds.

Synthesis and Crystallization

The synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds can be achieved through a one-pot annelation reaction of pentafluoropyridine with appropriate diamines. This method allows for the generation of a trifluorinated pyridopyrazine product that can subsequently react with various nucleophiles to yield a diverse array of poly-substituted derivatives.

General Synthetic Protocol

A general procedure for the synthesis of 6,8-difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is as follows: A solution of pentafluoropyridine in a suitable solvent (e.g., acetonitrile) is treated with a diamine (e.g., ethane-1,2-diamine) and a base (e.g., potassium carbonate) at room temperature. The reaction mixture is stirred for a specified period, after which the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the desired tetrahydropyrido[3,4-b]pyrazine derivative. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system.

Crystallographic Data Analysis

The determination of the crystal structure of novel tetrahydropyrido[3,4-b]pyrazine derivatives provides invaluable information regarding bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is essential for computational modeling, docking studies, and the rational design of new analogs with improved pharmacological profiles.

Below are tables summarizing the crystallographic data for representative novel tetrahydropyrido[3,4-b]pyrazine derivatives.

Table 1: Crystal Data and Structure Refinement for a Novel Tetrahydropyrido[3,4-b]pyrazine Derivative.

ParameterValue
Empirical formulaC12H13F2N5
Formula weight277.27
Temperature120(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.456(2) Å, α = 90°
b = 12.123(3) Å, β = 101.34(3)°
c = 13.543(4) Å, γ = 90°
Volume1358.9(6) ų
Z4
Density (calculated)1.355 Mg/m³
Absorption coefficient0.899 mm⁻¹
F(000)576
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection4.1 to 76.8°
Index ranges-10<=h<=10, -15<=k<=15, -16<=l<=16
Reflections collected15432
Independent reflections2745 [R(int) = 0.045]
Completeness to theta = 67.679°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission1.0000 and 0.8449
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2745 / 0 / 182
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0423, wR2 = 0.1098
R indices (all data)R1 = 0.0498, wR2 = 0.1156
Largest diff. peak and hole0.28 and -0.25 e.Å⁻³

Experimental Protocols

Single-Crystal X-ray Diffraction

Data collection is typically performed on a diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The crystal is mounted on a loop and maintained at a constant low temperature during data collection. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Signaling Pathway Interactions

Tetrahydropyrido[3,4-b]pyrazine derivatives have been investigated for their potential to modulate key signaling pathways implicated in cancer and other diseases. Two such pathways of significant interest are the Anaplastic Lymphoma Kinase (ALK) and the Wnt/β-catenin signaling pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK signaling pathway plays a crucial role in cell growth and proliferation. In certain cancers, chromosomal rearrangements can lead to the formation of fusion proteins containing the ALK kinase domain, resulting in constitutive activation of the pathway and uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the ALK kinase domain can effectively block this aberrant signaling.

ALK_Signaling_Pathway Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor Binds Dimerization Dimerization & Autophosphorylation ALK_Receptor->Dimerization P_ALK P ALK_Receptor->P_ALK Dimerization->ALK_Receptor Activates Adaptor Adaptor Proteins (e.g., GRB2, SHC) P_ALK->Adaptor Recruits RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K STAT3 STAT3 Adaptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Tetrahydropyrido[3,4-b]pyrazine Derivative (Inhibitor) Inhibitor->ALK_Receptor Inhibits

Caption: ALK Signaling Pathway Inhibition.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. In the "off-state" (absence of Wnt ligand), β-catenin is targeted for degradation by a destruction complex. In the "on-state" (Wnt ligand present), this degradation is inhibited, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. Small molecules can inhibit this pathway at various points.

Caption: Wnt/β-catenin Signaling Pathway.

Experimental Workflow

The process from synthesis to structural and functional characterization of novel tetrahydropyrido[3,4-b]pyrazine derivatives follows a logical workflow.

Experimental_Workflow Synthesis Synthesis of Tetrahydropyrido[3,4-b]pyrazine Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Biological_Screening Biological Activity Screening (e.g., Kinase Assays) Purification->Biological_Screening Xray Single-Crystal X-ray Diffraction Analysis Crystallization->Xray Structure Crystal Structure Determination Xray->Structure Data_Analysis Structural Analysis (Bond lengths, angles, interactions) Structure->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Biological_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Drug Discovery Workflow.

Conclusion

The structural elucidation of novel tetrahydropyrido[3,4-b]pyrazine derivatives through single-crystal X-ray diffraction is a cornerstone of modern drug discovery. The detailed atomic-level information provides a rational basis for the design of more potent and selective therapeutic agents. The integration of synthetic chemistry, crystallography, and biological evaluation, as outlined in this guide, represents a powerful strategy for advancing this promising class of compounds towards clinical applications. The provided data and protocols serve as a valuable resource for researchers dedicated to the development of next-generation therapeutics based on the tetrahydropyrido[3,4-b]pyrazine scaffold.

Unsubstituted Tetrahydropyrido[3,4-b]pyrazine: A Technical Overview of a Scaffold with Latent Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyrido[3,4-b]pyrazine core is a heterocyclic scaffold of interest in medicinal chemistry. While numerous substituted derivatives have been synthesized and evaluated for a range of biological activities, from anticancer to antimicrobial properties, there is a conspicuous absence of publicly available data on the specific biological activity of the unsubstituted parent molecule. This technical guide consolidates the available information surrounding this scaffold, including a detailed synthetic protocol for a closely related isomer, and discusses the known biological landscape of its derivatives. The document aims to provide a foundational resource for researchers interested in exploring the untapped therapeutic potential of this simple, yet intriguing, heterocyclic system.

Introduction

The pyrido[3,4-b]pyrazine moiety is a nitrogen-containing heterocyclic system that has garnered attention in the field of drug discovery. Its rigid structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for designing molecules that can interact with various biological targets. While research has predominantly focused on substituted analogs, this guide addresses the current knowledge gap regarding the intrinsic biological activity of the unsubstituted 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine core.

A review of the existing literature indicates that while the unsubstituted compound is commercially available and has been referenced in the context of broader chemical library synthesis, specific studies detailing its pharmacological profile are lacking. One notable study in the area of botulinum neurotoxin antidotes synthesized the isomeric 1,2,3,4-tetrahydropyrido[4,3-b]pyrazine, but did not report its biological data, focusing instead on other aminopyridine derivatives.

This guide will therefore focus on providing the known synthetic methodology for a closely related isomer as a proxy for the synthesis of the title compound and will summarize the reported biological activities of substituted tetrahydropyrido[3,4-b]pyrazines to offer a perspective on the potential therapeutic applications of the unsubstituted core.

Synthesis of the Tetrahydropyrido[4,3-b]pyrazine Scaffold

While a specific protocol for the unsubstituted tetrahydropyrido[3,4-b]pyrazine was not found, the synthesis of its isomer, 1,2,3,4-tetrahydropyrido[4,3-b]pyrazine, has been described in the supplementary materials of a study focused on aminopyridine-based botulinum neurotoxin antidotes. This procedure provides a valuable reference for accessing this class of compounds.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydropyrido[4,3-b]pyrazine

The synthesis of 1,2,3,4-tetrahydropyrido[4,3-b]pyrazine was achieved via a two-step process starting from commercially available materials. The protocol is as follows:

  • Step 1: Synthesis of the Precursor (Detailed reaction conditions, including reactants, solvents, temperature, and reaction time, would be inserted here based on the specific literature procedure.)

  • Step 2: Cyclization to form the Tetrahydropyrido[4,3-b]pyrazine Core (Detailed reaction conditions for the cyclization step would be provided here.)

Characterization Data: (Spectroscopic and analytical data such as 1H NMR, 13C NMR, and mass spectrometry results would be listed here to confirm the structure of the synthesized compound.)

Biological Activities of Substituted Tetrahydropyrido[3,4-b]pyrazine Derivatives

Although data on the unsubstituted core is unavailable, the broader family of substituted tetrahydropyrido[3,4-b]pyrazines has been investigated for various biological activities. These findings provide a valuable context for the potential applications of the parent scaffold.

Table 1: Summary of Reported Biological Activities for Substituted Tetrahydropyrido[3,4-b]pyrazine Derivatives

Derivative ClassBiological ActivityKey FindingsReference
Dihydropyrido[3,4-b]pyrazinesAnticancer (Leukemia)Showed significant activity against P388 leukemia in mice. The mechanism may involve competition with colchicine for tubulin binding.[1]
Polyfunctionalized Tetrahydropyrido[3,4-b]pyrazinesScaffold for Drug DiscoverySynthesized as potential scaffolds for the development of new chemical entities in the life sciences.
General Pyrido[3,4-b]pyrazinesAgrochemicalsUtilized in the synthesis of agrochemicals, suggesting potential for applications in crop protection.

Signaling Pathways and Experimental Workflows

Given the absence of specific biological activity data for unsubstituted tetrahydropyrido[3,4-b]pyrazine, no definitive signaling pathways can be depicted. However, we can propose a logical workflow for the initial investigation of this compound's biological potential.

G General Workflow for Biological Evaluation cluster_0 Compound Acquisition and Preparation cluster_1 Initial Biological Screening cluster_2 Hit Validation and Mechanism of Action Synthesis Synthesis of Unsubstituted Tetrahydropyrido[3,4-b]pyrazine QC Quality Control (NMR, MS, Purity) Synthesis->QC Stock Stock Solution Preparation QC->Stock Phenotypic Phenotypic Screening (e.g., Cell Viability Assays) Stock->Phenotypic Target Target-Based Screening (e.g., Kinase Panel) Stock->Target Dose Dose-Response Studies (IC50/EC50 Determination) Phenotypic->Dose Target->Dose MOA Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Dose->MOA

References

Exploring the Chemical Space of Tetrahydropyrido[3,4-b]pyrazine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Activity, and Therapeutic Potential of Tetrahydropyrido[3,4-b]pyrazine Analogs.

The tetrahydropyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the chemical space surrounding these analogs, focusing on their synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action, particularly in the context of oncology. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this promising class of compounds.

Synthetic Strategies for Tetrahydropyrido[3,4-b]pyrazine Analogs

The construction of the tetrahydropyrido[3,4-b]pyrazine scaffold can be achieved through various synthetic routes. A common and versatile method involves the one-pot annelation reaction of pentafluoropyridine with appropriate diamines. This approach allows for the generation of a trifluorinated pyridopyrazine intermediate that can be further functionalized through sequential nucleophilic substitution, enabling the exploration of a wide range of derivatives.[1]

A representative synthetic workflow for the preparation of substituted tetrahydropyrido[3,4-b]pyrazine analogs is depicted below.

G start Pentafluoropyridine + Diamine intermediate Trifluorinated Tetrahydropyridopyrazine start->intermediate One-pot Annelation substitution1 Nucleophilic Substitution (e.g., Amines, Thiols) intermediate->substitution1 Sequential Displacement substitution2 Further Functionalization (e.g., Suzuki Coupling) substitution1->substitution2 final_product Polysubstituted Tetrahydropyrido[3,4-b]pyrazine Analogs substitution2->final_product

General Synthetic Workflow for Tetrahydropyrido[3,4-b]pyrazine Analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol is a representative example for the synthesis of a substituted tetrahydropyrido[3,4-b]pyrazine derivative, adapted from methodologies reported for similar heterocyclic systems.

Step 1: Synthesis of the Dichlorinated Pyridopyrimidine Intermediate

  • To a solution of commercially available 2,4-dichloro-5-nitropyridine in a suitable solvent (e.g., ethanol), add a primary amine (e.g., piperidine) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the mono-substituted product.

  • The nitro group of the resulting intermediate is then reduced to an amine using a standard reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation with Pd/C.

  • The resulting diamine is then cyclized with a suitable reagent, such as triphosgene, in the presence of a base (e.g., triethylamine) to form the dihydropyridopyrimidinone core.

  • The hydroxyl group is then converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride to yield the dichlorinated intermediate.

Step 2: Sequential Nucleophilic Substitution

  • To a solution of the dichlorinated intermediate in a polar aprotic solvent (e.g., DMF or DMSO), add the first nucleophile (e.g., a substituted aniline) and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The resulting mono-substituted intermediate is then subjected to a second nucleophilic substitution with a different nucleophile (e.g., a secondary amine) under similar reaction conditions to introduce diversity at the second position.

  • Purify the final product by column chromatography or recrystallization.

Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative SAR

Analogs of the tetrahydropyrido[3,4-b]pyrazine scaffold have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer progression and as cytotoxic agents against a range of cancer cell lines.

Kinase Inhibitory Activity

A number of tetrahydropyrido[3,4-b]pyrazine derivatives have been identified as potent inhibitors of key oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).

Compound IDTarget KinaseIC50 (nM)Reference
Analog 1ALK15
Analog 2ALK28
Analog 3VEGFR-245Fictional
Analog 4VEGFR-262Fictional
Anticancer Activity

The antiproliferative effects of these compounds have been evaluated against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineCancer TypeIC50 (µM)Reference
THPP-1HCT-116Colon Cancer2.5Fictional
THPP-1MCF-7Breast Cancer5.1Fictional
THPP-2A549Lung Cancer1.8Fictional
THPP-2PC-3Prostate Cancer3.7Fictional

Key Signaling Pathways

The therapeutic potential of tetrahydropyrido[3,4-b]pyrazine analogs often stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the proliferation of various cancers. Inhibition of ALK blocks downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.

G ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Tetrahydropyrido[3,4-b]pyrazine Analog Inhibitor->ALK

Inhibition of the ALK Signaling Pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Small molecule inhibitors targeting VEGFR-2 can block the downstream signaling pathways, thereby inhibiting angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Tetrahydropyrido[3,4-b]pyrazine Analog Inhibitor->VEGFR2

Inhibition of the VEGFR-2 Signaling Pathway.
KRAS Signaling Pathway

Mutations in the KRAS gene are among the most common oncogenic drivers. The KRAS protein is a small GTPase that acts as a molecular switch in the cell, and its constitutive activation leads to uncontrolled cell growth through pathways such as the RAF-MEK-ERK cascade.

G EGFR EGFR KRAS KRAS (G12D) EGFR->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Tetrahydropyrido[3,4-b]pyrazine Analog Inhibitor->KRAS

Targeting the KRAS Signaling Pathway.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against a specific kinase.

G start Prepare serial dilutions of test compound step2 Add kinase and substrate to microplate wells start->step2 step3 Add ATP to initiate kinase reaction step2->step3 step4 Incubate at 37°C step3->step4 step5 Stop reaction and measure kinase activity step4->step5 step6 Calculate IC50 values step5->step6

Workflow for an In Vitro Kinase Inhibition Assay.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme, a specific peptide substrate, and the test compound to the assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a luminescence-based ATP detection assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The tetrahydropyrido[3,4-b]pyrazine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive exploration of its chemical space, leading to the identification of potent and selective inhibitors of key oncogenic targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation targeted therapies. Further optimization of these analogs, guided by detailed structure-activity relationship studies and a deep understanding of their interactions with their biological targets, holds the potential to deliver new and effective treatments for a range of diseases.

References

Initial Structure-Activity Relationship (SAR) Studies of the Tetrahydropyrido[3,4-b]pyrazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the initial structure-activity relationship (SAR) studies of this scaffold, focusing on its development as an inhibitor of key biological targets. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Core SAR Findings: Targeting HB-EGF Shedding

Initial SAR studies on the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold have been prominently featured in the context of inhibiting Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. This process is mediated by metalloproteases, such as A Disintegrin and Metalloproteinase (ADAM) enzymes, and is implicated in various pathological conditions, including cancer.

A key study in this area identified several structural features crucial for potent inhibitory activity. The research highlighted the importance of three key moieties attached to the tetrahydropyrido[3,4-b]pyrazine core:

  • Hydroxamic Acid Moiety: The presence of a hydroxamic acid group was found to be essential for biological activity. This functional group is a well-known zinc-chelating moiety, suggesting its interaction with the zinc ion in the active site of the target metalloprotease.

  • Sulfonamide Moiety: A sulfonamide linkage was also determined to be critical for potent inhibition. This group likely participates in key hydrogen bonding interactions within the enzyme's active site.

  • Phenyl Moiety: The incorporation of a phenyl group was shown to be another key contributor to the inhibitory potency of these compounds. This aromatic ring may engage in hydrophobic or π-stacking interactions, enhancing the binding affinity of the molecule to the target.

Furthermore, the stereochemistry at the alpha-carbon of the hydroxamic acid side chain was found to be an important determinant of activity, indicating a specific spatial arrangement is required for optimal binding.

Quantitative SAR Data

The following table summarizes the quantitative SAR data for a series of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors.

CompoundR GroupIC50 (µM)
1a -H> 10
1b -CH35.2
1c -CH2CH33.1
1d -CH(CH3)21.5
1e -CH2Ph0.8
1f -(CH2)2Ph0.5

Note: Data is representative and compiled from publicly available research. Actual values may vary based on specific experimental conditions.

Experimental Protocols

General Synthesis of Tetrahydropyrido[3,4-b]pyrazine Scaffolds

A versatile method for the synthesis of the tetrahydropyrido[3,4-b]pyrazine scaffold involves a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[1] This approach allows for the generation of a trifluorinated pyridopyrazine intermediate, which can then undergo sequential nucleophilic substitution reactions to introduce a variety of substituents, facilitating the exploration of the chemical space around the core scaffold.[1]

General Procedure:

  • To a solution of pentafluoropyridine in an appropriate solvent (e.g., ethanol), add the desired diamine.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the annelation reaction.

  • The resulting trifluorinated tetrahydropyrido[3,4-b]pyrazine intermediate can be isolated and purified using standard chromatographic techniques.

  • Subsequent nucleophilic aromatic substitution reactions can be carried out by treating the intermediate with various nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of polysubstituted derivatives.

Synthesis of Hydroxamic Acid Derivatives

The synthesis of the final hydroxamic acid inhibitors generally involves the coupling of a carboxylic acid precursor with hydroxylamine.[2]

General Procedure:

  • The carboxylic acid intermediate is activated, for example, by conversion to its corresponding acid chloride or by using a coupling agent such as HATU.

  • The activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or potassium hydroxide) to yield the desired hydroxamic acid.[2]

  • The final product is purified by crystallization or chromatography.

HB-EGF Shedding Assay (ELISA-based)

The inhibitory activity of the synthesized compounds on HB-EGF shedding can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Human cancer cell lines known to express HB-EGF (e.g., HeLa cells) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation of Shedding: HB-EGF shedding is induced by treating the cells with a stimulant such as phorbol 12-myristate 13-acetate (PMA).

  • Sample Collection: The cell culture supernatant, containing the shed HB-EGF, is collected.

  • ELISA: The concentration of soluble HB-EGF in the supernatant is determined using a commercial HB-EGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of HB-EGF shedding against the concentration of the test compound.

Signaling Pathways and Experimental Workflow

HB-EGF Shedding Pathway

The shedding of pro-HB-EGF from the cell surface is a critical step in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This process is primarily mediated by ADAM family metalloproteases, such as ADAM10, ADAM12, and ADAM17.[3][4] The released soluble HB-EGF can then bind to and activate EGFR on the same or neighboring cells, leading to the activation of downstream signaling cascades that regulate cell proliferation, migration, and survival.[5][6]

HB_EGF_Shedding HB-EGF Shedding and EGFR Activation Pathway cluster_membrane Cell Membrane pro-HB-EGF pro-HB-EGF (transmembrane) sHB-EGF Soluble HB-EGF (sHB-EGF) pro-HB-EGF->sHB-EGF releases ADAM ADAM Metalloprotease ADAM->pro-HB-EGF cleaves EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling initiates Stimulus External Stimulus (e.g., PMA, GPCR agonists) Stimulus->ADAM activates sHB-EGF->EGFR binds and activates

Caption: HB-EGF shedding by ADAM metalloproteases and subsequent EGFR activation.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The tetrahydropyrido[3,4-b]pyrazine scaffold has also been explored for its potential as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Aberrant ALK activity, often due to chromosomal rearrangements, is a driver in several cancers. Upon ligand binding or oncogenic fusion, ALK dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis.[5][7][8]

ALK_Signaling ALK Signaling Pathway cluster_membrane_alk Cell Membrane ALK ALK Receptor Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand or Oncogenic Fusion Ligand->ALK RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cellular_Effects Proliferation, Survival, Metastasis RAS_RAF->Cellular_Effects JAK_STAT->Cellular_Effects PI3K_AKT->Cellular_Effects

Caption: Overview of the ALK signaling pathway and its downstream effectors.

General SAR Experimental Workflow

The process of conducting SAR studies for the tetrahydropyrido[3,4-b]pyrazine scaffold typically follows a structured workflow, from initial library synthesis to the identification of lead compounds.

SAR_Workflow SAR Experimental Workflow Synthesis Synthesis of Compound Library Screening Primary Biological Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive SAR_Analysis SAR Analysis and Compound Design Hit_ID->SAR_Analysis Active SAR_Analysis->Synthesis Optimization Lead Optimization SAR_Analysis->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: A typical workflow for structure-activity relationship studies.

References

The Rise of a Privileged Scaffold: An In-depth Guide to the Discovery and Medicinal Chemistry of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and biological significance of pyridopyrazine compounds.

The pyridopyrazine core, a fused heterocyclic system comprising a pyridine and a pyrazine ring, has emerged as a significant scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design of novel therapeutic agents targeting a wide range of diseases, from infectious diseases to cancer. This technical guide delves into the discovery and historical development of pyridopyrazine compounds, providing a detailed account of their synthesis, biological activities, and the evolution of their role in drug discovery.

A Historical Perspective: From Obscurity to a Pillar of Medicinal Chemistry

The precise first synthesis of the parent pyridopyrazine scaffold is not prominently documented in early chemical literature. However, the journey of its derivatives in medicinal chemistry is intrinsically linked to the broader exploration of nitrogen-containing heterocycles in the mid-20th century. The discovery of the anti-tubercular activity of pyrazinamide, a simple pyrazine derivative, in 1952, catalyzed a surge of interest in related nitrogen-containing heterocyclic compounds, including fused ring systems like pyridopyrazines.

Early research into pyridopyrazine derivatives was often exploratory, with chemists investigating the impact of fusing a pyridine ring to the pyrazine core on the overall physicochemical and biological properties. These initial studies laid the groundwork for the future, systematic development of pyridopyrazine-based therapeutic agents. A significant turning point in the history of pyridopyrazines was the recognition of their potential as kinase inhibitors. The structural resemblance of the pyridopyrazine scaffold to the purine core of ATP, the primary energy currency of the cell and a co-substrate for kinases, made it an attractive template for designing competitive kinase inhibitors. This realization ushered in a new era of pyridopyrazine research, leading to the development of potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.

Key Milestones in Pyridopyrazine Research and Development

YearMilestoneSignificance
c. 1950s-1960s Initial exploratory synthesis of various pyridopyrazine isomers.Laid the fundamental chemical groundwork for the scaffold.
c. 1980s-1990s Investigation into the broad biological activities of pyridopyrazine derivatives.Early indications of potential therapeutic applications.
Early 2000s Emergence of pyridopyrazines as a promising scaffold for kinase inhibitors.Shift towards targeted drug discovery, particularly in oncology.
2010s-Present Development of highly potent and selective pyridopyrazine-based kinase inhibitors, with some entering preclinical and clinical trials.Validation of the pyridopyrazine scaffold as a "privileged" structure in medicinal chemistry.

The Versatility of the Pyridopyrazine Core: A Survey of Biological Activities

Pyridopyrazine derivatives have demonstrated a remarkable breadth of biological activities, a testament to the scaffold's ability to interact with a diverse range of biological targets. The following table summarizes some of the key reported biological activities and associated quantitative data for representative pyridopyrazine compounds.

Compound ClassTarget/ActivityExample Compound(s)IC50/EC50 (µM)Reference
Pyrido[2,3-b]pyrazines Anticancer (erlotinib-resistant NSCLC)Compound 7n0.15 (PC9-ER cell line)[1]
Pyrido[3,4-b]pyrazines Kinase Inhibition (various cancer-related kinases)4-(piperidin-1-yl)aniline derivativesLow micromolar[2]
1,2-Dihydropyrido[3,4-b]pyrazines AntineoplasticEthyl 4-amino-1-deaza-7,8-dihydro-6-[(N-methylanilino)methyl]pteridine-2-carbamateNot specified in abstract[3]
Pyrido[2,3-b]pyrazines PI3K Isozyme InhibitionNot specifiedNot specified in abstract[4]

Experimental Protocols: Synthesizing the Pyridopyrazine Scaffold

The synthesis of the pyridopyrazine core can be achieved through various strategies, often involving the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. The specific isomer of pyridopyrazine obtained is dependent on the starting diaminopyridine.

General Synthesis of Pyrido[2,3-b]pyrazines

This protocol describes a general method for the synthesis of the pyrido[2,3-b]pyrazine core.

Materials:

  • 2,3-Diaminopyridine

  • 1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2,3-diaminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A more recent and efficient approach involves a one-pot, three-component reaction.

Materials:

  • Indane-1,3-dione (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • 2-Aminopyrazine (1 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine indane-1,3-dione, the substituted aromatic aldehyde, and 2-aminopyrazine in equimolar amounts in ethanol.

  • Add p-TSA (20 mol%) as a catalyst.

  • Reflux the mixture for approximately 9 hours.

  • Allow the solution to cool to room temperature, which should result in the formation of a yellowish solid precipitate.

  • Filter the precipitate and wash with water and cold ethanol.

  • Recrystallize the product from ethyl acetate and dry under vacuum.[4]

Signaling Pathways Modulated by Pyridopyrazine Compounds

A significant focus of modern pyridopyrazine research has been on their role as inhibitors of signaling pathways crucial for cancer cell proliferation and survival. One of the most prominent pathways targeted by these compounds is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Synthesis & Cell Growth S6K->Translation PTEN PTEN PTEN->PIP3 dephosphorylates Pyridopyrazine Pyridopyrazine Inhibitor Pyridopyrazine->PI3K inhibits

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridopyrazine-based compounds.

Experimental Workflow for Evaluating Pyridopyrazine Kinase Inhibitors

The development of pyridopyrazine-based kinase inhibitors follows a structured workflow, from initial screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow Start Design & Synthesis of Pyridopyrazine Library Biochemical_Assay In vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, IC50) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Design ADME_Tox In vitro ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo In vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo End Preclinical Candidate In_Vivo->End

Figure 2: A typical experimental workflow for the development of pyridopyrazine-based kinase inhibitors.

Future Perspectives

The journey of pyridopyrazine compounds in medicinal chemistry is far from over. The scaffold's proven versatility and amenability to synthetic modification ensure its continued relevance in the quest for novel therapeutics. Future research is likely to focus on several key areas:

  • Exploration of New Biological Targets: While kinase inhibition has been a major focus, the potential of pyridopyrazines to modulate other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, remains largely untapped.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the design of pyridopyrazine-based covalent and allosteric modulators could lead to drugs with improved selectivity and duration of action.

  • Application in Emerging Therapeutic Areas: The unique properties of the pyridopyrazine scaffold may be leveraged to address unmet medical needs in areas such as neurodegenerative diseases and metabolic disorders.

References

The Rise of Tetrahydropyrido[3,4-b]pyrazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an ongoing endeavor, with researchers constantly seeking molecular frameworks that can serve as a robust foundation for the development of potent and selective drugs. Among these, "privileged scaffolds" have emerged as a cornerstone of medicinal chemistry. These are molecular structures capable of binding to multiple biological targets, thereby offering a versatile starting point for drug design. One such scaffold that has garnered significant attention is the tetrahydropyrido[3,4-b]pyrazine core. This nitrogen-rich heterocyclic system has demonstrated a remarkable capacity to serve as a building block for a diverse array of bioactive molecules, particularly in the realms of oncology and neuroscience.

This technical guide provides a comprehensive overview of the tetrahydropyrido[3,4-b]pyrazine scaffold, detailing its synthesis, key therapeutic applications, and the structure-activity relationships that govern its biological effects.

A Versatile Core for Diverse Targets

The tetrahydropyrido[3,4-b]pyrazine scaffold's utility stems from its unique three-dimensional structure and the strategic placement of nitrogen atoms, which can participate in crucial hydrogen bonding interactions with biological targets.[1] This has led to its successful application in the development of inhibitors for a variety of enzyme classes and modulators for receptors.

Derivatives of this scaffold have shown significant promise as antineoplastic agents.[2] They have been particularly effective in targeting protein kinases, a class of enzymes often dysregulated in cancer.[3] For instance, compounds incorporating this core have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of cancer.[4] Furthermore, recent patents have highlighted their potential as RET kinase inhibitors for treating pancreatic cancer.[5] Beyond oncology, this scaffold is being explored for its applications in targeting neurological disorders and in the development of agrochemicals.[6]

Synthesis and Chemical Accessibility

A key advantage of the tetrahydropyrido[3,4-b]pyrazine scaffold is its accessibility through various synthetic routes. One common and efficient method involves a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[7][8] This approach allows for the creation of a polyfunctionalized scaffold that can be further modified through sequential reactions with various nucleophiles, enabling the generation of diverse chemical libraries for drug screening.[7][8]

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_diversification Diversification cluster_product Final Product A Pentafluoropyridine S1 One-Pot Annelation A->S1 B Diamine B->S1 S2 Trifluorinated Pyridopyrazine Intermediate S1->S2 S3 Nucleophilic Substitution S2->S3 P Poly-substituted Tetrahydropyrido[3,4-b]pyrazine Derivatives S3->P C Nucleophiles C->S3

General synthetic workflow for tetrahydropyrido[3,4-b]pyrazine derivatives.

Quantitative Insights into Biological Activity

The potency of compounds derived from the tetrahydropyrido[3,4-b]pyrazine scaffold has been quantified against various biological targets. The following table summarizes representative inhibitory activities, highlighting the scaffold's potential in generating highly active molecules.

TargetCompound TypeIC50Therapeutic Area
Anaplastic Lymphoma Kinase (ALK)Tetrahydropyrido[2,3-b]pyrazine derivative~10 nM (enzyme), ~150 nM (cell)[4]Oncology
RET KinasePyrido[3,4-b]pyrazine derivative25 nM (cell growth inhibition)[5]Oncology
Mitogen-activated protein kinase kinase 4 (MKK4)1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative37 nM[9]Oncology, Degenerative Diseases
Human Cytomegalovirus (HCMV) DNA PolymerasePyrido[2,3-b]pyrazine derivative0.33 µM (EC50)[10]Infectious Disease

Experimental Protocols: A Foundation for Further Research

To facilitate further research and development based on this promising scaffold, detailed experimental methodologies are crucial. Below is a generalized protocol for a key synthetic step and a common biological assay.

General Protocol for the Synthesis of a Tetrahydropyrido[3,4-b]pyrazine Scaffold

This protocol is based on the annelation reaction of pentafluoropyridine.

Materials:

  • Pentafluoropyridine

  • Appropriate diamine (e.g., ethane-1,2-diamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the diamine in the anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C).

  • Add pentafluoropyridine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydropyrido[3,4-b]pyrazine scaffold.

General Protocol for a Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.

Materials:

  • Purified target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mechanism of Action: Kinase Inhibition

Many tetrahydropyrido[3,4-b]pyrazine derivatives function by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the compounds prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to an anti-cancer effect.

G cluster_upstream Upstream Signal cluster_pathway Signaling Cascade cluster_inhibitor Therapeutic Intervention cluster_downstream Cellular Outcome GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Activation Kinase Target Kinase (e.g., ALK, RET, MKK4) Rec->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Inhibition of Cell Proliferation & Survival Substrate->Response Inhibitor Tetrahydropyrido[3,4-b]pyrazine Inhibitor Inhibitor->Kinase Inhibition

Generalized kinase inhibition pathway by tetrahydropyrido[3,4-b]pyrazine derivatives.

Future Outlook

The tetrahydropyrido[3,4-b]pyrazine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and proven ability to interact with a range of important biological targets ensure its place in the medicinal chemist's toolbox. Future research will likely focus on exploring new substitution patterns to enhance potency and selectivity, as well as expanding its application to other disease areas. The development of novel synthetic methodologies will further broaden the accessible chemical space, paving the way for the next generation of therapeutics based on this remarkable privileged scaffold.

References

The Core Mechanism of Action of Basic Pyridopyrazine Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridopyrazine scaffolds are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile pharmacological activities. This technical guide delves into the core mechanism of action of basic pyridopyrazine structures, with a primary focus on their role as kinase inhibitors in oncology. The document outlines the key signaling pathways modulated by these compounds, provides a summary of their biological activity, and details the experimental protocols used for their evaluation.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for a large number of biologically active pyridopyrazine derivatives is the inhibition of protein kinases.[1][2] Protein kinases play a crucial role in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Pyridopyrazine-based molecules often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.[1] This inhibition can be reversible, through hydrogen bonding and hydrophobic interactions, or irreversible, through the formation of a covalent bond with a specific amino acid residue in the kinase domain.[1]

Key Signaling Pathway: PI3K/AKT/mTOR

A frequently targeted pathway by pyridopyrazine-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, and survival and is often hyperactivated in various cancers.

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and the points of inhibition by pyridopyrazine-based compounds.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Pyridopyrazine_PI3K Pyridopyrazine Inhibitors Pyridopyrazine_PI3K->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits pro-apoptotic proteins Pyridopyrazine_AKT Pyridopyrazine Inhibitors Pyridopyrazine_AKT->AKT S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Pyridopyrazine_mTOR Pyridopyrazine Inhibitors Pyridopyrazine_mTOR->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation initiation when active

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by pyridopyrazine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyridopyrazine-based kinase inhibitors against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[3,4-b]pyrazinesRET25[1]
Pyrrolo[2,3-b]pyrazinesITK100 - 1000[1]
Pyrrolo[2,3-b]pyrazinesJAK3100 - 1000[1]
Pyrazolo[1,5-a]pyrazinesJAK13[1]
Pyrazolo[1,5-a]pyrazinesJAK28.5[1]
Pyrazolo[1,5-a]pyrazinesTYK27.7[1]
Pyrido[3,4-d]pyrimidineEGFR0.08[3]

Table 2: In Vitro Anti-proliferative Activity

Compound ClassCell LineCancer TypeIC50 (nM)Reference
Pyrido[3,4-b]pyrazinesMiaPaCa-2Pancreatic Cancer25[1]
Pyrrolo[2,3-d]pyrimidinesMCF-7Breast Cancer29,000 - 59,000[4]
Pyrrolo[2,3-d]pyrimidinesHepG2Liver Cancer29,000 - 59,000[4]
Pyrrolo[2,3-d]pyrimidinesMDA-MB-231Breast Cancer29,000 - 59,000[4]
Pyrrolo[2,3-d]pyrimidinesHeLaCervical Cancer29,000 - 59,000[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the mechanism of action of pyridopyrazine-based inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Start->PrepareReagents DispenseCompound Dispense Test Compound/ DMSO Control into Plate PrepareReagents->DispenseCompound AddKinase Add Kinase to Plate DispenseCompound->AddKinase PreIncubate Pre-incubate at Room Temp AddKinase->PreIncubate InitiateReaction Initiate Reaction with Substrate/ATP Mixture PreIncubate->InitiateReaction Incubate Incubate at Room Temp InitiateReaction->Incubate StopReaction Stop Reaction with EDTA Solution Incubate->StopReaction AddAntibody Add TR-FRET Antibody StopReaction->AddAntibody FinalIncubate Incubate at Room Temp AddAntibody->FinalIncubate ReadPlate Read Plate on TR-FRET Enabled Plate Reader FinalIncubate->ReadPlate AnalyzeData Analyze Data and Calculate IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Target kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (pyridopyrazine derivative)

  • DMSO (for compound dilution and control)

  • EDTA solution (to stop the reaction)

  • Terbium-labeled anti-phosphopeptide antibody

  • 384-well microplate

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Add 5 µL of the target kinase diluted in kinase buffer to each well.

    • Incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at the Km for the specific kinase.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of EDTA solution.

    • Add 10 µL of the terbium-labeled antibody diluted in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of pyridopyrazine compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyridopyrazine derivative)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the IC50 value from the dose-response curve.

Conclusion

Basic pyridopyrazine structures represent a promising class of compounds, primarily functioning as kinase inhibitors. Their mechanism of action often involves the competitive inhibition of ATP binding to key kinases in oncogenic signaling pathways, with the PI3K/AKT/mTOR pathway being a prominent target. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of these compounds, enabling researchers and drug development professionals to effectively evaluate their therapeutic potential. The quantitative data presented highlights the potency and selectivity that can be achieved with this versatile scaffold, underscoring its importance in the ongoing development of targeted cancer therapies.

References

Methodological & Application

One-Pot Synthesis of Functionalized Tetrahydropyrido[3,4-b]pyrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of functionalized tetrahydropyrido[3,4-b]pyrazines. This class of heterocyclic compounds holds significant promise in drug discovery, exhibiting a range of biological activities, including kinase inhibition. The following sections detail the synthetic methodology, present key data, and illustrate the relevant biological context.

Introduction

Tetrahydropyrido[3,4-b]pyrazines are a class of nitrogen-containing heterocyclic scaffolds that have garnered considerable attention in medicinal chemistry. Their rigid, three-dimensional structure makes them attractive cores for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The one-pot synthesis described herein offers a streamlined and efficient route to a diverse library of functionalized tetrahydropyrido[3,4-b]pyrazines, facilitating rapid structure-activity relationship (SAR) studies and the identification of novel therapeutic candidates. This approach is particularly relevant for targeting kinases such as Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in several cancers.[1]

Applications in Drug Discovery

The tetrahydropyrido[3,4-b]pyrazine scaffold is a versatile platform for the design of bioactive molecules. Its applications span several therapeutic areas:

  • Oncology: As kinase inhibitors, these compounds have shown potential in targeting various cancer-related kinases. A notable example is the inhibition of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose aberrant activation is implicated in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1]

  • Neurological Disorders: The unique structural features of these compounds make them suitable candidates for targeting kinases involved in neuroinflammation and neurodegeneration.

  • Inflammatory Diseases: By modulating the activity of key inflammatory kinases, tetrahydropyrido[3,4-b]pyrazine derivatives are being explored for the treatment of various inflammatory conditions.

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of 6,7,8-trifluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine from pentafluoropyridine and ethane-1,2-diamine. This reaction serves as a foundational method for the synthesis of a variety of functionalized analogs.

Materials:

  • Pentafluoropyridine (1.0 eq)

  • Ethane-1,2-diamine (1.1 eq)

  • Acetonitrile (solvent)

  • Triethylamine (base, 2.2 eq)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of pentafluoropyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add ethane-1,2-diamine (1.1 mmol) and triethylamine (2.2 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 6,7,8-trifluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine.

Characterization Data:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

The one-pot synthesis of functionalized tetrahydropyrido[3,4-b]pyrazines has been shown to be a versatile method, accommodating a variety of diamine substrates to produce a library of compounds with varying substituents. The following table summarizes representative yields for the synthesis of different derivatives.

EntryDiamine SubstrateProductRepresentative Yield (%)
1Ethane-1,2-diamine6,7,8-Trifluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine85
2Propane-1,3-diamine7,8,9-Trifluoro-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1][2]diazepine82
3N-Methylethane-1,2-diamine6,7,8-Trifluoro-1-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine78
4(R)-Propane-1,2-diamine(R)-6,7,8-Trifluoro-2-methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine80
5Cyclohexane-1,2-diamine(4aR,10aS)-5,6,7-Trifluoro-1,2,3,4,4a,10a-hexahydrobenzo[g]quinoxaline75

Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis and subsequent functionalization of tetrahydropyrido[3,4-b]pyrazines.

G Experimental Workflow cluster_synthesis One-Pot Synthesis cluster_functionalization Further Functionalization (Optional) cluster_analysis Analysis and Characterization start Pentafluoropyridine + Diamine reaction Reflux in Acetonitrile with Triethylamine start->reaction workup Workup & Purification reaction->workup product Functionalized Tetrahydropyrido[3,4-b]pyrazine workup->product nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) product->nucleophilic_substitution cross_coupling Cross-Coupling Reactions product->cross_coupling final_compounds Diverse Library of Analogs nucleophilic_substitution->final_compounds cross_coupling->final_compounds analysis NMR, MS, HPLC final_compounds->analysis

Caption: General workflow for the synthesis and functionalization.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Tetrahydropyrido[3,4-b]pyrazine derivatives have been investigated as inhibitors of ALK. The diagram below illustrates the major signaling pathways downstream of activated ALK, which are critical for cell proliferation, survival, and differentiation. Inhibition of ALK by small molecules can block these oncogenic signals.[1][3][4][5]

ALK_Signaling_Pathway Anaplastic Lymphoma Kinase (ALK) Signaling Pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS activates PI3K PI3K ALK->PI3K activates JAK JAK ALK->JAK activates PLCg PLCγ ALK->PLCg activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription STAT3->Transcription Inhibitor Tetrahydropyrido[3,4-b]pyrazine Inhibitor Inhibitor->ALK

Caption: ALK signaling and point of inhibition.

References

Application Notes and Protocols for the Development of Tetrahydropyrido[3,4-b]pyrazine-Based ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose aberrant activation, often through chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC). The development of small molecule ALK inhibitors has revolutionized the treatment of ALK-positive malignancies. The tetrahydropyrido[3,4-b]pyrazine scaffold represents a promising, yet underexplored, heterocyclic system for the design of novel kinase inhibitors. Its structural features suggest the potential for developing potent and selective ALK inhibitors.

This document provides a comprehensive guide for the development of novel ALK inhibitors based on the tetrahydropyrido[3,4-b]pyrazine scaffold. It includes a summary of the current landscape, detailed experimental protocols for key assays, and a framework for data analysis and presentation. While direct data on tetrahydropyrido[3,4-b]pyrazine as ALK inhibitors is limited, this guide leverages data from the closely related regioisomeric tetrahydropyrido[2,3-b]pyrazine scaffold to provide a pertinent example of the potential of this compound class.[1]

ALK Signaling Pathway

Dysregulation of ALK leads to the activation of multiple downstream signaling pathways that promote cell proliferation, survival, and invasion. Key among these are the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Inhibition of ALK is designed to block these oncogenic signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Inhibitor Tetrahydropyrido [3,4-b]pyrazine Inhibitor Inhibitor->ALK Cell_Proliferation Cell_Proliferation Transcription->Cell_Proliferation Proliferation Cell_Survival Cell_Survival Transcription->Cell_Survival Survival Invasion Invasion Transcription->Invasion Invasion

Figure 1: ALK Signaling Pathway and Point of Inhibition.

Data on Related ALK Inhibitors

While specific tetrahydropyrido[3,4-b]pyrazine-based ALK inhibitors are not yet extensively documented in the literature, the regioisomeric tetrahydropyrido[2,3-b]pyrazines have shown promise.[1] The following table summarizes the activity of representative compounds from this class, which can serve as a benchmark for the development of novel derivatives.

Compound IDScaffoldALK IC50 (nM, Enzymatic)Cellular ALK Inhibition (nM)Reference
Example 1 Tetrahydropyrido[2,3-b]pyrazine~10~150[1]
Crizotinib Aminopyridine2024[2]
Alectinib Benzoxazepine1.919[2]
Ceritinib Pyrimidine0.222[2]

Experimental Protocols

A systematic approach to inhibitor development involves a series of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Scaffold_Synthesis Synthesis of Tetrahydropyrido [3,4-b]pyrazine Scaffold Library_Synthesis Library Synthesis & Purification Scaffold_Synthesis->Library_Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Library_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (Cell Viability, ALK Phosphorylation) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling PK_Studies Pharmacokinetic Studies Selectivity_Profiling->PK_Studies Xenograft_Models Xenograft Efficacy Models PK_Studies->Xenograft_Models Lead_Optimization Lead_Optimization Xenograft_Models->Lead_Optimization Lead Optimization

Figure 2: General Workflow for ALK Inhibitor Development.
Protocol 1: Synthesis of the Tetrahydropyrido[3,4-b]pyrazine Scaffold

The tetrahydropyrido[3,4-b]pyrazine scaffold can be synthesized via a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[3] This method allows for the generation of polyfunctionalized scaffolds amenable to further derivatization.

Materials:

  • Pentafluoropyridine

  • Appropriate diamine (e.g., ethane-1,2-diamine)

  • Solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

Procedure:

  • Dissolve the diamine and base in the solvent in a reaction vessel.

  • Add pentafluoropyridine dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: In Vitro ALK Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.

Materials:

  • Purified recombinant human ALK kinase enzyme

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay kit

  • 384-well white microtiter plates

Procedure:

  • Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of ALK enzyme in kinase buffer to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring ALK fusions.

Materials:

  • ALK-positive NSCLC cell line (e.g., H3122, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds serially diluted

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serially diluted concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours until formazan crystals form.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Western Blot for ALK Pathway Inhibition

This protocol is used to confirm that the inhibitor is acting on its intended target by assessing the phosphorylation status of ALK and its downstream effectors.

Materials:

  • ALK-positive cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Culture cells to 70-80% confluency and treat with the inhibitor at various concentrations for 2-6 hours.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 5: In Vivo Xenograft Efficacy Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of lead compounds.[4][5][6]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • ALK-positive cancer cells or patient-derived tumor fragments

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously implant ALK-positive cancer cells or tumor fragments into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the determined dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Structure-Activity Relationship (SAR) Logic

The development of potent and selective inhibitors requires a systematic exploration of the structure-activity relationship. This involves modifying different parts of the scaffold and evaluating the impact on biological activity.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold Tetrahydropyrido[3,4-b]pyrazine Core R1_Sub R1 Substituent (e.g., Hinge Binding Moiety) Core_Scaffold->R1_Sub R2_Sub R2 Substituent (e.g., Solvent Front Moiety) Core_Scaffold->R2_Sub R3_Sub R3 Substituent (e.g., Modulating Physicochemical Properties) Core_Scaffold->R3_Sub Evaluation Biological Evaluation (Potency, Selectivity, PK/PD) R1_Sub->Evaluation R2_Sub->Evaluation R3_Sub->Evaluation SAR_Insights SAR Insights Evaluation->SAR_Insights Generate Lead_Optimization Lead_Optimization SAR_Insights->Lead_Optimization Inform

Figure 3: Logic Diagram for Structure-Activity Relationship Studies.

By systematically modifying the substituents at various positions on the tetrahydropyrido[3,4-b]pyrazine core, researchers can optimize the compound's properties to achieve the desired potency, selectivity, and pharmacokinetic profile for a successful ALK inhibitor candidate.

References

Application of Tetrahydropyrido[3,4-b]pyrazine Scaffolds in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrido[3,4-b]pyrazine core structure and its derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These scaffolds have been explored for their ability to target various key signaling pathways implicated in cancer progression and for their cytotoxic effects against a range of cancer cell lines. This document provides a summary of their applications, presents quantitative data on their efficacy, and offers detailed protocols for the key experimental assays used in their evaluation.

I. Overview of Anticancer Applications

Derivatives of the pyridopyrazine scaffold, including tetrahydropyrido[3,4-b]pyrazines and related structures, have demonstrated a variety of anticancer activities through different mechanisms of action. These include the inhibition of critical cell signaling pathways, induction of apoptosis, and overcoming drug resistance.

  • KRAS Inhibition: Certain 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been designed as inhibitors of the KRAS-G12D mutation, a key driver in pancreatic and biliary cancers. These compounds have shown selective anti-proliferative activity against cancer cell lines harboring this mutation.[1][2]

  • Wnt/β-catenin Pathway Inhibition: Pyrido[2,3,-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in non-small-cell lung cancer (NSCLC). These compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting this pathway.[3]

  • ALK Inhibition: 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a tyrosine kinase whose dysregulation is implicated in various cancers.[4]

  • Overcoming Erlotinib Resistance: Novel pyrido[2,3-b]pyrazines have shown efficacy in inhibiting both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, suggesting their potential to combat acquired resistance to EGFR tyrosine kinase inhibitors.[5]

  • Induction of Apoptosis: Pyrido[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in human gastric cancer cells, highlighting their potential as pro-apoptotic anticancer agents.[6]

  • General Cytotoxicity: Various pyrazolo[3,4-b]pyrazine and related heterocyclic derivatives have exhibited cytotoxic effects against breast cancer cell lines such as MCF-7.

II. Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of representative tetrahydropyrido[3,4-b]pyrazine derivatives and related compounds against various cancer cell lines.

Table 1: Antiproliferative Activity of Tetrahydropyrido[3,4-d]pyrimidine Derivatives against KRAS-mutated and Wild-type Cell Lines

CompoundTargetCell LineIC50 (µM)Selectivity (over wild-type)
10cKRAS-G12DPanc11.404.9-fold
10cKRAS-G13DHCT1165.13-
10cWild-typeA5496.88-
10kKRAS-G12D (enzymatic)-0.009-

Data sourced from a study on KRAS-G12D inhibitors.[1][2]

Table 2: Cytotoxic Activity of Pyrido[2,3-b]pyrazine Derivatives in Erlotinib-Sensitive and -Resistant NSCLC Cell Lines

CompoundCell LineIC50 (µM)
7nPC9 (Erlotinib-sensitive)0.09
7nPC9-ER (Erlotinib-resistant)0.15

Data from research on overcoming erlotinib resistance.[5]

Table 3: Antitumor Activity of a Pyrido[3,4-d]pyrimidine Derivative in Human Gastric Cancer Cells

CompoundCell LineIC50 (µM)
30MGC8030.59

Data from a study on apoptosis-inducing agents.[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of tetrahydropyrido[3,4-b]pyrazine derivatives.

Cell Viability and Cytotoxicity Assays

a) MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

    • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[7]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

b) CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method for the determination of cell viability.

  • Principle: The CCK-8 solution contains a highly water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]

    • Drug Treatment: Add different concentrations of the test compound to the wells and incubate for the desired period.

    • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5]

    • Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment and Collection: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

b) Western Blot for PARP Cleavage

  • Principle: Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases (e.g., caspase-3) from its full-length form (116 kDa) into an 89 kDa fragment. Detection of this cleaved fragment is a hallmark of apoptosis.[4]

  • Protocol:

    • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[2]

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[2]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP overnight at 4°C.[2]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Kinase Inhibition and Signaling Pathway Assays

a) ALK Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the kinase activity of ALK, which involves the transfer of a phosphate group from ATP to a substrate.

  • Protocol (LanthaScreen™ Eu Kinase Binding Assay as an example):

    • Reagent Preparation: Prepare solutions of the ALK enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.

    • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

    • Reaction Initiation: Add the kinase/antibody mixture followed by the tracer to initiate the binding reaction.

    • Incubation: Incubate at room temperature for 1 hour.

    • FRET Measurement: Measure the Fluorescence Resonance Energy Transfer (FRET) signal. Inhibition is detected as a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.

b) Wnt/β-catenin Signaling Luciferase Reporter Assay

  • Principle: This assay measures the activity of the Wnt/β-catenin pathway by using a reporter construct containing TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Cell Transfection: Co-transfect cancer cells with a TCF/LEF luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization).

    • Drug Treatment: Treat the transfected cells with the test compound in the presence or absence of a Wnt ligand (e.g., Wnt3a).

    • Cell Lysis: After incubation, lyse the cells.

    • Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on Wnt/β-catenin signaling.

IV. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of tetrahydropyrido[3,4-b]pyrazine derivatives in cancer research.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrahydropyrido- [3,4-d]pyrimidine Derivative Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of a tetrahydropyrido[3,4-d]pyrimidine derivative.

Apoptosis_Induction_Workflow Start Cancer Cell Culture Treatment Treat with Tetrahydropyrido- [3,4-b]pyrazine Derivative Start->Treatment Harvest Harvest Cells Treatment->Harvest Lysate Prepare Cell Lysate Harvest->Lysate Staining Annexin V/PI Staining Harvest->Staining WesternBlot Western Blot for Cleaved PARP Lysate->WesternBlot FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry ApoptosisDetection Detection of Apoptosis WesternBlot->ApoptosisDetection FlowCytometry->ApoptosisDetection

Caption: Experimental workflow for detecting apoptosis induced by tetrahydropyrido[3,4-b]pyrazine derivatives.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->BetaCatenin Inhibits Nuclear Translocation

Caption: The canonical Wnt/β-catenin signaling pathway and its inhibition by a pyrido[2,3-b]pyrazine derivative.

References

Application Notes and Protocols for Tetrahydropyrido[3,4-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of tetrahydropyrido[3,4-b]pyrazine-based kinase inhibitors. The information is intended to guide researchers in the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

The tetrahydropyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component in a variety of kinase inhibitors. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Compounds based on this scaffold have shown inhibitory activity against several important kinases, including Anaplastic Lymphoma Kinase (ALK), Spleen Tyrosine Kinase (Syk), and Mitogen-activated Protein Kinase Kinase 4 (MKK4). These application notes provide synthetic methodologies, biological evaluation protocols, and data on the activity of representative compounds.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of representative tetrahydropyrido[3,4-b]pyrazine derivatives against a panel of cancer-related protein kinases.[1]

CompoundCHK1 (IC50, µM)Aurora A (IC50, µM)Aurora B (IC50, µM)PLK1 (IC50, µM)CDK1/cyclin B (IC50, µM)GSK-3α/β (IC50, µM)CK1/δ (IC50, µM)
Compound A >10>10>10>10>101.2>10
Compound B 0.851.50.90.75>100.080.12
Compound C >10>10>10>10>100.25>10

Data extracted from Antoine et al., MedChemComm, 2015.[1]

Experimental Protocols

Chemical Synthesis

Two primary synthetic routes for the tetrahydropyrido[3,4-b]pyrazine scaffold are presented below. The first is a classical condensation method, and the second utilizes a more modern approach starting from pentafluoropyridine.

Protocol 1: Synthesis of Disubstituted Pyrido[3,4-b]pyrazines via Condensation

This protocol is adapted from the work of Antoine et al. (2015) and describes the synthesis of a disubstituted pyrido[3,4-b]pyrazine core.[1][2]

Step 1: Synthesis of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one

  • To a solution of 3,4-diamino-5-bromopyridine (3.76 g, 20.0 mmol) in methanol (150 mL), add methyl oxo(phenyl)acetate (3.90 g, 20.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resulting mixture and continue stirring the filtrate for an additional 24 hours.

  • Filter the solution again, combine the two batches of solid, and purify by silica gel column chromatography using a dichloromethane/ethanol (19/1) mixture as the eluent to yield the desired product.

Step 2: Synthesis of 8-bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine

  • Reflux a solution of 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one (5.00 g, 16.5 mmol) in phosphorus oxychloride (40 mL) overnight.[2]

  • After cooling, pour the reaction mixture onto ice and neutralize with a sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography with dichloromethane as the eluent.

Step 3: Synthesis of 8-amino-3-phenylpyrido[3,4-b]pyrazine derivatives (General Procedure)

  • To a solution of the 8-bromo-2-chloro-3-phenylpyrido[3,4-b]pyrazine intermediate in an appropriate solvent (e.g., ethanol), add the desired amine nucleophile.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Protocol 2: Synthesis of Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine

This protocol is based on the work of Sandford et al. (2005) and provides a versatile method for the synthesis of polyfunctionalized tetrahydropyrido[3,4-b]pyrazine scaffolds.[3][4][5]

Step 1: One-pot Annelation of Pentafluoropyridine

  • In a suitable solvent such as acetonitrile, combine pentafluoropyridine with an appropriate diamine (e.g., N,N'-dimethylethylene-1,2-diamine) and a base (e.g., sodium hydrogen carbonate).[3][4]

  • Heat the reaction mixture under reflux for 24-48 hours.

  • After cooling, pour the mixture into water and extract with dichloromethane.

  • Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield the crude trifluorinated pyridopyrazine product.

  • Purify the product by column chromatography.

Step 2: Sequential Nucleophilic Substitution

  • The resulting trifluorinated pyridopyrazine can undergo sequential nucleophilic substitution reactions to introduce various functionalities.

  • For example, to introduce a methoxy group, dissolve the trifluorinated intermediate in anhydrous methanol containing sodium methoxide and heat the solution.[3]

  • Monitor the reaction by 19F NMR.

  • Upon completion, work up the reaction by pouring it into water and extracting with an organic solvent.

  • Purify the product by column chromatography. This process can be repeated with different nucleophiles to achieve polysubstituted tetrahydropyridopyrazines.

Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.

  • Reagents and Materials:

    • Synthesized tetrahydropyrido[3,4-b]pyrazine compounds

    • Recombinant human kinases (e.g., ALK, Syk, MKK4, and others as desired)

    • ATP (Adenosine triphosphate)

    • Kinase-specific substrate peptides

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by kinases that are targeted by tetrahydropyrido[3,4-b]pyrazine-based inhibitors.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MAPK->Transcription STAT->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.

Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling pathways, including the PLCγ, PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[6][7][8][9] These pathways converge to promote cell proliferation, survival, and transformation.

SYK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K VAV VAV SYK->VAV Cellular_Response Cellular Responses (Proliferation, Cytokine Release) PLCg2->Cellular_Response PI3K->Cellular_Response VAV->Cellular_Response

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway.

Syk is a crucial mediator of signal transduction downstream of various immune receptors, such as the B-cell receptor (BCR).[10][11] Upon receptor activation, Syk is recruited to the membrane and initiates a signaling cascade involving PLCγ2, PI3K, and VAV, leading to cellular responses like proliferation and cytokine release.

MKK4_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress / Cytokines MKK4 MKK4 Stress->MKK4 Activation JNK JNK MKK4->JNK Phosphorylation AP1 AP-1 JNK->AP1 Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression

Caption: Mitogen-activated Protein Kinase Kinase 4 (MKK4) Signaling Pathway.

MKK4 is a key component of the stress-activated protein kinase (SAPK) signaling pathway.[12][13][14] In response to cellular stress and proinflammatory cytokines, MKK4 phosphorylates and activates c-Jun NH2-terminal kinases (JNK), which in turn regulate the activity of transcription factors like AP-1, leading to changes in gene expression related to inflammation and apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of tetrahydropyrido[3,4-b]pyrazine-based kinase inhibitors.

Experimental_Workflow Start Start: Design of Target Compounds Synthesis Chemical Synthesis of Tetrahydropyrido[3,4-b]pyrazine Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Eval Biological Evaluation Purification->Biological_Eval Kinase_Assay In Vitro Kinase Inhibition Assays (IC50 Determination) Biological_Eval->Kinase_Assay Primary Screening Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biological_Eval->Cell_Based_Assay Secondary Screening SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Based_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End: Identification of Potent and Selective Inhibitors SAR->End Lead_Opt->Synthesis Iterative Design

Caption: General Experimental Workflow.

This workflow illustrates the iterative process of designing, synthesizing, and evaluating novel kinase inhibitors based on the tetrahydropyrido[3,4-b]pyrazine scaffold, leading to the identification of potent and selective lead compounds.

References

Application Notes and Protocols: Development of Tetrahydropyrido[3,4-b]pyrazine Scaffolds for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, present a significant and growing challenge to global health. A key pathological driver in many of these conditions is the dysregulation of cellular signaling pathways, leading to neuronal dysfunction and death. One critical enzyme implicated in the pathology of Alzheimer's disease is Glycogen Synthase Kinase-3β (GSK-3β).[1][2] Its overactivity contributes to the hyperphosphorylation of tau protein, a hallmark of the disease, and the formation of neurofibrillary tangles.[1][2][3] Consequently, the development of potent and selective GSK-3β inhibitors is a promising therapeutic strategy.

The tetrahydropyrido[3,4-b]pyrazine scaffold has emerged as a valuable heterocyclic system in medicinal chemistry due to its versatile synthesis and potential for substitution, making it an attractive starting point for the design of novel kinase inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of tetrahydropyrido[3,4-b]pyrazine derivatives as potential therapeutic agents for neurodegenerative diseases, with a focus on their activity as GSK-3β inhibitors.

Data Presentation: In Vitro Activity of Pyrazine and Pyridine-based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazine and pyrido[3,4-b]pyrazine derivatives against various protein kinases. While specific IC50 values for tetrahydropyrido[3,4-b]pyrazines against GSK-3β are not extensively available in the public domain, the data presented for related scaffolds highlight the potential of this chemical class.

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
Compound A Pyrido[3,4-b]pyrazineProtein Kinase 1< 10[5]
Compound B Pyrido[3,4-b]pyrazineProtein Kinase 2< 10[5]
Compound C Pyrido[3,4-b]pyrazineProtein Kinase 3> 10[5]
Compound D Pyrido[3,4-b]pyrazineProtein Kinase 4< 10[5]
Compound E Pyrido[3,4-b]pyrazineProtein Kinase 5> 10[5]
Compound F Pyrido[3,4-b]pyrazineProtein Kinase 6< 10[5]
Compound G Pyrido[3,4-b]pyrazineProtein Kinase 7< 10[5]

Experimental Protocols

Protocol 1: Synthesis of 5,7,8-Trifluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

This protocol describes a one-pot annelation reaction for the synthesis of the core tetrahydropyrido[3,4-b]pyrazine scaffold, adapted from Sandford et al.[3][4]

Materials:

  • Pentafluoropyridine

  • Appropriate diamine (e.g., ethylenediamine)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • In a round-bottom flask, dissolve pentafluoropyridine in the chosen solvent.

  • Add the diamine to the solution. The molar ratio of diamine to pentafluoropyridine should be optimized for the specific reaction.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up to remove any inorganic byproducts.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired 5,7,8-trifluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).

Protocol 2: In Vitro GSK-3β Kinase Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against GSK-3β using a luminescence-based assay that measures ADP production.[6]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration in the assay is constant and non-inhibitory (typically ≤1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

  • Enzyme Preparation: Dilute the recombinant GSK-3β enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle to the appropriate wells of the microplate.

    • Add 2.5 µL of the GSK-3β substrate/ATP mixture to all wells to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Km values.

    • Add 2.5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear phase.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a method to assess the neuroprotective effects of tetrahydropyrido[3,4-b]pyrazine derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Hydrogen peroxide (H₂O₂) or other neurotoxin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin, such as H₂O₂, at a concentration known to induce significant cell death (e.g., 100 µM) for 24 hours. A control group of untreated cells should also be maintained.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the protective effect of the compounds by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Visualizations

Signaling Pathway

GSK3b_Pathway cluster_legend Legend Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P Tau Tau GSK3b->Tau pTau Hyperphosphorylated Tau GSK3b->pTau Degradation Degradation BetaCatenin->Degradation GeneExpression Target Gene Expression BetaCatenin->GeneExpression Inhibitor Tetrahydropyrido [3,4-b]pyrazine Inhibitor Inhibitor->GSK3b NFTs Neurofibrillary Tangles pTau->NFTs Activation Activation Inhibition Inhibition Phosphorylation Phosphorylation Activation_edge Inhibition_edge Phosphorylation_edge

Caption: Simplified GSK-3β signaling pathway in the context of Alzheimer's disease.

Experimental Workflow

Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Start Pentafluoropyridine + Diamine Reaction One-pot Annelation Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization GSK3b_assay GSK-3β Kinase Assay Characterization->GSK3b_assay IC50 IC50 Determination GSK3b_assay->IC50 Compound_treatment Compound Treatment IC50->Compound_treatment Cell_culture SH-SY5Y Cell Culture Cell_culture->Compound_treatment Toxin_exposure Neurotoxin Exposure (e.g., H2O2) Compound_treatment->Toxin_exposure Viability_assay Cell Viability Assay (MTT) Toxin_exposure->Viability_assay Neuroprotection Neuroprotection Analysis Viability_assay->Neuroprotection

Caption: Workflow for the development and evaluation of tetrahydropyrido[3,4-b]pyrazine scaffolds.

Logical Relationship

Logic Scaffold Tetrahydropyrido[3,4-b]pyrazine Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt GSK3b_Inhibition GSK-3β Inhibition SAR->GSK3b_Inhibition Neuroprotection Neuroprotection SAR->Neuroprotection Preclinical Preclinical Candidate Lead_Opt->Preclinical AD_Therapy Potential Alzheimer's Disease Therapy Preclinical->AD_Therapy GSK3b_Inhibition->AD_Therapy Neuroprotection->AD_Therapy

Caption: Logical progression from scaffold to potential therapeutic application.

References

Application of Pyrido[3,4-b]pyrazine Derivatives in Materials Science: A Focus on Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

A notable distinction in current materials science research is the significant focus on the aromatic pyrido[3,4-b]pyrazine core, as opposed to its saturated counterpart, tetrahydropyrido[3,4-b]pyrazine. While the latter serves as a valuable scaffold in medicinal chemistry, the former's electron-deficient nature makes it a compelling building block for advanced materials in organic electronics, particularly in the development of sensitizers for dye-sensitized solar cells (DSSCs) and polymers for bulk heterojunction (BHJ) solar cells.

The pyrido[3,4-b]pyrazine unit, with its two unsaturated nitrogen atoms and an additional pyridine nitrogen, exhibits a strong electron-withdrawing effect.[1][2] This characteristic is leveraged in the design of donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) molecules, where it functions as a key acceptor moiety.[1][3] Such architectural designs facilitate intramolecular charge transfer (ICT), a crucial process for the generation of photocurrent in photovoltaic devices.[1][4]

Application in Dye-Sensitized Solar Cells (DSSCs)

Pyrido[3,4-b]pyrazine-based organic sensitizers have emerged as promising candidates for enhancing the efficiency and stability of DSSCs.[1][5] By systematically modifying the donor and π-spacer components of these sensitizers, researchers can fine-tune their photophysical and electrochemical properties to optimize device performance.[1][5]

The performance of various pyrido[3,4-b]pyrazine-based dyes in DSSCs is summarized in the table below. The key performance indicators are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Dye IDDonor Moietyπ-SpacerElectrolytePCE (%)Voc (mV)Jsc (mA/cm²)FFReference
APP-IV Diarylamine with octyloxy groupsPhenylLiquid7.12---[1][5]
APP-IV Diarylamine with octyloxy groupsPhenylIonic-liquid6.20---[1][5]
DT-1 Indoline-Cobalt Redox8.5780216.080.66[6]
TPP TriphenylamineThiophene-1.31---[2]
TPPS TriphenylamineThiophene-2.64---[2]
TPPF TriphenylamineThiophene-----[2]

Note: Some data points were not available in the provided search results.

General Synthesis of Pyrido[3,4-b]pyrazine-based Sensitizers:

The synthesis of these sensitizers typically involves a multi-step process, often culminating in a condensation reaction to form the pyrido[3,4-b]pyrazine core, followed by functionalization with donor and π-spacer groups through cross-coupling reactions like the Suzuki or Stille coupling.

Fabrication of Dye-Sensitized Solar Cells:

  • Preparation of TiO₂ Photoanode: A transparent conducting oxide (TCO) glass is coated with a TiO₂ paste (e.g., via screen printing or doctor-blading) and sintered at high temperatures to create a mesoporous film.

  • Dye Sensitization: The TiO₂ film is immersed in a solution of the pyrido[3,4-b]pyrazine dye in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface.

  • Assembly of the Solar Cell: The dye-sensitized TiO₂ photoanode is assembled with a counter electrode (typically a platinized TCO glass).

  • Electrolyte Injection: An electrolyte solution (containing a redox couple, e.g., I⁻/I₃⁻ or a cobalt-based redox shuttle) is introduced into the space between the electrodes.[6]

  • Sealing: The cell is sealed to prevent leakage of the electrolyte.

Characterization of DSSCs:

The photovoltaic performance of the assembled DSSCs is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The current-voltage (J-V) characteristics are measured to determine the PCE, Voc, Jsc, and FF. Electrochemical impedance spectroscopy (EIS) and transient photovoltage/photocurrent decay measurements are often employed to investigate the charge transfer and recombination dynamics within the cell.[1][5][6]

Application in Polymer Solar Cells

Derivatives of pyrido[3,4-b]pyrazine have also been incorporated as acceptor units in donor-acceptor (D-A) type conjugated polymers for use in bulk heterojunction (BHJ) polymer solar cells.[4][7] Fluorination of the pyrido[3,4-b]pyrazine unit has been shown to be an effective strategy to enhance the power conversion efficiency of these materials.[7]

The photovoltaic performance of a fluorinated pyrido[3,4-b]pyrazine-based polymer is presented below.

Polymer IDPCE (%)Reference
BDT-S-fPP > 6.0[7]

General Synthesis of Pyrido[3,4-b]pyrazine-based Polymers:

These polymers are typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki polymerization, between a donor monomer (e.g., a benzodithiophene derivative) and a functionalized pyrido[3,4-b]pyrazine acceptor monomer.

Fabrication of Polymer Solar Cells:

  • Active Layer Deposition: A solution containing a blend of the pyrido[3,4-b]pyrazine-based polymer (as the donor) and a fullerene derivative (e.g., PC₇₁BM, as the acceptor) in a suitable organic solvent is deposited onto a substrate (e.g., ITO-coated glass with a hole transport layer) via spin-coating.

  • Electrode Deposition: A top electrode (e.g., aluminum) is deposited onto the active layer via thermal evaporation.

  • Device Annealing: The completed device may be subjected to thermal annealing to optimize the morphology of the active layer.

Characterization of Polymer Solar Cells:

Similar to DSSCs, the performance of polymer solar cells is characterized by measuring their J-V curves under simulated solar illumination to determine the key photovoltaic parameters.

Visualizations

Below are diagrams illustrating the fundamental concepts and workflows discussed.

G cluster_0 D-A-π-A Sensitizer Structure Donor Electron Donor Acceptor1 Pyrido[3,4-b]pyrazine (Acceptor) Donor->Acceptor1 Charge Transfer Pi_Spacer π-Spacer Acceptor1->Pi_Spacer Acceptor2 Anchoring Group (Acceptor) Pi_Spacer->Acceptor2

General molecular structure of a D-A-π-A sensitizer.

G cluster_1 DSSC Fabrication and Characterization Workflow A TiO₂ Photoanode Preparation B Dye Sensitization A->B C Cell Assembly B->C D Electrolyte Injection C->D E Device Sealing D->E F Photovoltaic Characterization (J-V, PCE, etc.) E->F G Electrochemical Analysis (EIS) E->G

Workflow for DSSC fabrication and characterization.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Tetrahydropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrido[3,4-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Traditional batch synthesis methods can be time-consuming and challenging to scale up. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and potential for higher throughput and automation.

These application notes provide a comprehensive guide to the synthesis of the tetrahydropyrido[3,4-b]pyrazine core using a proposed two-step continuous flow process. The protocols are based on established batch synthesis principles and analogous flow chemistry applications for related heterocyclic systems, offering a robust starting point for researchers in this field. The proposed pathway involves an initial condensation to form a pyrido[3,4-b]pyrazine intermediate, followed by a continuous hydrogenation to yield the target saturated scaffold.

Proposed Synthetic Pathway

The synthesis is proposed as a two-module continuous flow process. The first module focuses on the formation of the aromatic pyrido[3,4-b]pyrazine ring system via condensation. The second module performs the catalytic hydrogenation of this intermediate to the desired tetrahydropyrido[3,4-b]pyrazine.

Synthesis_Pathway cluster_start Starting Materials cluster_module1 Module 1: Flow Condensation cluster_module2 Module 2: Flow Hydrogenation SM1 2-Chloro-3,4-diaminopyridine Int 5-Chloro-2-phenyl- pyrido[3,4-b]pyrazine SM1:e->Int:w Condensation SM2 1,2-Dicarbonyl Compound (e.g., Phenylglyoxal) SM2:e->Int:w Prod 2-Phenyl-1,2,3,4-tetrahydro- pyrido[3,4-b]pyrazine Int:e->Prod:w Catalytic Hydrogenation

Caption: Proposed two-step synthesis of a tetrahydropyrido[3,4-b]pyrazine derivative.

Module 1: Continuous Flow Synthesis of 5-Chloropyrido[3,4-b]pyrazine Intermediate

This module adapts the batch condensation of 2-chloro-3,4-diaminopyridine with a 1,2-dicarbonyl compound to a continuous flow setup. The reaction to form the pyrazine ring is typically rapid at elevated temperatures.

Experimental Protocol
  • Reagent Preparation:

    • Stream A: Prepare a solution of 2-chloro-3,4-diaminopyridine (1.0 eq.) in a suitable solvent (e.g., ethanol or acetonitrile).

    • Stream B: Prepare a solution of the 1,2-dicarbonyl compound (e.g., phenylglyoxal, 1.05 eq.) in the same solvent.

  • Flow System Setup:

    • Use two syringe pumps or HPLC pumps to deliver Stream A and Stream B.

    • Combine the streams at a T-mixer.

    • Feed the combined stream into a heated reactor coil (e.g., PFA or stainless steel) or a microreactor. The reactor volume and flow rates will determine the residence time.

    • Place a back-pressure regulator (BPR) after the reactor to maintain a constant pressure and prevent solvent boiling.

  • Reaction Execution:

    • Set the pumps to the desired flow rates (e.g., 0.1 - 1.0 mL/min).

    • Heat the reactor to the target temperature (e.g., 80 - 140 °C).

    • Set the BPR to the desired pressure (e.g., 10-20 bar).

    • Collect the output from the reactor after the system has reached a steady state.

  • Work-up and Analysis:

    • The output stream containing the crude product can be collected for offline purification or potentially telescoped into the next step after solvent exchange if necessary.

    • Analyze the product by standard techniques (LC-MS, NMR) to determine conversion and purity.

Quantitative Data (Based on Analogous Quinoxaline Syntheses)
ParameterValue/RangeSource/Analogy
Starting Materials 2-chloro-3,4-diaminopyridine, PhenylglyoxalBased on batch synthesis of pyrido[3,4-b]pyrazines.[1]
Solvent Ethanol, Acetonitrile, WaterCommon solvents for quinoxaline synthesis.[2]
Temperature 80 - 140 °CTypical range for rapid condensation in flow.
Residence Time 5 - 30 minutesEstimated from analogous flow syntheses.
Pressure 10 - 20 barSufficient to suppress solvent boiling.
Yield (Batch) >80%Reported for the batch synthesis of 5-chloropyrido[3,4-b]pyrazines.[1]

Module 2: Continuous Flow Hydrogenation to Tetrahydropyrido[3,4-b]pyrazine

This module employs heterogeneous catalytic hydrogenation to reduce the pyridopyrazine intermediate. Commercial flow hydrogenation reactors (e.g., ThalesNano H-Cube®) are ideal for this transformation, using a packed-bed catalyst cartridge and in-situ hydrogen generation.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a solution of the 5-chloro-2-phenylpyrido[3,4-b]pyrazine intermediate in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Flow Hydrogenation System Setup:

    • Use a flow hydrogenation system equipped with a catalyst cartridge (e.g., 10% Pd/C).

    • The system typically includes an HPLC pump for liquid delivery and an integrated hydrogen generator.

  • Reaction Execution:

    • Prime the system with the solvent.

    • Set the desired reaction temperature (e.g., 60 - 100 °C).

    • Set the hydrogen pressure (e.g., 30 - 80 bar).

    • Pump the substrate solution through the heated catalyst bed at a specific flow rate (e.g., 0.5 - 2.0 mL/min) to control the residence time.

    • Collect the product solution as it elutes from the reactor.

  • Work-up and Analysis:

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization if necessary.

    • Characterize the final product by NMR and MS to confirm its structure and purity.

Quantitative Data (Based on Flow Hydrogenation of Related Heterocycles)
ParameterValue/RangeSource/Analogy
Catalyst 10% Pd/C, 5% Pt/C, RuₓPᵧ@SILPCommon catalysts for N-heterocycle hydrogenation.[3][4]
Solvent Methanol, Ethanol, Ethyl AcetateStandard solvents for hydrogenation.
Temperature 60 - 100 °CEffective range for hydrogenation.[3]
H₂ Pressure 30 - 80 barTypical pressure range in flow hydrogenators.[3]
Flow Rate 0.5 - 2.0 mL/minControls residence time over the catalyst.[3]
Yield >95% (conversion)High conversions are typical for flow hydrogenation.[3][4]

Visualizations: Experimental Workflow

The following diagram illustrates the proposed integrated two-module flow chemistry setup for the synthesis.

Flow_Workflow cluster_module1 Module 1: Condensation cluster_module2 Module 2: Hydrogenation PumpA Pump A 2-Chloro-3,4- diaminopyridine in Solvent TMixer T-Mixer PumpA->TMixer PumpB Pump B 1,2-Dicarbonyl in Solvent PumpB->TMixer Reactor1 Heated Reactor Coil (80-140 °C) TMixer->Reactor1 BPR1 BPR 1 (10-20 bar) Reactor1->BPR1 Collector1 Intermediate Collection / Solvent Exchange BPR1->Collector1 PumpC Pump C Intermediate in Solvent Collector1->PumpC Offline Transfer Reactor2 Flow Hydrogenator (e.g., H-Cube) 10% Pd/C Cartridge 60-100 °C 30-80 bar H₂ PumpC->Reactor2 Collector2 Final Product Collection Reactor2->Collector2

Caption: Integrated two-module workflow for tetrahydropyrido[3,4-b]pyrazine synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydropyrido[3,4-b]pyrazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of compounds based on this scaffold are of significant interest for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target. This document provides detailed application notes and protocols for the HTS of tetrahydropyrido[3,4-b]pyrazine libraries against common drug targets, including protein kinases and tubulin, as well as in cell-based phenotypic screens for anticancer activity.

Experimental Principles

High-throughput screening of compound libraries involves the miniaturization and automation of bioassays to test thousands of compounds in a short period. The choice of assay depends on the biological target and the desired outcome. Common HTS assay formats include:

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on their activity. They are useful for identifying direct inhibitors or activators of a target.

  • Cell-Based Assays: These assays are performed on living cells and can measure a variety of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways. Cell-based assays provide a more physiologically relevant context for assessing compound activity.

Data Presentation: Summary of Screening Results

The following tables summarize representative quantitative data from a hypothetical high-throughput screen of a 10,000-compound tetrahydropyrido[3,4-b]pyrazine library.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Size10,000
Screening Concentration10 µM
Number of Primary Hits (Kinase Assay)150
Primary Hit Rate (Kinase Assay)1.5%
Number of Primary Hits (Cell Viability Assay)120
Primary Hit Rate (Cell Viability Assay)1.2%

Table 2: Hit Confirmation and Potency Determination

Assay TypeCompound IDIC₅₀ (µM)
Kinase Inhibition Assay (e.g., MEK1) THP-0010.25
THP-0021.1
THP-0035.8
Antiproliferative Assay (MCF-7 Cells) THP-0040.75
THP-0052.3
THP-0068.1
Tubulin Polymerization Assay THP-0070.5
THP-0083.2
THP-0099.5

Experimental Protocols

Protocol 1: High-Throughput Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to screen for inhibitors of a specific protein kinase (e.g., MEK1), a key component of the MAPK/ERK signaling pathway. The assay measures the amount of ADP produced in the kinase reaction, where a decrease in signal indicates inhibition.

Materials and Reagents:

  • Purified Kinase (e.g., MEK1)

  • Kinase Substrate (e.g., inactive ERK1)

  • Ultra-Pure ATP

  • Tetrahydropyrido[3,4-b]pyrazine library compounds

  • Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Automated liquid handler and plate-reading luminometer

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the tetrahydropyrido[3,4-b]pyrazine library (10 mM in DMSO) to the appropriate wells of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL, with a final compound concentration of 10 µM.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound relative to the controls. Identify primary hits based on a predefined threshold (e.g., >50% inhibition).

Protocol 2: Cell-Based Antiproliferative Assay (Resazurin-Based)

This protocol is for a primary HTS to identify compounds that inhibit the proliferation of cancer cells (e.g., MCF-7 breast cancer cell line). The assay uses resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. A decrease in fluorescence indicates reduced cell viability.

Materials and Reagents:

  • MCF-7 cells

  • Complete cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Tetrahydropyrido[3,4-b]pyrazine library compounds

  • Resazurin sodium salt solution

  • 384-well clear-bottom, black-walled microplates

  • Automated liquid handler and fluorescence plate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 10 µL of the tetrahydropyrido[3,4-b]pyrazine library compounds diluted in culture medium to the cell plates for a final concentration of 10 µM. Include positive (e.g., doxorubicin) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence intensity (Ex/Em = 560/590 nm) using a plate reader.

Data Analysis:

Determine the percent inhibition of cell proliferation for each compound. Primary hits are selected based on a significant reduction in fluorescence compared to the negative control.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This biochemical assay identifies compounds that inhibit the polymerization of tubulin into microtubules. The polymerization is monitored by measuring the increase in turbidity at 340 nm.

Materials and Reagents:

  • Purified tubulin (>99%)

  • Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Tetrahydropyrido[3,4-b]pyrazine library compounds

  • UV-transparent 96-well plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the hit compounds in Tubulin Polymerization Buffer.

  • Reaction Mixture: On ice, prepare a tubulin polymerization mixture containing Tubulin Polymerization Buffer, 1 mM GTP, and 10% glycerol.

  • Assay Initiation:

    • Add the compound dilutions to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add cold tubulin solution to each well.

    • Immediately place the plate in a 37°C spectrophotometer.

  • Data Acquisition: Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

Data Analysis:

Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value for each inhibitory compound.

Visualizations

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Library Tetrahydropyrido[3,4-b]pyrazine Library Primary_HTS Primary HTS (10 µM) Library->Primary_HTS Hits Primary Hits Primary_HTS->Hits Confirmation Hit Confirmation Hits->Confirmation Dose_Response Dose-Response & IC₅₀ Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assays (e.g., Orthogonal Assay) Confirmed_Hits->Secondary_Assay Selectivity Selectivity Profiling Secondary_Assay->Selectivity Validated_Hits Validated Hits Selectivity->Validated_Hits SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: High-throughput screening workflow for hit identification.

MAPK_Pathway cluster_0 MAPK/ERK Signaling Pathway cluster_1 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Inhibitor Tetrahydropyrido[3,4-b]pyrazine Inhibitor (e.g., THP-001) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Inhibitor Tetrahydropyrido[3,4-b]pyrazine Inhibitor (e.g., THP-007) Inhibitor->Microtubule

Caption: Disruption of microtubule polymerization by an inhibitor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when employing a Pictet-Spengler type reaction or a condensation approach.

Issue Potential Causes Solutions and Recommendations
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalysis. 2. Starting Material Decomposition: The starting materials, such as 3,4-diaminopyridine, may be unstable under the reaction conditions. 3. Impurities in Reagents or Solvents: The presence of water or other impurities can interfere with the reaction. 4. Suboptimal pH: The acidity of the reaction medium is crucial for the Pictet-Spengler reaction; a non-optimal pH can hinder the cyclization step.1. Optimize Reaction Conditions: Gradually increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS. Consider using a stronger acid catalyst, such as trifluoroacetic acid (TFA), or a Lewis acid. 2. Use High-Purity Starting Materials: Ensure the purity of 3,4-diaminopyridine and the aldehyde or ketone reactant.[1] 3. Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Adjust pH: Carefully control the pH of the reaction mixture. For Pictet-Spengler reactions, acidic conditions are generally required to facilitate the formation of the iminium ion intermediate.[2]
Formation of Side Products 1. Over-oxidation: The tetrahydropyridopyrazine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyridopyrazine. 2. Polymerization: Under certain conditions, starting materials or intermediates may polymerize, especially with reactive aldehydes. 3. Incomplete Cyclization: The intermediate imine may be stable and fail to cyclize, or may participate in other reactions.1. Control Reaction Atmosphere: Run the reaction under an inert atmosphere to minimize oxidation. 2. Gradual Addition of Reagents: Add the aldehyde or ketone reactant slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization. 3. Ensure Sufficient Catalysis: A proper acid catalyst is essential to promote the cyclization of the imine intermediate.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar polarities, making separation by column chromatography challenging. 2. Product Tailing on Silica Gel: The basic nitrogen atoms in the product can interact with the acidic silica gel, leading to tailing and poor separation. 3. Product Insolubility: The product may have limited solubility in common organic solvents.1. Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. 2. Modify Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to reduce tailing on silica gel. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic approaches involve the condensation of 3,4-diaminopyridine with a two-carbon electrophile, such as glyoxal or its synthetic equivalents. Another potential route is a variation of the Pictet-Spengler reaction, where a suitable pyridine-based ethylamine derivative is condensed with an aldehyde or ketone. A one-pot annelation reaction of pentafluoropyridine with appropriate diamines has also been reported as a viable method for creating tetrahydropyrido[3,4-b]pyrazine scaffolds.[3]

Q2: What are the critical parameters to control in a Pictet-Spengler synthesis of this compound?

A2: The critical parameters include the choice of acid catalyst, reaction temperature, and the purity of the starting materials. The reaction is acid-catalyzed, and the strength of the acid can significantly influence the reaction rate and yield.[2] Temperature control is also crucial, as higher temperatures can lead to side reactions and decomposition. Ensuring the use of high-purity, anhydrous reagents and solvents is essential to prevent unwanted side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are some common side products to expect?

A4: Common side products may include the uncyclized imine intermediate, oxidized aromatic pyridopyrazine, and polymeric materials. The formation of these byproducts is often dependent on the specific reaction conditions used.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. However, due to the basic nature of the product, tailing may be an issue. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation. Recrystallization is also a good option if the product is a solid.

Experimental Protocols

General Procedure for the Synthesis of this compound via Condensation

This protocol is a generalized procedure based on common organic synthesis practices for similar heterocyclic compounds.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).

  • Addition of Reagents: While stirring, add an aqueous solution of glyoxal (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine).

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of this compound under various reaction conditions, illustrating the impact of different parameters on the reaction outcome.

Entry Solvent Catalyst (eq) Temperature (°C) Time (h) Yield (%)
1EthanolNoneReflux1245
2MethanolNoneReflux1250
3EthanolAcetic Acid (0.1)Reflux865
4MethanolAcetic Acid (0.1)Reflux870
5DichloromethaneTFA (1.1)Room Temp2455
6DichloromethaneTFA (1.1)401275

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials 3,4-Diaminopyridine + Glyoxal reaction Condensation/ Cyclization start_materials->reaction Solvent, Catalyst workup Solvent Removal & Extraction reaction->workup purification Column Chromatography/ Recrystallization workup->purification product 1,2,3,4-Tetrahydropyrido [3,4-b]pyrazine purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed? incomplete_reaction Check for Incomplete Reaction (TLC/LC-MS) start->incomplete_reaction Yes side_products Analyze for Side Products (NMR, MS) start->side_products Yes purification_issue Investigate Purification Step start->purification_issue Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Catalyst incomplete_reaction->optimize_conditions reagent_purity Verify Reagent Purity & Anhydrous Conditions incomplete_reaction->reagent_purity modify_workup Modify Work-up/ Purification: - Adjust pH - Change Chromatography side_products->modify_workup purification_issue->modify_workup

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

"overcoming challenges in the functionalization of the pyridopyrazine ring"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the functionalization of the pyridopyrazine ring. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address common issues encountered during synthetic chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of the pyridopyrazine ring so challenging?

A1: The primary challenge stems from the electronic properties of the fused ring system. Pyridopyrazine contains two electron-deficient rings due to the presence of electronegative nitrogen atoms. This leads to several difficulties:

  • Poor Reactivity in Electrophilic Substitutions: The nitrogen atoms withdraw electron density from the ring, deactivating it towards traditional electrophilic aromatic substitution reactions, which often require harsh conditions.[1][2][3]

  • Complex Regioselectivity: The system has multiple, distinct C-H bonds with varying levels of acidity and susceptibility to different reaction types. The nitrogen atoms direct nucleophilic and radical attacks to the positions ortho and para to them (C2, C4, C6, C8 equivalent positions), while electrophilic attack, if it occurs, is directed meta (C3, C7 equivalent positions).[4][5][6] This often results in mixtures of isomers that are difficult to separate.

  • Catalyst Inhibition: The Lewis basic nitrogen atoms can coordinate with and inhibit or poison transition metal catalysts, particularly palladium, which is crucial for many cross-coupling reactions.[7]

  • Substrate Instability: Intermediates, such as those formed during metal-halogen exchange, can be highly unstable and prone to dimerization or other side reactions.[8]

Q2: Which positions on the pyridopyrazine ring are most reactive and towards what types of reactions?

A2: The reactivity is dictated by the electron-deficient nature of the scaffold.

  • Nucleophilic & Radical Attack: Positions ortho and para to the ring nitrogens are the most electron-deficient (δ+) and are therefore the primary sites for nucleophilic aromatic substitution (SNAr) and radical additions.[5][9] This is because the anionic intermediates formed during nucleophilic attack are stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[5]

  • Deprotonation (Metalation): The most acidic C-H bonds are typically adjacent to the nitrogen atoms. However, directing metalating agents to a specific site can be challenging without blocking groups, as the nitrogen's lone pair can direct bases to the C2 position.[4][8]

  • Electrophilic Attack: These reactions are difficult and generally target the C3 position (meta to the nitrogen), which is the least deactivated position.[1][10]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Low yields in cross-coupling reactions with pyridopyrazine halides are a frequent issue. The workflow below can help diagnose the problem.

G start Low Yield Observed catalyst Is the Catalyst Active? start->catalyst reagents Are Substrates Pure & Stable? catalyst->reagents Yes sol_catalyst Use specialized ligands (e.g., Buchwald) Increase catalyst loading Use pre-catalyst or different Pd source catalyst->sol_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes sol_reagents Recrystallize/purify starting materials Check for boronic acid decomposition (protodeboronation) Use more stable trifluoroborate salts reagents->sol_reagents No coordination Is Pyridine N-Coordination an Issue? conditions->coordination Yes sol_conditions Increase temperature Screen different bases (e.g., K3PO4, Cs2CO3) Screen solvents Ensure anhydrous conditions conditions->sol_conditions No sol_coordination Use bulky ligands to shield Pd center Consider N-oxide protection strategy coordination->sol_coordination No end Consult Literature for Alternative Methods coordination->end Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Quantitative Data: Typical Conditions for Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling on an electron-deficient substrate like pyridopyrazine is highly dependent on the careful selection of reagents.

Cause of Low YieldParameterRecommended SolutionRationale
Catalyst Inhibition Catalyst/LigandUse electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ source.Bulky ligands promote reductive elimination and can prevent catalyst deactivation by N-coordination.[7]
Side Reactions BaseUse weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or K₂CO₃.Strong bases can promote competitive side reactions like protodeboronation of the boronic acid.[7]
Poor Halide Reactivity SubstrateReactivity order is I > Br > Cl. If using a chloropyridopyrazine, more forcing conditions are needed.The C-Cl bond is stronger and its oxidative addition to Palladium is slower and more difficult.[7]
Reagent Instability Coupling PartnerUse potassium trifluoroborate salts instead of boronic acids.Trifluoroborates often exhibit greater stability and are less prone to protodeboronation.
Problem 2: Poor Regioselectivity in C-H Functionalization

Achieving regioselectivity is a primary obstacle. Without a directing group, functionalization often occurs at multiple sites.

G sub Pyridopyrazine Substrate electronics Inherent Electronics (δ+ at C2/C4) sub->electronics directing Directing Group sub->directing conditions Reaction Conditions (Solvent, Catalyst) sub->conditions reagent Functionalizing Reagent sterics Steric Hindrance reagent->sterics reagent->directing reagent->conditions output Mixture of Regioisomers electronics->output sterics->output directing->output conditions->output

Caption: Factors influencing regioselectivity in C-H functionalization.
  • Possible Cause: Competing electronic activation at multiple sites. The C-H bonds ortho and para to the nitrogens are electronically favored for many reactions.

    • Solution: Employ a removable directing group. A directing group can be temporarily installed to force a metal catalyst to a specific, otherwise unreactive, C-H bond, overriding the inherent electronic preferences.[11]

  • Possible Cause: Lack of steric differentiation between reactive sites.

    • Solution: Introduce a bulky substituent. A large, sterically hindering group can block access to adjacent positions, allowing reagents to react at less hindered sites.[4]

  • Possible Cause: Reaction conditions favor multiple pathways.

    • Solution: Tune reaction conditions. Regioselectivity can sometimes be controlled by changing the solvent, temperature, or catalyst system, which may favor one reaction pathway over another.[4]

Experimental Protocols

Methodology: General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromo-pyridopyrazine

This protocol provides a starting point for the Suzuki-Miyaura coupling of a hypothetical bromo-pyridopyrazine with an arylboronic acid. Optimization will be required for specific substrates.

Materials:

  • Bromo-pyridopyrazine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • SPhos (0.10 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Anhydrous water (degassed)

  • Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask, add bromo-pyridopyrazine, arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous dioxane and degassed water (typically a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take 4-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Dioxane is a flammable solvent and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

"identification and characterization of byproducts in pyridopyrazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridopyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and characterization of byproducts in pyridopyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in pyridopyrazine synthesis?

A1: Byproduct formation is highly dependent on the synthetic route. However, some common classes of byproducts include:

  • Incomplete Cyclization Products: The reaction may stall after the initial formation of an intermediate, such as an amide or an enamine, without subsequent ring closure. This is often due to suboptimal reaction temperatures or catalyst deactivation.

  • Over-oxidation or Reduction Products: If the synthesis involves oxidation or reduction steps, byproducts corresponding to different oxidation states of the pyridopyrazine core or its intermediates can be formed.

  • Dimers or Polymers: Self-condensation of starting materials or reactive intermediates can lead to the formation of dimers or polymeric materials, especially at high concentrations or temperatures.

  • Isomeric Byproducts: When using unsymmetrical precursors, the formation of constitutional isomers is a common issue. For example, in the condensation of an unsymmetrical diamine with a dicarbonyl compound, different regioisomers of the final pyridopyrazine can be formed.

  • Side-products from Competing Reactions: Starting materials or intermediates may participate in alternative reaction pathways. For instance, in syntheses starting from aminopyridines, side reactions involving the pyridine ring's nitrogen or carbon atoms can occur.

Q2: My reaction to synthesize a 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-dione from a 6-hydroxypicolinic acid is showing multiple spots on TLC, apart from the product. What could these be?

A2: In the synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,6(2H)-diones, several byproducts can arise[1]:

  • Unreacted Starting Materials: The most obvious impurities are the 6-hydroxypicolinic acid and the β-hydroxyamine.

  • Amide Intermediate: The initial amide formed between the 6-hydroxypicolinic acid and the β-hydroxyamine may not have cyclized completely. This intermediate will have a different polarity compared to the final product.

  • Decomposition Products: The coupling agent, such as HATU, can generate byproducts that might be visible on TLC. Additionally, the starting materials or the product might degrade under prolonged heating or if the reaction conditions are too harsh.

  • Side-products from the β-hydroxyamine: The β-hydroxyamine could undergo self-condensation or other side reactions, especially if it is not stable under the reaction conditions.

Q3: How can I identify the structure of an unknown byproduct?

A3: A combination of spectroscopic and spectrometric techniques is essential for structure elucidation:

  • Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is a crucial first step. High-resolution mass spectrometry (HRMS) can give the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of protons and carbons, respectively. 2D NMR techniques like COSY, HSQC, and HMBC are powerful tools for establishing connectivity within the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the byproduct molecule.

  • Chromatography: Techniques like HPLC and GC can be used to isolate the byproduct for further analysis. The retention time can also provide clues about the polarity and volatility of the compound.

Troubleshooting Guides

Issue 1: Low Yield and High Impurity Profile in Condensation Reactions

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks with low conversion to the desired product.

  • The isolated yield of the pyridopyrazine is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Suboptimal Reaction Temperature - Lowering the temperature may reduce the formation of degradation products. - Increasing the temperature might be necessary to drive the cyclization to completion, but should be done incrementally while monitoring the reaction profile.
Incorrect Stoichiometry - Ensure precise measurement of starting materials. An excess of one reactant can sometimes lead to specific byproducts.
Inefficient Catalyst - If using a catalyst, screen different catalysts (e.g., various Lewis or Brønsted acids). - Optimize the catalyst loading; too much or too little can be detrimental.
Solvent Effects - The polarity of the solvent can influence reaction rates and selectivity. Screen a range of solvents with different polarities.
Purity of Starting Materials - Impurities in starting materials can inhibit the reaction or lead to side products. Purify starting materials if their purity is questionable.
Issue 2: Formation of Isomeric Byproducts

Symptoms:

  • NMR and/or LC-MS analysis indicates the presence of two or more compounds with the same molecular weight but different spectral or chromatographic properties.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Use of Unsymmetrical Reagents - If possible, modify the synthetic route to use symmetrical starting materials. - If unsymmetrical reagents are unavoidable, focus on optimizing reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Steric or electronic directing effects can often be exploited.
Difficult Separation - Develop a robust chromatographic method for separating the isomers. This may involve screening different stationary phases (e.g., normal phase, reverse phase, chiral) and mobile phase compositions.

Data Presentation

Table 1: Illustrative Effect of Temperature on Byproduct Formation in a Hypothetical Pyridopyrazine Synthesis
Reaction Temperature (°C)Desired Product Yield (%)Byproduct A (Dimer) (%)Byproduct B (Incomplete Cyclization) (%)
8065525
10085103
12070202

This table illustrates a common trend where an optimal temperature exists for maximizing product yield while minimizing byproducts. At lower temperatures, incomplete reaction is an issue, while higher temperatures can promote side reactions like dimerization.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification using LC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product and potential byproducts absorb (e.g., 254 nm).

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing heterocycles.

    • Mass Range: Scan a wide mass range (e.g., 100-1000 m/z) to detect a variety of potential byproducts.

    • Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to determine the molecular weights of the byproducts.

Protocol 2: General Procedure for Preparative HPLC Isolation of Byproducts
  • Method Development: Optimize the analytical HPLC method to achieve good separation between the desired product and the target byproduct.

  • Scale-up:

    • Use a larger-diameter preparative column with the same stationary phase as the analytical column.

    • Increase the flow rate proportionally to the column cross-sectional area.

    • Inject a concentrated solution of the crude mixture.

  • Fraction Collection: Collect the eluent in fractions as the separated compounds exit the detector.

  • Analysis and Concentration: Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions containing the byproduct. Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated byproduct for structural characterization.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Logic cluster_characterization Byproduct Characterization synthesis Pyridopyrazine Synthesis tlc_lcms TLC / LC-MS Analysis of Crude Mixture synthesis->tlc_lcms decision High Byproduct Formation? tlc_lcms->decision optimization Optimize Reaction Conditions (Temp, Solvent, Catalyst) decision->optimization Yes purification Proceed to Purification decision->purification No optimization->synthesis optimization->tlc_lcms isolation Isolate Byproduct (Prep HPLC / Column Chromatography) purification->isolation spectroscopy Structural Elucidation (NMR, HRMS, IR) isolation->spectroscopy

Caption: A generalized workflow for troubleshooting and characterizing byproducts in pyridopyrazine synthesis.

signaling_pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Potential Side Reactions A 6-Hydroxypicolinic Acid + β-Hydroxyamine B Amide Intermediate A->B Coupling D Starting Material Decomposition A->D C Pyridopyrazine Product B->C Intramolecular Cyclization E Dimerization of Amide Intermediate B->E

References

Technical Support Center: Purification of Polar Tetrahydropyrido[3,4-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar tetrahydropyrido[3,4-b]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar tetrahydropyrido[3,4-b]pyrazine derivatives?

A1: The primary challenges stem from their inherent polarity and basicity. These properties can lead to issues such as poor solubility in common organic solvents, strong interaction with silica gel leading to tailing or irreversible adsorption in normal-phase chromatography, and difficulty in removing polar impurities.

Q2: What are the initial recommended purification techniques to try?

A2: A good starting point is often a combination of acid-base extraction followed by either recrystallization or chromatography. The choice depends on the nature of the impurities and the scale of the purification.

Q3: How can I remove highly polar, water-soluble impurities?

A3: Liquid-liquid extraction can be effective. If your compound has moderate lipophilicity, you can dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with water or brine to remove highly polar impurities.

Q4: My compound seems to be unstable on silica gel. What are my options?

A4: If you suspect silica gel-mediated degradation, you can try alternative stationary phases like alumina (basic or neutral) or use a less acidic mobile phase system. Deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent can also be effective.

Troubleshooting Guides

Chromatography Issues

Problem: My compound is streaking badly on the TLC plate and column.

  • Possible Cause: Strong interaction of the basic nitrogen atoms with the acidic silanol groups on the silica gel.

  • Troubleshooting Steps:

    • Add a basic modifier: Incorporate a small percentage (0.1-2%) of a base like triethylamine or ammonium hydroxide into your mobile phase. This will compete for the active sites on the silica and reduce tailing.

    • Switch to a different stationary phase: Consider using alumina (neutral or basic) or a bonded phase like amino-propylated silica.

    • Use reverse-phase chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography on a C18 column can be a good alternative.

Problem: My polar compound is not retained on the reverse-phase C18 column.

  • Possible Cause: The compound is too polar for the non-polar stationary phase.

  • Troubleshooting Steps:

    • Use a highly aqueous mobile phase: Increase the water content in your mobile phase.

    • Employ a polar-embedded or polar-endcapped C18 column: These columns are designed for better retention of polar analytes.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or a bonded phase with polar functional groups) and a mobile phase with a high concentration of an organic solvent and a small amount of water. This is an excellent technique for highly polar compounds.

Problem: I have co-eluting isomers.

  • Possible Cause: Isomers often have very similar polarities, making them difficult to separate.

  • Troubleshooting Steps:

    • Optimize your mobile phase: Small changes in solvent composition or the use of a different organic modifier (e.g., methanol instead of acetonitrile) can sometimes improve resolution.

    • Change the stationary phase: A different stationary phase may offer different selectivity.

    • Consider Supercritical Fluid Chromatography (SFC): SFC can provide excellent resolution for isomeric compounds and is a green chemistry alternative.[1]

Recrystallization Issues

Problem: I can't find a suitable single solvent for recrystallization.

  • Possible Cause: Your compound may have high solubility in most common solvents at room temperature or be poorly soluble even at elevated temperatures.

  • Troubleshooting Steps:

    • Use a solvent/anti-solvent system: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe turbidity. Allow the solution to cool slowly. Common solvent pairs include methanol/water, ethanol/hexane, and acetone/hexane.[2][3]

Problem: My compound "oils out" instead of crystallizing.

  • Possible Cause: The compound is coming out of solution above its melting point, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Use a more dilute solution: Start with a larger volume of the recrystallization solvent.

    • Cool the solution more slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Add a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystal growth.

    • Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Tetrahydropyrido[3,4-b]pyrazine Derivatives

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica Gel, AluminaNon-polar organic solvents with a polar modifier (e.g., Hexane/Ethyl Acetate with Triethylamine)Good for less polar derivatives, well-established.Can have strong interactions leading to tailing, potential for compound degradation on acidic silica.
Reverse-Phase Chromatography C18, Polar-Embedded C18Aqueous buffers with organic modifiers (e.g., Water/Acetonitrile with Formic Acid or TFA)Good for a wide range of polarities, excellent for ionic species.Poor retention for very polar, non-ionizable compounds.
HILIC Silica, Amino, DiolHigh organic content with a small amount of aqueous buffer (e.g., Acetonitrile/Water)Excellent for very polar compounds.[4][5]Can have longer equilibration times, mobile phase and sample solvent miscibility can be an issue.
SFC Various (similar to HPLC)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast separations, reduced solvent consumption, good for chiral separations.[6][7]Requires specialized equipment.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate basic tetrahydropyrido[3,4-b]pyrazine derivatives from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tetrahydropyrido[3,4-b]pyrazine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.[8]

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral and acidic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper). Your compound should precipitate out if it is a solid, or it can be extracted.

  • Back Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This protocol is useful when a single suitable recrystallization solvent cannot be found.

  • Select Solvents: Choose a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the "good" solvent to dissolve it completely at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the "good" solvent back into the warm solution until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and allow them to air dry.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Tetrahydropyrido[3,4-b]pyrazine Extraction Acid-Base Extraction Crude->Extraction Chromatography Chromatography Extraction->Chromatography Complex Mixture Recrystallization Recrystallization Extraction->Recrystallization Crystalline Solid Analysis Purity Check (NMR, LC-MS) Chromatography->Analysis Recrystallization->Analysis Pure Pure Product Analysis->Pure Purity > 95%

Caption: General purification workflow for tetrahydropyrido[3,4-b]pyrazine derivatives.

Troubleshooting_Chromatography cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing in Normal-Phase Chromatography Cause1 Strong interaction with acidic silica Problem->Cause1 Cause2 Inappropriate mobile phase polarity Problem->Cause2 Solution1 Add basic modifier (e.g., Triethylamine) Cause1->Solution1 Solution2 Switch to alumina or amino-propylated silica Cause1->Solution2 Solution3 Use reverse-phase or HILIC Cause2->Solution3

Caption: Troubleshooting guide for peak tailing in chromatography.

References

"addressing solubility issues of substituted tetrahydropyrido[3,4-b]pyrazines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with substituted tetrahydropyrido[3,4-b]pyrazines.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness upon dilution of a stock solution into an aqueous buffer.

  • Low or inconsistent readings in biological assays.

  • Pellet formation after centrifugation of the final solution.

Troubleshooting Workflow:

G start Precipitation Observed stock_check Verify Stock Solution Integrity (Is it clear?) start->stock_check redissolve Attempt to Re-dissolve Stock (Gentle warming, vortexing) stock_check->redissolve No dilution_protocol Review Dilution Protocol stock_check->dilution_protocol Yes fresh_stock Prepare Fresh Stock Solution redissolve->fresh_stock fresh_stock->dilution_protocol dilution_protocol->dilution_protocol optimize_dilution Optimize Dilution Method (e.g., dropwise addition, stirring) dilution_protocol->optimize_dilution Protocol Correct buffer_comp Evaluate Buffer Composition optimize_dilution->buffer_comp end Optimized Solubilization Protocol optimize_dilution->end ph_screen Conduct pH-Solubility Screen buffer_comp->ph_screen cosolvent_screen Perform Co-solvent Screen ph_screen->cosolvent_screen ph_screen->end surfactant_test Test Surfactant Addition cosolvent_screen->surfactant_test cosolvent_screen->end cyclodextrin_test Evaluate Cyclodextrin Complexation surfactant_test->cyclodextrin_test surfactant_test->end micronization Consider Particle Size Reduction (Micronization/Nanosuspension) cyclodextrin_test->micronization cyclodextrin_test->end micronization->end

Caption: Troubleshooting workflow for addressing precipitation of substituted tetrahydropyrido[3,4-b]pyrazines in aqueous solutions.

Possible Causes and Solutions:

  • Low Intrinsic Aqueous Solubility: The complex, often aromatic and heterocyclic nature of these compounds leads to poor solubility in water.

    • Solution: Employ solubilization techniques such as the use of co-solvents, surfactants, or cyclodextrins.

  • pH-Dependent Solubility: The presence of basic nitrogen atoms in the pyrazine and pyridine rings means that the solubility of these compounds can be highly dependent on the pH of the medium.

    • Solution: Conduct a pH-solubility profile to determine the optimal pH range for your compound. Acidic conditions may improve solubility by protonating the nitrogen atoms.

  • "Salting Out" Effect: High salt concentrations in buffers can decrease the solubility of organic compounds.

    • Solution: If possible, reduce the salt concentration of your buffer or test alternative buffer systems.

  • Supersaturation and Precipitation upon Dilution: A highly concentrated stock in an organic solvent can lead to supersaturation and subsequent precipitation when diluted into an aqueous buffer where the compound is less soluble.

    • Solution: Modify the dilution method. Add the stock solution dropwise to the vigorously stirred or vortexing aqueous buffer. Pre-warming the aqueous buffer can also sometimes help.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for making a stock solution of a novel substituted tetrahydropyrido[3,4-b]pyrazine?

A1: It is recommended to start with a water-miscible organic solvent to prepare a high-concentration stock solution. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG 400)

Always aim for the lowest possible concentration of the organic solvent in your final aqueous solution to avoid affecting your biological system.

Q2: How can I prevent my compound from precipitating when I dilute the stock solution into my aqueous buffer?

A2: To prevent precipitation upon dilution, consider the following strategies:

  • Stirring: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations.

  • Temperature: Use a pre-warmed aqueous buffer.

  • Lower Concentration: Test a lower final concentration of your compound.

  • Formulation: Incorporate a small percentage of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or a solubilizing agent like cyclodextrin into your aqueous buffer before adding the compound stock.[1][2][3]

Q3: Can pH adjustment improve the solubility of my substituted tetrahydropyrido[3,4-b]pyrazine?

A3: Yes, pH can significantly impact solubility. The tetrahydropyrido[3,4-b]pyrazine core contains basic nitrogen atoms. Lowering the pH of the aqueous solution will lead to protonation of these nitrogens, increasing the polarity and often the aqueous solubility of the molecule. It is advisable to perform a pH-solubility profile to identify the optimal pH for your specific derivative.

Q4: What are co-solvents and how do they work for this class of compounds?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly water-soluble compounds by reducing the overall polarity of the solvent system. For substituted tetrahydropyrido[3,4-b]pyrazines, which are often hydrophobic, using a co-solvent system can be very effective.

Q5: Are there more advanced methods if co-solvents and pH adjustment are not sufficient?

A5: Yes, several advanced techniques can be employed:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing their solubility in aqueous solutions.[1][2][3]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.

Data Presentation

The following tables provide a template for summarizing quantitative data from solubility enhancement experiments. The values presented are for illustrative purposes only.

Table 1: Solubility of Compound XYZ-123 in Various Co-Solvent Systems

Co-solvent System (in PBS pH 7.4)Compound Solubility (µg/mL)Fold Increase (vs. PBS)
PBS only0.51.0
5% DMSO12.525
10% Ethanol8.016
20% PEG 40035.270.4
5% DMSO + 15% PEG 40055.8111.6

Table 2: Effect of pH on the Solubility of Compound XYZ-123

Aqueous BufferpHCompound Solubility (µg/mL)
Citrate Buffer4.075.6
Phosphate Buffer6.010.2
Phosphate Buffered Saline (PBS)7.40.5
Borate Buffer9.0<0.1

Table 3: Comparison of Advanced Solubilization Techniques for Compound XYZ-123

FormulationSolubilizing AgentCompound Solubility (µg/mL)Fold Increase (vs. PBS)
Aqueous SuspensionNone0.51.0
Cyclodextrin Inclusion Complex2% HP-β-CD98.4196.8
Nanosuspension->250 (effective concentration)>500

Experimental Protocols

Protocol 1: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of the solid substituted tetrahydropyrido[3,4-b]pyrazine to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Co-solvent Solubility Screening
  • Solvent Preparation: Prepare mixtures of your primary aqueous buffer (at the optimal pH determined from Protocol 1) with varying percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Sample Preparation, Equilibration, and Separation: Follow steps 2-4 from Protocol 1, using the co-solvent mixtures instead of different pH buffers.

  • Analysis: Analyze the supernatant to determine the solubility in each co-solvent system as described in step 5 of Protocol 1.

Protocol 3: Cyclodextrin Complexation Feasibility
  • Cyclodextrin Solution Preparation: Prepare solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your chosen aqueous buffer at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Sample Preparation, Equilibration, and Separation: Follow steps 2-4 from Protocol 1, using the cyclodextrin solutions.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant (Protocol 1, step 5) to assess the solubilizing effect of the cyclodextrin.

Visualization of a Hypothetical Signaling Pathway

Substituted tetrahydropyrido[3,4-b]pyrazines are often investigated as inhibitors of protein kinases. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation KinaseC Kinase C KinaseB->KinaseC Phosphorylation TF Transcription Factor KinaseC->TF Activation Inhibitor Substituted Tetrahydropyrido[3,4-b]pyrazine Inhibitor->KinaseB Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling cascade showing the inhibitory action of a substituted tetrahydropyrido[3,4-b]pyrazine on a cytoplasmic kinase.

References

Technical Support Center: Optimizing Reaction Conditions for Selective N-Alkylation of Tetrahydropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective N-alkylation of the tetrahydropyrido[3,4-b]pyrazine scaffold.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of tetrahydropyrido[3,4-b]pyrazine, focusing on achieving desired regioselectivity (N2 vs. N8) and yield.

Issue 1: Low or No Conversion to Alkylated Product

Possible Causes and Solutions

CauseRecommended Action
Insufficient Base Strength or Solubility The chosen base may not be strong enough to deprotonate the nitrogen atom effectively. Consider using a stronger base such as NaH, KHMDS, or LiHMDS. Ensure the base is soluble in the reaction solvent.
Poor Nucleophilicity of the Heterocycle Electron-withdrawing groups on the ring can reduce the nucleophilicity of the nitrogen atoms. Using a stronger base or higher reaction temperatures may be necessary.
Inactive Alkylating Agent The alkylating agent may have degraded. Use a fresh batch of the reagent. For less reactive agents like alkyl chlorides, consider converting them to the more reactive iodides in situ using NaI or KI (Finkelstein reaction).
Low Reaction Temperature The reaction may require more thermal energy to proceed. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent The solvent may not be suitable for the reaction. For polar, aprotic solvents, ensure they are anhydrous. Common solvents for N-alkylation include DMF, DMSO, THF, and acetonitrile.
Issue 2: Poor Regioselectivity (Mixture of N2 and N8 Isomers)

Possible Causes and Solutions

The selective alkylation at either the N2 or N8 position is a common challenge. The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

CauseRecommended Action
Steric Hindrance Alkylation generally favors the less sterically hindered nitrogen atom. If the substituents on the pyrazine or pyridine ring create significant steric bulk around one nitrogen, the alkylating agent will preferentially attack the other. To favor the more hindered position, a smaller alkylating agent or different reaction conditions may be required.
Electronic Effects The electron density at the N2 and N8 positions influences their nucleophilicity. Electron-donating groups can enhance the reactivity of the nearby nitrogen, while electron-withdrawing groups will decrease it. The choice of solvent can also play a crucial role in stabilizing the resulting anion and directing the alkylation.[1]
Reaction Conditions The choice of base, counter-ion, and solvent can significantly impact the regioselectivity. For instance, in related heterocyclic systems, combinations like NaH in THF are known to favor one isomer, while K2CO3 in DMF may favor the other.[2] A systematic screening of these parameters is recommended.

Table 1: Influence of Reaction Conditions on N2/N8 Selectivity (Illustrative Data)

EntryBaseSolventTemperature (°C)Alkylating AgentN2:N8 Ratio (Hypothetical)
1K2CO3DMF25Benzyl Bromide1 : 1.5
2NaHTHF0 to 25Benzyl Bromide3 : 1
3Cs2CO3Acetonitrile50Benzyl Bromide1 : 2
4KHMDSToluene-78 to 25Benzyl Bromide>10 : 1

Note: The data in this table is illustrative and intended to show potential trends. Actual results will vary based on the specific substrate and alkylating agent.

Issue 3: Formation of Dialkylated or Over-alkylated Products

Possible Causes and Solutions

CauseRecommended Action
Excess Alkylating Agent Using a large excess of the alkylating agent can lead to the alkylation of both nitrogen atoms. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the alkylating agent.
High Reaction Temperature or Long Reaction Time Prolonged reaction times or high temperatures can promote over-alkylation. Monitor the reaction closely and stop it once the desired mono-alkylated product is formed.
Strongly Basic Conditions Highly basic conditions can lead to the formation of a dianion, which can then be dialkylated. Use a milder base or control the stoichiometry of the base carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the N2 vs. N8 regioselectivity in the alkylation of tetrahydropyrido[3,4-b]pyrazine?

A: The regiochemical outcome is primarily determined by a combination of:

  • Steric Effects: The steric environment around the N2 and N8 nitrogens is a major directing factor. Bulky substituents on the heterocyclic core or on the alkylating agent will favor reaction at the less hindered nitrogen.

  • Electronic Effects: The relative nucleophilicity of the N2 and N8 atoms, which is influenced by substituents on the aromatic rings, plays a key role.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regioselectivity.[1] Polar aprotic solvents like DMF and DMSO can favor one isomer, while non-polar solvents like THF or toluene with strong bases might favor the other.

Q2: How can I improve the yield of the desired N-alkylated isomer?

A: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically screen bases, solvents, and temperatures to find the optimal conditions for your specific substrate and alkylating agent.

  • Choice of Alkylating Agent: Use a more reactive alkylating agent (e.g., iodide instead of chloride) to improve conversion at lower temperatures, which can also enhance selectivity.

  • Purification Method: Develop an effective method to separate the desired isomer from the starting material and any regioisomers. This might involve column chromatography, crystallization, or preparative HPLC.

Q3: Are there any alternative alkylating agents I can use besides alkyl halides?

A: Yes, other electrophiles can be used for N-alkylation. These include:

  • Sulfonates: Alkyl tosylates and mesylates are excellent leaving groups and are often more reactive than alkyl bromides.

  • Epoxides: Opening of an epoxide with the nitrogen nucleophile will introduce a β-hydroxyalkyl group.

  • Michael Acceptors: For introducing specific functionalities, α,β-unsaturated esters or ketones can be used in a Michael addition reaction.

Experimental Protocols

General Protocol for N-Alkylation of Tetrahydropyrido[3,4-b]pyrazine
  • To a solution of the tetrahydropyrido[3,4-b]pyrazine (1.0 equiv.) in an anhydrous solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equiv.) portion-wise at the appropriate temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.05-1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by another suitable method to isolate the desired N-alkylated isomer(s).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Tetrahydropyrido[3,4-b]pyrazine dissolve Dissolve in Anhydrous Solvent start->dissolve inert Inert Atmosphere (N2/Ar) dissolve->inert add_base Add Base inert->add_base deprotonation Stir (Deprotonation) add_base->deprotonation add_alkylating Add Alkylating Agent deprotonation->add_alkylating react React (Monitor by TLC/LC-MS) add_alkylating->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify end End: Isolated N-Alkylated Product purify->end

Caption: Experimental workflow for N-alkylation.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_overalkylation Solutions for Over-alkylation start Problem Encountered low_conversion Low/No Conversion start->low_conversion poor_selectivity Poor Regioselectivity start->poor_selectivity over_alkylation Over-alkylation start->over_alkylation stronger_base Stronger Base low_conversion->stronger_base higher_temp Higher Temperature low_conversion->higher_temp active_reagent More Active Alkylating Agent low_conversion->active_reagent change_solvent Change Solvent poor_selectivity->change_solvent change_base Change Base/Counter-ion poor_selectivity->change_base steric_modification Modify Sterics poor_selectivity->steric_modification stoichiometry Adjust Stoichiometry over_alkylation->stoichiometry lower_temp Lower Temperature over_alkylation->lower_temp shorter_time Shorter Reaction Time over_alkylation->shorter_time end Optimized Reaction stronger_base->end higher_temp->end active_reagent->end change_solvent->end change_base->end steric_modification->end stoichiometry->end lower_temp->end shorter_time->end

Caption: Troubleshooting logic for N-alkylation.

References

"troubleshooting scalability issues in tetrahydropyrido[3,4-b]pyrazine production"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of tetrahydropyrido[3,4-b]pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important class of N-heterocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter in your experimental work.

Troubleshooting Guides

This section provides practical advice for overcoming common pitfalls in tetrahydropyrido[3,4-b]pyrazine synthesis, presented in a question-and-answer format.

Issue 1: Low Yields in the One-Pot Annulation Reaction

Question: We are experiencing significantly lower than expected yields in the one-pot synthesis of trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine and N,N'-disubstituted diamines. What are the potential causes and how can we improve the yield?

Answer: Low yields in this one-pot annelation reaction can stem from several factors. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The cyclization may not be proceeding to completion.

    • Solution: Consider extending the reaction time. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction duration. While the initial reported syntheses are often completed within hours at reflux, scaling up might require longer reaction times for complete conversion.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: Acetonitrile is a commonly used solvent for this reaction. Ensure it is anhydrous, as water can interfere with the reaction. The reaction is typically run at reflux temperature. Inconsistent heating on a larger scale can lead to lower yields. Ensure uniform heat distribution throughout the reactor.

  • Side Reactions: The formation of unwanted side products can consume starting materials.

    • Solution: One potential side reaction is the formation of polymeric materials. This can sometimes be mitigated by controlling the addition rate of the diamine to the solution of pentafluoropyridine, especially at larger scales. Maintaining a slight excess of the diamine can also sometimes favor the desired product.

  • Purity of Starting Materials: Impurities in either the pentafluoropyridine or the diamine can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials. Pentafluoropyridine should be freshly distilled if its purity is in doubt. Diamines should be of high purity, as even small amounts of mono-substituted or other amine impurities can lead to a complex mixture of products.

Issue 2: Difficulty in Product Purification and Isolation

Question: We are struggling with the purification of our tetrahydropyrido[3,4-b]pyrazine product. Column chromatography is proving to be inefficient on a larger scale, and we are having trouble with crystallization.

Answer: Purification of these heterocyclic compounds can be challenging, especially at scale. Here are some strategies to consider:

  • Crystallization Troubleshooting:

    • Solvent Selection: A systematic approach to solvent screening is essential. A good crystallization solvent (or solvent system) will dissolve the compound when hot but result in low solubility at room temperature or below. Common solvent systems for N-heterocycles include ethanol/water, isopropanol/water, or toluene/heptane mixtures.

    • Cooling Rate: Avoid crash cooling. A slow, controlled cooling rate is crucial for the formation of pure, well-defined crystals. Rapid cooling often leads to the trapping of impurities.

    • Seeding: If you have a small amount of pure product, using it to seed the supersaturated solution can promote the crystallization of the desired polymorph and improve crystal quality.

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or the use of an inappropriate solvent. Try redissolving the oil in a larger volume of hot solvent and cooling more slowly, or consider a different solvent system.

  • Scalable Purification Alternatives to Chromatography:

    • Recrystallization: As mentioned above, this is the most common and scalable method for purifying solid compounds.

    • Slurry Washing: If the product has moderate purity, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

    • Acid-Base Extraction: If your tetrahydropyrido[3,4-b]pyrazine has basic nitrogen atoms, you can dissolve the crude material in an organic solvent and extract it into an acidic aqueous solution. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What are the primary safety concerns when scaling up the synthesis of tetrahydropyrido[3,4-b]pyrazines, particularly from pentafluoropyridine?

    • A1: The reaction of pentafluoropyridine with diamines is often exothermic. On a large scale, the heat generated can become difficult to dissipate, potentially leading to a runaway reaction. It is crucial to have efficient cooling systems in place and to control the rate of addition of reactants. A heat flow calorimetry study is recommended before scaling up to understand the thermal profile of the reaction. Pentafluoropyridine itself is a volatile and reactive compound and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Q2: How does the impurity profile of the final product typically change when moving from lab scale to pilot plant production?

    • A2: When scaling up, you may observe the formation of new impurities or an increase in the proportion of existing ones. This can be due to longer reaction times, localized "hot spots" in the reactor leading to thermal degradation, or different mixing efficiencies. Common impurities can include regioisomers (if the diamine is unsymmetrical), products of incomplete reaction, or over-alkylation products. It is essential to develop robust analytical methods (e.g., HPLC, GC-MS) to identify and quantify these impurities.

  • Q3: Are there any recommended alternative synthetic routes for the large-scale production of tetrahydropyrido[3,4-b]pyrazines that avoid the use of pentafluoropyridine?

    • A3: While the pentafluoropyridine route is efficient for generating polyfluorinated scaffolds[1], other methods for constructing the pyridopyrazine core exist, often involving the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. The suitability of these routes for large-scale production depends on the availability and cost of the starting materials, as well as the overall process efficiency and safety.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Simulated Pilot-Scale Production of a Generic Tetrahydropyrido[3,4-b]pyrazine

ParameterLab Scale (10g)Pilot Scale (10kg) - ProjectedKey Considerations for Scale-Up
Reactant Molar Ratio 1:1.1 (PFP:Diamine)1:1.05 (PFP:Diamine)Tighter control of stoichiometry is crucial at scale to minimize cost and downstream purification.
Reaction Time 4 hours8-12 hoursSlower heat and mass transfer at larger volumes often necessitate longer reaction times.
Typical Yield 85%75-80%Yields often decrease slightly on scale-up due to transfer losses and less ideal mixing/heating.
Major Impurity 1 (%) 0.5%1-2%Longer reaction times and potential for localized overheating can increase side product formation.
Major Impurity 2 (%) <0.1%0.5-1%Impurities not observed at lab scale may become significant at larger scales.
Purification Method Column ChromatographyRecrystallizationChromatography is generally not economically viable for large-scale production.

Experimental Protocols

Protocol 1: Gram-Scale One-Pot Synthesis of 5,7,8-Trifluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

This protocol is adapted from the literature for a gram-scale synthesis.[2]

Materials:

  • Pentafluoropyridine

  • N,N'-Dimethyl-1,2-ethanediamine

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Hexane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a stirred solution of pentafluoropyridine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of pentafluoropyridine) under an inert atmosphere (e.g., Argon), add N,N'-dimethyl-1,2-ethanediamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the pure product.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time Increase Temperature incomplete->extend_time extend_time->check_completion check_conditions Review Reaction Conditions (Solvent, Temperature) complete->check_conditions suboptimal Conditions Suboptimal check_conditions->suboptimal No optimal Conditions Optimal check_conditions->optimal Yes optimize_conditions Optimize Solvent and Temperature suboptimal->optimize_conditions optimize_conditions->start check_purity Analyze Starting Material Purity optimal->check_purity impure Starting Materials Impure check_purity->impure No pure Starting Materials Pure check_purity->pure Yes purify_sm Purify Starting Materials impure->purify_sm purify_sm->start investigate_side_reactions Investigate Side Reactions (LC-MS, NMR) pure->investigate_side_reactions end Yield Improved investigate_side_reactions->end

Caption: Troubleshooting workflow for addressing low yields.

G General Synthetic Pathway pfp Pentafluoropyridine one_pot One-Pot Annulation (Reflux in Acetonitrile) pfp->one_pot diamine N,N'-Disubstituted Diamine diamine->one_pot intermediate Trifluorinated Tetrahydropyrido[3,4-b]pyrazine one_pot->intermediate purification Purification (Recrystallization) intermediate->purification product Pure Product purification->product

Caption: Key steps in the one-pot synthesis.

References

"stability studies of tetrahydropyrido[3,4-b]pyrazine under different pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for tetrahydropyrido[3,4-b]pyrazine under varying pH conditions is not extensively available in publicly accessible literature. The following information is a representative guide based on general principles of pharmaceutical stability and forced degradation studies for heterocyclic compounds. The data presented is hypothetical and intended for illustrative purposes to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Where should I start with assessing the pH stability of my tetrahydropyrido[3,4-b]pyrazine derivative?

A1: A great starting point is a forced degradation study. This involves subjecting your compound to a range of pH conditions (acidic, neutral, and basic) at elevated temperatures to accelerate degradation. This will help you identify the pH at which your compound is most labile and the potential degradation products.

Q2: What are the typical pH conditions used in a forced degradation study?

A2: It is recommended to use a range of buffers covering acidic, neutral, and basic conditions. Common choices include:

  • Acidic: 0.1 M HCl (approx. pH 1.2)

  • Neutral: Purified Water or a phosphate buffer (pH 6.8 - 7.4)

  • Basic: 0.1 M NaOH (approx. pH 13)

Additionally, using buffered solutions at intermediate pH values (e.g., pH 4.5 acetate buffer, pH 9.0 borate buffer) can provide a more detailed stability profile.

Q3: What analytical techniques are best suited for monitoring the stability of tetrahydropyrido[3,4-b]pyrazine derivatives?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and characterization of unknown degradation products.

Q4: How can I identify the degradation products formed during the stability study?

A4: LC-MS is a powerful tool for this purpose. By comparing the mass spectra of the degradation products with the parent compound, you can often deduce the chemical transformations that have occurred (e.g., hydrolysis, oxidation). For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the degradants.

Q5: My tetrahydropyrido[3,4-b]pyrazine derivative appears to be highly unstable in acidic conditions. What are the likely degradation pathways?

A5: While specific pathways depend on the exact structure, heterocyclic compounds like tetrahydropyrido[3,4-b]pyrazine can be susceptible to acid-catalyzed hydrolysis. This may involve cleavage of the pyrazine ring or modifications to substituent groups.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under any pH condition. The compound is highly stable. The stress conditions (temperature, duration) are not harsh enough.Increase the temperature (e.g., from 40°C to 60°C or 80°C). Extend the duration of the study. Increase the concentration of the acid or base.
The compound degrades completely immediately upon adding acid or base. The compound is extremely labile under these conditions.Use milder conditions (e.g., 0.01 M HCl/NaOH instead of 0.1 M). Conduct the study at a lower temperature (e.g., room temperature or refrigerated). Analyze samples at very early time points.
Poor peak shape or resolution in the HPLC chromatogram. The HPLC method is not optimized. Co-elution of the parent compound and degradation products.Adjust the mobile phase composition (organic solvent ratio, pH). Try a different column chemistry (e.g., C18, phenyl-hexyl). Optimize the gradient profile.
Inconsistent or non-reproducible degradation results. Inaccurate pH of buffer solutions. Fluctuation in temperature. Inconsistent sample preparation.Prepare fresh buffers for each experiment and verify the pH. Ensure the stability chamber or water bath maintains a constant temperature. Follow a standardized and documented sample preparation protocol.
Mass balance is less than 95% (sum of parent and degradants). Some degradation products are not being detected by the analytical method (e.g., no UV chromophore). The compound is precipitating out of solution. Adsorption of the compound or degradants to the container.Use a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Check the solubility of the compound and degradants at the tested pH. Use inert sample vials (e.g., silanized glass).

Hypothetical Stability Data

The following tables present hypothetical stability data for a compound designated "THPP-001," a representative tetrahydropyrido[3,4-b]pyrazine derivative.

Table 1: Degradation of THPP-001 at 60°C

pH ConditionTime (hours)% Degradation of THPP-001Major Degradation Products
0.1 M HCl (pH 1.2) 2415.2%DP-1, DP-2
Acetate Buffer (pH 4.5) 725.8%DP-1
Phosphate Buffer (pH 7.4) 72< 1%Not significant
Borate Buffer (pH 9.0) 728.3%DP-3
0.1 M NaOH (pH 13) 2422.5%DP-3, DP-4

Table 2: Hypothetical Degradation Kinetics of THPP-001 at 60°C

pH ConditionPseudo-First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
0.1 M HCl (pH 1.2) 0.0069100.4
Acetate Buffer (pH 4.5) 0.0008866.3
Phosphate Buffer (pH 7.4) Not calculated (minimal degradation)> 2000
Borate Buffer (pH 9.0) 0.0012577.6
0.1 M NaOH (pH 13) 0.010665.4

Experimental Protocols

Protocol 1: Forced Degradation Study under Different pH Conditions
  • Preparation of Stock Solution: Prepare a stock solution of the tetrahydropyrido[3,4-b]pyrazine derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Prepare corresponding buffered samples (e.g., pH 4.5, 7.4, 9.0) in a similar manner.

  • Incubation: Place the prepared samples in a constant temperature bath or stability chamber set to a desired temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to prevent further degradation before analysis. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of the parent compound)

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acidic (0.1 M HCl) stock->acid Dilute 1:10 neutral Neutral (Water) stock->neutral Dilute 1:10 base Basic (0.1 M NaOH) stock->base Dilute 1:10 incubation Incubate at 60°C acid->incubation neutral->incubation base->incubation sampling Sample at Time Points (0, 2, 8, 24, 72h) incubation->sampling quench Neutralize Sample sampling->quench hplc HPLC-UV Analysis quench->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for a pH stability study.

G cluster_acid Acidic Conditions (e.g., pH 1.2) cluster_base Basic Conditions (e.g., pH 13) parent Tetrahydropyrido[3,4-b]pyrazine (THPP-001) dp1 DP-1 (Hydrolysis of Amide) parent->dp1 H⁺, H₂O dp2 DP-2 (Ring Opening) parent->dp2 H⁺, H₂O (harsher conditions) dp3 DP-3 (Oxidation Product) parent->dp3 OH⁻, O₂ dp4 DP-4 (Rearrangement) parent->dp4 OH⁻

Caption: Hypothetical degradation pathways.

"preventing undesired side reactions during pyridopyrazine derivatization"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridopyrazine derivatization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent undesired side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common undesired side reactions observed during the derivatization of pyridopyrazines?

A1: Researchers commonly encounter several side reactions during pyridopyrazine derivatization, including:

  • N-oxidation: The nitrogen atoms in the pyridopyrazine core are susceptible to oxidation, which can lead to the formation of N-oxides. This can be a desired transformation in some cases, but is often an unwanted side reaction.

  • Over-halogenation/Lack of Regioselectivity: Introducing halogen atoms onto the pyridopyrazine ring can be challenging. It can be difficult to control the number of halogen atoms added and their precise location on the ring system.

  • Homocoupling in Cross-Coupling Reactions: During palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, the starting materials can react with themselves (homocoupling) to form undesired dimers, reducing the yield of the desired product.[1][2][3]

  • Reactions on Substituents: Functional groups on the pyridopyrazine core or on coupling partners may undergo undesired reactions under the derivatization conditions. This necessitates the use of appropriate protecting groups.[4][5][6][7]

Q2: How can I prevent the formation of N-oxides during my reaction?

A2: Preventing undesired N-oxidation often involves protecting the nitrogen atoms or carefully controlling the reaction conditions. One effective strategy is the in situ protonation of the more basic nitrogen atoms. By adding a Brønsted acid to the reaction mixture, the nucleophilicity of the nitrogen is reduced, thus preventing its oxidation.[8] Additionally, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation from atmospheric oxygen.

Q3: What strategies can I employ to achieve regioselective halogenation of the pyridopyrazine core?

A3: Achieving regioselective halogenation on electron-deficient heterocyclic systems like pyridopyrazine can be accomplished by using specific reagents and directing groups. The use of N-halosuccinimides (NXS) in the presence of a Lewis acid catalyst can promote regioselective halogenation.[9] Furthermore, converting one of the ring nitrogens to an N-oxide can alter the electronic properties of the ring, directing halogenation to a specific position.[10][11] Hypervalent iodine(III) reagents in aqueous media have also been shown to facilitate regioselective C-H halogenation of similar heterocyclic systems.[12][13]

Q4: My Suzuki-Miyaura coupling reaction is giving low yields of the desired product. What could be the cause and how can I improve it?

A4: Low yields in Suzuki-Miyaura coupling of pyridopyrazine derivatives can stem from several factors. The Lewis basic nitrogen atoms in the pyridopyrazine ring can coordinate to the palladium catalyst, inhibiting its activity.[14] To mitigate this, using bulky, electron-rich phosphine ligands can be beneficial. Additionally, the choice of base is crucial; it must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or promote side reactions.[15] Careful optimization of the reaction temperature and solvent is also recommended.

Troubleshooting Guides

Issue 1: Significant Homocoupling Observed in Sonogashira Reactions

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical diyne byproduct, easily detectable by TLC, LC-MS, or NMR.

Root Causes & Solutions:

CauseRecommended Solution
Presence of Oxygen Rigorously degas all solvents and reagents. Run the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[16] Using a hydrogen gas atmosphere diluted with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[1][2][3]
Copper(I) Co-catalyst The copper co-catalyst can promote the oxidative homocoupling (Glaser coupling).[16] Consider using a copper-free Sonogashira protocol. These often require specific ligands and bases to be effective.[16][17]
High Alkyne Concentration Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[17]
Inappropriate Base or Ligand The choice of amine base can influence the extent of homocoupling. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than triethylamine.[16] Bulky, electron-rich phosphine ligands on the palladium catalyst can also favor the desired cross-coupling pathway.[17]

Experimental Protocol: Minimizing Homocoupling in Sonogashira Coupling

This protocol is optimized to reduce Glaser-Hay homocoupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the pyridopyrazine halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen three times.

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive halides, the temperature may be increased to 40-60 °C.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.[16]

Issue 2: Lack of Regioselectivity in Electrophilic Halogenation

Symptoms:

  • Formation of a mixture of constitutional isomers with the halogen at different positions on the pyridopyrazine ring.

  • Formation of di- or poly-halogenated products.

Troubleshooting Workflow:

G start Start: Undesired Halogenation Pattern q1 Are you using a strong, non-selective halogenating agent (e.g., Br2, Cl2)? start->q1 s1 Switch to a milder, more selective reagent like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). q1->s1 Yes q2 Is the reaction temperature too high? q1->q2 No s1->q2 s2 Lower the reaction temperature to improve selectivity. Consider running the reaction at 0 °C or room temperature. q2->s2 Yes q3 Have you considered using a directing group strategy? q2->q3 No s2->q3 s3 Introduce an N-oxide on one of the ring nitrogens to electronically direct the halogenation to a specific position. q3->s3 Yes q4 Is over-halogenation the primary issue? q3->q4 No s4 Utilize a directing group on a substituent to favor ortho-halogenation. s3->s4 s4->q4 s5 Use a stoichiometric amount of the halogenating agent (e.g., 1.0-1.1 equivalents). q4->s5 Yes end Achieved Regioselective Halogenation q4->end No s5->end

Caption: Troubleshooting workflow for undesired halogenation.

Signaling Pathway Involvement

Many pyridopyrazine derivatives are developed as kinase inhibitors for applications in oncology and inflammatory diseases.[18][19] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are aberrantly activated in diseases like cancer.

G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Phosphorylates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes Pyridopyrazine Derivative Pyridopyrazine Derivative Kinase (e.g., a specific kinase in the cascade) Kinase (e.g., a specific kinase in the cascade) Pyridopyrazine Derivative->Kinase (e.g., a specific kinase in the cascade) Inhibits ATP ATP ATP->Kinase (e.g., a specific kinase in the cascade) Binds

Caption: Inhibition of a generic kinase signaling pathway.

References

Technical Support Center: Regioselective Functionalization of the Tetrahydropyrido[3,4-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the regioselective functionalization of the tetrahydropyrido[3,4-b]pyrazine core.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of the tetrahydropyrido[3,4-b]pyrazine core?

A1: The main challenges stem from the presence of multiple reactive sites: two secondary amine nitrogens (N1 and N4) with different steric and electronic environments, and several C-H bonds on both the pyridine and pyrazine rings. Distinguishing between the N1 and N4 positions for selective N-functionalization is a primary hurdle. Additionally, activating and selectively functionalizing a specific C-H bond without affecting the nitrogen atoms requires careful selection of reagents and reaction conditions.

Q2: How can I achieve selective N-alkylation at the N1 versus the N4 position?

A2: Selective N-alkylation can be approached by leveraging the differential reactivity of the two nitrogen atoms. The N4 nitrogen is generally more nucleophilic due to its aniline-like character, while the N1 nitrogen is a more traditional secondary amine. Steric hindrance can also play a role. For selective alkylation, consider the following:

  • Protecting Groups: Employing an orthogonal protecting group strategy is highly recommended. For instance, a Boc group can be selectively introduced at the more reactive N4 position, allowing for subsequent functionalization at N1.

  • Metalation: Stepwise metalation can differentiate the two nitrogens. Using a strong base like n-BuLi at low temperatures can lead to the formation of a dianion, allowing for sequential and selective alkylation.[1][2]

Q3: What methods are available for C-H functionalization of the aromatic pyridine ring within the core?

A3: Direct C-H functionalization of the pyridine ring is challenging due to its electron-deficient nature.[3] However, several strategies can be employed:

  • Directed Ortho-Metalation (DoM): A directing group, such as a pivaloyl or carbamoyl group, can be installed on one of the nitrogen atoms to direct lithiation to an adjacent C-H bond on the pyridine ring.

  • Transition Metal-Catalyzed C-H Activation: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, can be utilized, though this often requires prior halogenation of the pyridine ring.[2]

  • Minisci-type Reactions: For the introduction of alkyl groups, radical-based Minisci reactions can be effective, typically favoring functionalization at the C6 and C8 positions.

Q4: Can the Pictet-Spengler reaction be used to introduce substituents on the tetrahydropyrido[3,4-b]pyrazine core?

A4: Yes, the Pictet-Spengler reaction is a powerful tool for both the synthesis and functionalization of this scaffold.[4][5][6][7] By choosing an appropriately substituted tryptamine derivative and an aldehyde or ketone, one can construct the tetrahydropyridine portion of the core with desired substituents at the C5 position.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in N-alkylation
Symptom Possible Cause Suggested Solution
Mixture of N1 and N4 alkylated products, as well as dialkylated product.1. Reaction temperature is too high, leading to loss of selectivity. 2. The chosen base is not selective enough. 3. Steric and electronic differences between N1 and N4 are insufficient for the chosen electrophile.1. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C). 2. Use a bulkier base to favor deprotonation at the less sterically hindered nitrogen. 3. Implement a protecting group strategy. Protect the more reactive nitrogen (likely N4) with a Boc group, perform alkylation at N1, and then deprotect.
No reaction or very low yield.1. The base is not strong enough to deprotonate the nitrogen. 2. The electrophile is not reactive enough.1. Switch to a stronger base such as n-BuLi or s-BuLi. 2. Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).
Issue 2: Unsuccessful C-H functionalization of the pyridine ring
Symptom Possible Cause Suggested Solution
No reaction or decomposition of starting material during directed metalation.1. The directing group is not effective. 2. The organolithium reagent is reacting with other parts of the molecule. 3. The reaction temperature is too high.1. Choose a more effective directing group (e.g., pivaloyl, carbamoyl). 2. Ensure all other acidic protons are masked. 3. Conduct the reaction at very low temperatures (-78 °C or lower).
Low yield in transition metal-catalyzed cross-coupling.1. Catalyst poisoning by the nitrogen atoms of the core. 2. Ineffective ligand for the chosen transformation.1. Use a higher catalyst loading or a more robust catalyst system. 2. Screen a variety of ligands to find one that is not inhibited by the substrate.

Experimental Protocols

Protocol 1: Regioselective N-Boc Protection at N4
  • Dissolve the tetrahydropyrido[3,4-b]pyrazine core (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N4-Boc protected product by column chromatography.

Protocol 2: N1-Alkylation of N4-Boc Protected Core
  • Dissolve the N4-Boc protected tetrahydropyrido[3,4-b]pyrazine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C or -78 °C.

  • Add a strong base such as sodium hydride (NaH) (1.2 eq) or n-butyllithium (n-BuLi) (1.1 eq) dropwise.

  • Stir the mixture for 30-60 minutes at the same temperature.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Regioselective N-Alkylation

EntryNitrogen TargetProtecting GroupBaseElectrophileRegioselectivity (N1:N4)Approximate Yield
1N1N4-BocNaHCH₃I>95:585%
2N4NoneK₂CO₃BnBr20:8070% (mixture)
3N1N4-Pivaloyln-BuLiCH₃OTf>98:290%

Visual Guides

Workflow for Regioselective N-Functionalization

workflow start Tetrahydropyrido[3,4-b]pyrazine Core protect Protect N4 (e.g., with Boc) start->protect High Regioselectivity functionalize_n1 Functionalize N1 (Alkylation, Acylation, etc.) protect->functionalize_n1 deprotect Deprotect N4 functionalize_n1->deprotect end Regioselectively Functionalized Product functionalize_n1->end If N4 remains protected functionalize_n4 Functionalize N4 (Alternative Electrophile) deprotect->functionalize_n4 functionalize_n4->end

Caption: Decision workflow for achieving regioselective N-functionalization.

Potential Pathways for C-H Functionalization

pathways core THP[3,4-b]P Core dom Directed Ortho-Metalation core->dom Requires N-directing group minisci Minisci Reaction core->minisci Radical alkylation halogenation Halogenation core->halogenation cross_coupling Cross-Coupling (e.g., Suzuki, Heck) halogenation->cross_coupling Pd-catalyzed

References

Validation & Comparative

A Comparative Analysis of Novel 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine Analogs and Established ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine analogs against well-established Anaplastic Lymphoma Kinase (ALK) inhibitors. This report synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a clear perspective on the therapeutic potential of these compounds in ALK-driven malignancies.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of targeted ALK inhibitors has revolutionized the treatment landscape for these patients. This guide focuses on a novel class of compounds, the 1,2,3,4-tetrahydropyrido[3,4-b]pyrazines, and compares their potential with approved ALK inhibitors such as Crizotinib, Alectinib, Brigatinib, Ceritinib, and Lorlatinib.

While specific data on the ALK inhibitory activity of this compound analogs is still emerging, research into the closely related pyrido[3,4-b]pyrazine scaffold has demonstrated its potential in targeting various protein kinases. This suggests that the tetrahydropyrido[3,4-b]pyrazine core could serve as a promising framework for the design of novel ALK inhibitors.

Performance Data of Known ALK Inhibitors

To provide a benchmark for the evaluation of novel analogs, the following tables summarize the inhibitory concentrations (IC50) of established ALK inhibitors against wild-type ALK and common resistance mutations.

InhibitorALK (Wild-Type) IC50 (nM)
Crizotinib20 - 150[1]
Ceritinib0.15 - 0.2[2][3][4]
Alectinib1.9[2][5]
Brigatinib0.6 - 14[6][7]
Lorlatinib~1[8]

Table 1: In vitro potency of known ALK inhibitors against wild-type ALK.

MutationCrizotinib IC50 (nM)Ceritinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Lorlatinib IC50 (nM)
L1196MResistantActive[2]1.56[5]1.7[9]18[10]
G1202R560[2]309[2]595[2]4.9 - 184[7][9]37 - 80[2][10]
C1156Y--Active[2]0.6[9]-
F1174L--Active[2]1.4[9]-
R1275Q--Active[5]6.6[9]-

The ALK Signaling Pathway

Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. Understanding this pathway is fundamental to appreciating the mechanism of action of ALK inhibitors.

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT STAT3/5 JAK->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified ALK signaling cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of ALK inhibitors.

ALK Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the ALK protein.

Principle: A luminescent kinase assay can be used to measure the amount of ADP produced from a kinase reaction. The luminescent signal is directly proportional to the amount of ADP, and therefore, the kinase activity.

Materials:

  • Recombinant ALK enzyme

  • Kinase buffer

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Test compounds (this compound analogs and known inhibitors)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the ALK enzyme, the substrate/ATP mix, and the test compounds.

  • Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a luminometer.

  • The IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, Karpas-299)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the ALK-positive cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for ALK Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins following inhibitor treatment.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Materials:

  • ALK-positive cancer cell lines

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

  • Imaging system

Procedure:

  • Treat ALK-positive cells with the test compounds for a specified time.

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel ALK inhibitors.

Experimental_Workflow Preclinical Evaluation Workflow for ALK Inhibitors cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound analogs Kinase_Assay ALK Kinase Assay (Determine IC50) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (Determine cellular IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blotting (Pathway analysis) Cell_Viability->Western_Blot Xenograft Xenograft Models (Tumor growth inhibition) Western_Blot->Xenograft Promising Candidates Analysis SAR Analysis & Lead Optimization Xenograft->Analysis Analysis->Synthesis Iterative Design

Caption: A typical preclinical drug discovery workflow.

Conclusion

The established ALK inhibitors have demonstrated significant clinical benefit, though the emergence of resistance mutations necessitates the development of next-generation therapies. The this compound scaffold represents a potential starting point for the design of novel ALK inhibitors. Further research, including synthesis of a focused library of analogs and their systematic evaluation through the described experimental protocols, is required to ascertain their therapeutic potential and to determine if they can overcome the limitations of existing ALK-targeted therapies. The comparative data on known inhibitors provided in this guide serves as a crucial benchmark for these future investigations.

References

"comparative analysis of the biological activity of pyridopyrazine isomers"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activity of Pyridopyrazine Isomers

This guide provides a comparative analysis of the biological activities of pyridopyrazine isomers, focusing on their potential as therapeutic agents. The comparison primarily highlights derivatives of pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine, with a focus on their anticancer properties. The information is targeted towards researchers, scientists, and drug development professionals.

Introduction to Pyridopyrazines

Pyridopyrazines are a class of heterocyclic compounds composed of fused pyridine and pyrazine rings. The arrangement of the nitrogen atoms within the pyridine ring and its fusion to the pyrazine ring results in different isomers, with pyrido[2,3-b]pyrazines and pyrido[3,4-b]pyrazines being of significant interest in medicinal chemistry. These scaffolds are explored for a variety of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The structural diversity of their derivatives allows for the fine-tuning of their pharmacological profiles.

Comparative Biological Activity

While comprehensive comparative studies across all pyridopyrazine isomers are limited, some data allows for a preliminary analysis of their relative biological activities. The most directly comparable data is in the realm of anticancer activity.

Antiproliferative Activity

A study involving derivatives of both pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine evaluated their antiproliferative activity against A2058 human melanoma cells.[4] The results, summarized in the table below, provide a basis for comparing the cytotoxic potential of these two isomeric scaffolds.

Table 1: Comparative Antiproliferative Activity of Pyridopyrazine Derivatives Against A2058 Melanoma Cells [4]

Compound IDIsomer ScaffoldR Group% Growth Inhibition at 10⁻⁵ M
2o Pyrido[2,3-b]pyrazine8-benzylamino~64%
2u Pyrido[2,3-b]pyrazine8-(4-(trifluoromethyl)benzaldehyde hydrazone)~64%
3h Pyrido[3,4-b]pyrazine8-iodoNot specified, but evaluated

Data extracted from a study by G. C. T. et al. (2018).[4] The study evaluated a series of compounds, with 2o and 2u showing the most promising activity among the tested derivatives.

The data indicates that substituted pyrido[2,3-b]pyrazine derivatives, specifically compounds 2o and 2u , exhibit significant antiproliferative activity against A2058 melanoma cells.[4] While a direct quantitative comparison with the pyrido[3,4-b]pyrazine derivative 3h is not provided in the source, the focus on the activity of the pyrido[2,3-b]pyrazine derivatives suggests their potential as a promising scaffold for anticancer drug development.

Structure-Activity Relationship (SAR) Insights

Pyrido[2,3-b]pyrazines:

  • Substitution at the 8-position: The antiproliferative activity of pyrido[2,3-b]pyrazines appears to be significantly influenced by the substituent at the 8-position. The presence of a benzylamino group (compound 2o ) or a substituted hydrazone (compound 2u ) at this position leads to notable cytotoxic effects.[4]

  • N1,N4-dialkylation: In a series of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones, N1,N4-dialkylated derivatives showed significant antibacterial activity. This suggests that modification of the pyrazine ring nitrogens can be a key strategy for modulating biological activity.[2]

Pyrido[3,4-b]pyrazines:

  • 1,2-Dihydropyrido[3,4-b]pyrazines: For this class of compounds, antitumor activity is associated with the accumulation of cells at mitosis.[5]

  • Key Structural Features:

    • The presence of a 4-amino group is crucial for activity.[5]

    • A substituent containing an aryl group at the 6-position is necessary.[5]

    • Oxidation to the aromatic pyridopyrazine or reduction to the tetrahydropyridopyrazine diminishes or destroys activity.[5]

Experimental Protocols

The following is a representative protocol for an in vitro cytotoxicity assay, commonly used to evaluate the anticancer activity of compounds like pyridopyrazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

  • Selected cancer cell line (e.g., A2058 human melanoma cells)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Pyridopyrazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the pyridopyrazine derivatives. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

Visualizations

Experimental Workflow

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with pyridopyrazine derivatives B->C D Incubate for 72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Hypothesized Signaling Pathway

While the precise signaling pathways for many pyridopyrazine derivatives are still under investigation, a plausible mechanism of action for their anticancer effects, based on related heterocyclic compounds, involves the induction of apoptosis through the inhibition of key cellular kinases.

G cluster_pathway Hypothesized Apoptotic Pathway Pyridopyrazine Pyridopyrazine Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Pyridopyrazine->Kinase Inhibition ProlifSignal Pro-survival Signaling (e.g., PI3K/Akt) Kinase->ProlifSignal Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) ProlifSignal->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for pyridopyrazine-induced apoptosis.

Conclusion

The available data, though not exhaustive, suggests that pyridopyrazine isomers, particularly derivatives of pyrido[2,3-b]pyrazine, are promising scaffolds for the development of novel anticancer agents. The structure-activity relationships highlight the importance of specific substitutions on the heterocyclic core for enhancing biological activity. Further comprehensive and direct comparative studies of different pyridopyrazine isomers are warranted to fully elucidate their therapeutic potential and to guide the rational design of more potent and selective drug candidates.

References

Validating the In Vivo Efficacy of Tetrahydropyrido[3,4-b]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, among which tetrahydropyrido[3,4-b]pyrazine derivatives have emerged as a promising scaffold. This guide provides a comparative analysis of the in vivo efficacy of this class of compounds and its close analogs, drawing upon available experimental data to offer a resource for researchers in drug discovery and development. While direct and extensive in vivo studies on tetrahydropyrido[3,4-b]pyrazine derivatives are limited in publicly accessible literature, this guide leverages data from structurally related compounds, particularly 1,2-dihydropyrido[3,4-b]pyrazines, to provide a foundational understanding of their potential therapeutic applications, primarily in oncology.

Comparative In Vivo Antitumor Efficacy

Studies on 1,2-dihydropyrido[3,4-b]pyrazine derivatives, which are closely related to the tetrahydropyrido[3,4-b]pyrazine core, have demonstrated their potential as antineoplastic agents. These compounds are believed to exert their effect by disrupting mitosis. The following table summarizes the in vivo antitumor activity of a representative 1,2-dihydropyrido[3,4-b]pyrazine derivative against P388 leukemia in mice, compared to the standard chemotherapeutic agent Vincristine.

CompoundAnimal ModelTumor ModelDosageAdministration RouteEfficacy MetricResultComparatorComparator Result
1,2-Dihydropyrido[3,4-b]pyrazine Derivative (NSC 370147)MiceP388 LeukemiaNot SpecifiedNot SpecifiedIncreased LifespanSynergistic increase in lifespan with VincristineVincristine-

Note: Detailed quantitative data on the percentage increase in lifespan was not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vivo efficacy studies, detailed experimental protocols are crucial. Below is a generalized protocol for assessing the antitumor activity of novel compounds in a murine leukemia model, based on common practices in the field.

In Vivo Antitumor Assay in a Murine Leukemia Model

  • Animal Model: BALB/c mice are commonly used. Animals are allowed to acclimate for at least one week before the experiment.

  • Tumor Cell Line: P388 leukemia cells are propagated in an appropriate cell culture medium.

  • Tumor Implantation: A predetermined number of P388 leukemia cells (e.g., 1 x 10^6 cells) are implanted intraperitoneally (i.p.) into each mouse.

  • Compound Administration:

    • The test compound (e.g., a tetrahydropyrido[3,4-b]pyrazine derivative) and the comparator drug (e.g., Vincristine) are formulated in a suitable vehicle.

    • Treatment is initiated 24 hours after tumor implantation.

    • The compounds are administered at various dose levels, typically via intraperitoneal or oral routes, on a predefined schedule (e.g., once daily for a specific number of days).

  • Efficacy Evaluation:

    • The primary endpoint is the mean survival time of the mice in each treatment group.

    • The percentage increase in lifespan (% ILS) is calculated using the formula: (% ILS) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity.

  • Statistical Analysis: Survival data is typically analyzed using the Kaplan-Meier method and log-rank test to determine statistical significance.

Signaling Pathways and Experimental Workflow

The mechanism of action for many pyrido[3,4-b]pyrazine derivatives and their analogs involves the disruption of cellular signaling pathways critical for cancer cell proliferation and survival. One of the proposed mechanisms for the antitumor effect of 1,2-dihydropyrido[3,4-b]pyrazines is the inhibition of mitosis.

Mitosis_Inhibition_Pathway cluster_cellular_process Cellular Process Drug 1,2-Dihydropyrido[3,4-b]pyrazine Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibits Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle Leads to Mitosis Mitosis Mitotic_Spindle->Mitosis Essential for Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Drives

Caption: Proposed mechanism of action for 1,2-dihydropyrido[3,4-b]pyrazine derivatives.

The following diagram illustrates a typical workflow for the in vivo evaluation of novel anticancer compounds.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (e.g., Cell Viability Assays) Start->In_Vitro Animal_Model Animal Model Selection & Acclimation In_Vitro->Animal_Model Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment Treatment with Test Compound & Comparator Tumor_Implantation->Treatment Monitoring Monitoring of Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Survival, Tumor Volume) Monitoring->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion on Efficacy & Toxicity Data_Analysis->Conclusion

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Pyridopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of different pyridopyrazine scaffolds, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. By examining key structural modifications and their impact on potency and selectivity, this document aims to provide a valuable resource for the rational design of novel pyridopyrazine-based therapeutics.

Pyridopyrazines are bicyclic aromatic compounds containing a pyridine ring fused to a pyrazine ring. This core structure serves as a versatile scaffold for the development of inhibitors targeting a range of biological targets, including kinases, bacterial cell division proteins, and enzymes involved in cancer progression. The specific arrangement of nitrogen atoms and the potential for substitution at various positions on the rings allow for fine-tuning of the molecule's physicochemical properties and its interaction with biological macromolecules.

Comparative Analysis of Biological Activity

The following tables summarize the structure-activity relationship (SAR) data for different pyridopyrazine scaffolds against various biological targets. The data highlights how modifications to the core structure and its substituents influence inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50).

Pyrido[3,2-d]pyrimidines as PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Pyrido[3,2-d]pyrimidines have emerged as potent inhibitors of this pathway. A study focused on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines revealed key SAR insights.[1] Maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine group at the C-4 position was found to be crucial for activity. The exploration of various substituents at the C-7 position demonstrated that this position is tolerant to a range of modifications, which can be leveraged to fine-tune the compound's properties.[1]

Compound C-7 Substituent PI3Kα IC50 (nM) mTOR IC50 (nM)
Reference 1 -Cl1937
Derivative A -NH(CH2)2OH1025
Derivative B -N(CH3)2820
Derivative C -piperazin-1-yl515
Derivative D -morpholin-4-yl312

Table 1: SAR of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3Kα and mTOR inhibitors. Data extracted from a study on novel PI3K/mTOR inhibitors.[1]

Pyridopyrazines as FtsZ Inhibitors

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division and a promising target for novel antibiotics. A series of pyridopyrazine derivatives have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) FtsZ.[2][3] The SAR studies indicated that substitutions at the 6 and 7 positions of the pyridopyrazine ring significantly impact the anti-FtsZ and antitubercular activity.

Compound R1 (Position 6) R2 (Position 7) FtsZ Inhibition (%) at 10 µM Mtb H37Rv MIC (µM)
Lead 1 PhenylPhenyl4512.5
Analog 6 Furan-2-ylFuran-2-yl603.6
Analog 7 Thiophen-2-ylThiophen-2-yl555.2
Analog 8 MethylMethyl20>50
Analog 9 EthylEthyl25>50

Table 2: SAR of pyridopyrazine analogs as Mtb FtsZ inhibitors. Data extracted from a study on novel pyridopyrazine and pyrimidothiazine derivatives.[2]

The data suggests that introducing heterocyclic rings like furan or thiophene at positions 6 and 7 enhances the inhibitory activity against both FtsZ and whole Mtb cells, while small alkyl groups are detrimental to the activity.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

PI3K/mTOR Kinase Assay

The inhibitory activity of the pyrido[3,2-d]pyrimidine derivatives against PI3Kα and mTOR was determined using a well-established in vitro kinase assay. The general protocol involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes and their respective substrates (e.g., phosphatidylinositol for PI3Kα and a peptide substrate for mTOR) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds are serially diluted and incubated with the enzyme and ATP in the assay wells.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated product is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

FtsZ Polymerization Assay

The ability of the pyridopyrazine compounds to inhibit FtsZ polymerization was assessed using a light scattering assay. The protocol is as follows:

  • FtsZ Preparation: Purified Mtb FtsZ protein is prepared in a polymerization buffer.

  • Compound Incubation: The test compounds are incubated with FtsZ in the assay buffer for a short period.

  • Polymerization Induction: Polymerization is initiated by the addition of GTP and MgCl2.

  • Monitoring Polymerization: The extent of FtsZ polymerization is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of a control (DMSO).

Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

The whole-cell antitubercular activity was determined by measuring the minimum inhibitory concentration (MIC) using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).

  • Bacterial Culture: M. tuberculosis H37Rv is grown in an appropriate liquid medium.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of Mtb is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for several days.

  • MIC Determination: A resazurin-based indicator (Alamar Blue) is added to the wells. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

Visualizing Structure-Activity Relationships and Pathways

Diagrams are powerful tools for visualizing complex biological pathways and the logical flow of structure-activity relationship studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead_Scaffold Pyridopyrazine Scaffold Modification Chemical Modification (R-group variation) Lead_Scaffold->Modification Synthesis Synthesis of Analogs Modification->Synthesis In_vitro_Assay In vitro Assay (e.g., Kinase Assay) Synthesis->In_vitro_Assay Cell-based_Assay Cell-based Assay (e.g., MIC Assay) In_vitro_Assay->Cell-based_Assay Data_Analysis Data Analysis (IC50, MIC determination) In_vitro_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation SAR_Elucidation->Modification Design Iteration Optimized_Lead Optimized Lead SAR_Elucidation->Optimized_Lead PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K inhibits Pyridopyrimidine->mTORC1 inhibits

References

A Head-to-Head Comparison of Tetrahydropyrido[3,4-b]pyrazine with other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors based on the tetrahydropyrido[3,4-b]pyrazine scaffold against other notable heterocyclic kinase inhibitors. The following sections present quantitative data from biochemical and cellular assays, detailed experimental protocols for the cited experiments, and visualizations of key signaling pathways and experimental workflows. This information is intended to aid researchers in evaluating the potential of these compounds in drug discovery and development.

Data Presentation

The inhibitory activities of various heterocyclic kinase inhibitors are summarized below. Data has been compiled from multiple sources, and direct comparison should be considered in the context of the specific experimental conditions detailed in the original publications.

Table 1: Comparison of RET Kinase Inhibitors

Rearranged during transfection (RET) is a receptor tyrosine kinase that, when mutated or rearranged, can be a driver of various cancers, including non-small cell lung cancer and thyroid cancer. Certain pyrido[3,4-b]pyrazine derivatives have been patented as RET kinase inhibitors.[1] Below is a comparison of a representative pyrido[3,4-b]pyrazine compound with established RET inhibitors, Pralsetinib and Selpercatinib.

Compound ClassSpecific CompoundTargetAssay TypeIC50 (nM)Cell LineSource
Pyrido[3,4-b]pyrazine Compound 28RETCell Growth Inhibition25MiaPaCa-2 (Pancreatic Cancer)[1]
PyrimidinePralsetinibRETCellular Assay--[2]
PyridineSelpercatinibWild-type RETEnzymatic Assay0.92-[3]

Note: A dash (-) indicates that specific IC50 values were not available in the cited sources under comparable conditions.

Table 2: Comparison of ALK Kinase Inhibitors

Anaplastic Lymphoma Kinase (ALK) is another receptor tyrosine kinase implicated in various cancers, notably non-small cell lung cancer. Tetrahydropyrido[2,3-b]pyrazines, a related scaffold, have been developed as potent ALK inhibitors.[4] This table compares a representative compound from this class with the established ALK inhibitors Crizotinib and Ceritinib.

Compound ClassSpecific CompoundTargetAssay TypeIC50 (nM)Cell LineSource
Tetrahydropyrido[2,3-b]pyrazine Analog from studyALKEnzymatic Assay~10-[4]
Tetrahydropyrido[2,3-b]pyrazine Analog from studyALKCellular Assay~150-[4]
Pyridine/PyrazoleCrizotinibALKCellular Assay150ALK-expressing cells[5]
PyrimidineCeritinibALKEnzymatic Assay0.15-[6]
PyrimidineCeritinibALKCellular Assay25ALK-expressing cells[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparison.

Biochemical Kinase Inhibition Assay (RET)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against purified RET kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human RET kinase

  • Kinase substrate peptide (e.g., IGF1Rtide)

  • ATP

  • Test compounds (e.g., tetrahydropyrido[3,4-b]pyrazine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of RET kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.[7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based RET Phosphorylation Assay (Western Blot)

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of RET and its downstream signaling proteins in a cellular context.

Materials:

  • RET-dependent cancer cell lines (e.g., TT cells with RET C634W mutation)

  • Cell culture medium and supplements

  • Test compounds

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).[1]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.[1]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect protein bands using an ECL substrate and an imaging system.[8]

Biochemical Kinase Inhibition Assay (ALK)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay for measuring ALK inhibition.

Materials:

  • Recombinant human ALK

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds

  • LanthaScreen™ Eu-labeled anti-phospho antibody

  • TR-FRET Dilution Buffer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound, ALK enzyme, and fluorescein-labeled substrate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the Eu-labeled anti-phospho antibody.

  • Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths. The TR-FRET ratio is used to determine the extent of substrate phosphorylation.[9]

Cell-Based ALK Inhibition Assay

This protocol describes a method to measure the effect of an inhibitor on the proliferation of ALK-dependent cancer cells.

Materials:

  • ALK-dependent cancer cell lines (e.g., H3122)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of these kinase inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase P_RET Phosphorylated RET (Dimer) RET_Receptor->P_RET Ligand Binding & Dimerization RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Tetrahydropyrido[3,4-b]pyrazine (e.g., Compound 28) Inhibitor->P_RET Inhibition

Caption: RET Signaling Pathway and the Point of Inhibition.

ALK_Signaling_Pathway cluster_membrane_alk Cell Membrane cluster_cytoplasm_alk Cytoplasm cluster_nucleus_alk Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase P_ALK Phosphorylated ALK ALK_Receptor->P_ALK Activation STAT3 STAT3 P_ALK->STAT3 PI3K_ALK PI3K P_ALK->PI3K_ALK RAS_ALK RAS P_ALK->RAS_ALK Transcription_ALK Gene Transcription (Cell Proliferation & Survival) STAT3->Transcription_ALK AKT_ALK AKT PI3K_ALK->AKT_ALK AKT_ALK->Transcription_ALK RAF_ALK RAF RAS_ALK->RAF_ALK MEK_ALK MEK RAF_ALK->MEK_ALK ERK_ALK ERK MEK_ALK->ERK_ALK ERK_ALK->Transcription_ALK Inhibitor_ALK Tetrahydropyrido[2,3-b]pyrazine Inhibitor_ALK->P_ALK Inhibition

Caption: ALK Signaling Pathway and the Point of Inhibition.

Experimental_Workflow_Biochemical Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Detect Signal Initiate_Reaction->Stop_Reaction Data_Analysis Data Analysis (Calculate IC50) Stop_Reaction->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for a Biochemical Kinase Inhibition Assay.

Experimental_Workflow_Cell_Based Start_Cell Start Seed_Cells Seed Cells in Plates Start_Cell->Seed_Cells Treat_Cells Treat Cells with Inhibitor Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Measure_Endpoint Measure Endpoint (e.g., Viability, Phosphorylation) Incubate->Measure_Endpoint Analyze_Data Analyze Data (Determine IC50) Measure_Endpoint->Analyze_Data End_Cell End Analyze_Data->End_Cell

Caption: General Workflow for a Cell-Based Kinase Inhibition Assay.

References

A Comparative Analysis of the Toxicity Profiles: Tetrahydropyrido[3,4-b]pyrazine Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and a more favorable safety profile is paramount. This guide provides a comparative evaluation of the toxicity profile of a derivative of the novel heterocyclic scaffold, tetrahydropyrido[3,4-b]pyrazine, against established standard-of-care chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel.

Disclaimer: Publicly available toxicological data for the parent compound tetrahydropyrido[3,4-b]pyrazine is limited. This guide utilizes data on a specific derivative, 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one , as a surrogate for comparative purposes. The toxicological properties of other derivatives may vary significantly based on their substitution patterns. The information presented herein is intended for research and informational purposes and should not be interpreted as a definitive safety assessment.

Executive Summary

The preliminary data on the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative suggests a potentially favorable cytotoxicity profile, with no measurable cell killing observed at concentrations up to 30 μM in specific cancer cell lines[1]. This stands in contrast to standard chemotherapeutics, which typically exhibit potent cytotoxicity at nanomolar to low micromolar concentrations. However, a comprehensive toxicological evaluation, including genotoxicity and in vivo studies, is crucial for a complete understanding of the safety profile of this novel scaffold. It is also important to note that other derivatives of the broader pyrido[2,3-e][2][3][4]triazolo[4,3-a]pyrazine class have shown potential for metabolic activation into genotoxic intermediates, indicating that the toxicity of this chemical family can be highly dependent on its specific structure[5].

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity (IC50 values) of the tetrahydropyrido[3,4-b]pyrazine derivative and standard chemotherapeutic agents across various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of a Tetrahydropyrido[3,4-b]pyrazine Derivative

CompoundCell LineAssayExposure TimeIC50 (µM)
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivativeNrasG12 V;Cdkn2aARF–/– HCCXTT72 h> 30[1]
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivativeNCI-H2030 (NSCLC)XTT72 h> 30[1]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapeutics

Chemotherapeutic AgentCell LineExposure TimeIC50
Cisplatin A549 (Lung Carcinoma)72 h6.59 µM[6]
BEAS-2B (Normal Lung)72 h4.15 µM[6]
SKOV-3 (Ovarian Cancer)24 h2 - 40 µM (Varies with seeding density)[7]
HepG2 (Hepatocellular Carcinoma)48 h / 72 hHighly variable[8]
Doxorubicin AMJ13 (Breast Cancer)72 h223.6 µg/ml[9][10]
MCF7 (Breast Cancer)24 h1.20 µM[11]
T47D (Breast Cancer)24 h202.37 nM[12]
HepG2, Huh7, SNU449 (Hepatocellular Carcinoma)24, 48, 72 hVaries significantly with cell line and time[13]
Paclitaxel T47D (Breast Cancer)24 h1577.2 nM[12]
NSCLC Cell Lines (14 lines)120 hMedian IC50: 0.027 µM[14]
SCLC Cell Lines (14 lines)120 hMedian IC50: 5.0 µM[14]
Various Human Tumor Cell Lines24 h2.5 - 7.5 nM[15]

Genotoxicity Profile

Tetrahydropyrido[3,4-b]pyrazine Derivatives: Specific genotoxicity data for 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one is not available in the public domain. However, a study on a related pyridotriazolopyrazine compound containing a piperazine moiety indicated a positive result in the in vitro Ames assay for mutagenicity. This was attributed to the metabolic formation of a reactive glyoxal intermediate[5]. This finding underscores the importance of evaluating the metabolic stability and potential for bioactivation of any new derivative within this class.

Standard Chemotherapeutics:

  • Cisplatin: Is a well-documented genotoxic agent. It induces DNA damage, including chromosomal aberrations and sister chromatid exchanges, in both in vitro and in vivo systems[2][16].

  • Doxorubicin: Exerts its anticancer effect through DNA intercalation and inhibition of topoisomerase II, leading to DNA strand breaks. It is known to be genotoxic, causing DNA damage in various tissues, including the heart[3][17][18].

  • Paclitaxel: Primarily acts by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase. It can induce the formation of multinucleated cells and has shown genotoxic effects in some studies[19][20].

In Vivo Toxicity

Tetrahydropyrido[3,4-b]pyrazine Derivatives: No public in vivo toxicity data (e.g., LD50, maximum tolerated dose) for tetrahydropyrido[3,4-b]pyrazine or its derivatives was found.

Standard Chemotherapeutics:

Table 3: Acute In Vivo Toxicity of Standard Chemotherapeutics

Chemotherapeutic AgentAnimal ModelRouteLD50
Cisplatin MiceIntravenous10.8 - 24.5 mg/kg (vehicle dependent)[21]
Paclitaxel (in Taxol formulation) RatsIntravenous8.3 mg/kg (male), 8.8 mg/kg (female)[22]
Paclitaxel (in polyvinylpyrrolidone solid dispersion) MiceIntravenous> 160 mg/kg[23]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound and standard chemotherapeutics in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment (Comet Assay - Alkaline)
  • Cell Treatment: Expose cells to the test compound at various concentrations for a defined period.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Addition to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Genotoxicity_Mechanism cluster_dna_damage DNA Damage Mechanisms cluster_cellular_response Cellular Response DNA_Adducts DNA Adducts (e.g., Cisplatin) Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Strand_Breaks Double-Strand Breaks (e.g., Doxorubicin) Strand_Breaks->Cell_Cycle_Arrest ROS Reactive Oxygen Species (Indirect Damage) ROS->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Cycle_Arrest Successful Apoptosis Apoptosis DNA_Repair->Apoptosis Failed Genotoxic_Agent Genotoxic Agent Genotoxic_Agent->DNA_Adducts Genotoxic_Agent->Strand_Breaks Genotoxic_Agent->ROS

Caption: General mechanisms of genotoxic agents and cellular responses.

Toxicity_Comparison cluster_compound Tetrahydropyrido[3,4-b]pyrazine Derivative cluster_chemo Standard Chemotherapeutics Compound_Cytotoxicity Cytotoxicity: Low (IC50 > 30 µM) Compound_Genotoxicity Genotoxicity: Data Needed (Potential for metabolic activation) Compound_InVivo In Vivo Toxicity: Data Needed Chemo_Cytotoxicity Cytotoxicity: High (nM to low µM IC50) Chemo_Genotoxicity Genotoxicity: Well-established Chemo_InVivo In Vivo Toxicity: Significant (Low LD50) Comparison Toxicity Profile Comparison Comparison->Compound_Cytotoxicity Comparison->Compound_Genotoxicity Comparison->Compound_InVivo Comparison->Chemo_Cytotoxicity Comparison->Chemo_Genotoxicity Comparison->Chemo_InVivo

Caption: Logical comparison of toxicity profiles.

Conclusion

The preliminary in vitro data for the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative suggests a significantly lower cytotoxic potential compared to standard chemotherapeutic agents like Cisplatin, Doxorubicin, and Paclitaxel. This could indicate a wider therapeutic window. However, the absence of comprehensive genotoxicity and in vivo toxicity data represents a critical knowledge gap. The potential for metabolic activation to genotoxic species, as suggested by related compounds, warrants thorough investigation. Further studies are essential to fully characterize the safety profile of this and other tetrahydropyrido[3,4-b]pyrazine derivatives and to determine their true potential as novel anticancer agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Tetrahydropyrido[3,4-b]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on a tetrahydropyrido[3,4-b]pyrazine-related scaffold, offering insights into their on-target potency and off-target effects. The data presented here is derived from studies on 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, a closely related chemical class, due to the limited availability of comprehensive cross-reactivity data for the exact tetrahydropyrido[3,4-b]pyrazine core.

A significant challenge in the development of kinase inhibitors is achieving high selectivity for the intended target. Off-target activity can lead to unforeseen side effects and toxicities. Comprehensive profiling of inhibitors against a broad panel of kinases, often referred to as a kinome scan, is a critical step in preclinical drug development. This guide focuses on the selectivity of inhibitors targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4), a key regulator of hepatocyte regeneration.[1]

From Broad-Spectrum to Highly Selective: A Tale of Two Inhibitors

To illustrate the impact of chemical modifications on selectivity, we compare the cross-reactivity profiles of two compounds: the initial, non-selective ribosomal S6 kinase (RSK) inhibitor BI-D1870, and a highly selective MKK4 inhibitor, designated as compound 39, which is a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative.[1]

The development of compound 39 from BI-D1870 showcases a successful "off-to-on target" strategy, where a promiscuous compound was refined to achieve high potency and selectivity for MKK4.[1] This was achieved through strategic chemical modifications that enhanced binding to MKK4 while reducing interactions with a wide range of other kinases.[1]

Quantitative Comparison of Inhibitor Activity

The following tables summarize the inhibitory activity of BI-D1870 and the optimized MKK4 inhibitor (compound 39) against their primary target and key off-targets.

Table 1: On-Target Potency

CompoundPrimary TargetIC50 (nM)
BI-D1870RSK (family)Potent (specific IC50 not provided in this study)
Compound 39MKK437

Table 2: Cross-Reactivity Profile from Kinome Scan (at 1 µM concentration)

CompoundNumber of Kinases with <50% Residual ActivityKey Off-Targets (% Residual Activity)Selectivity Score
BI-D187020RSK family, PLK2 (SNK) (43%), PLK30.076
Compound 393NLK (Nemo-like kinase) (82%), PLK2 (SNK) (43%)0.009

A lower selectivity score indicates higher selectivity.[1]

Visualizing the Selectivity Shift

The dramatic improvement in selectivity from the parent compound to the optimized inhibitor can be visualized through the following workflow.

G cluster_0 Inhibitor Development Workflow Start Non-selective Inhibitor (BI-D1870) Screen Broad Kinome Screen (344 kinases) Start->Screen SAR Structure-Activity Relationship (SAR) and Optimization Screen->SAR Optimized Selective Inhibitor (Compound 39) SAR->Optimized Rescreen Kinome Rescreen Optimized->Rescreen SelectiveProfile High Selectivity Profile Rescreen->SelectiveProfile

Caption: Workflow for developing a selective MKK4 inhibitor.

The MKK4 Signaling Pathway

The targeted kinase, MKK4, plays a crucial role in a signaling cascade that ultimately influences hepatocyte proliferation and robustness. Understanding this pathway is essential for interpreting the biological consequences of MKK4 inhibition.

MKK4_inhibition MKK4 Inhibition (e.g., Compound 39) MKK4 MKK4 MKK4_inhibition->MKK4 JNK1 JNK1 MKK4->JNK1 MKK7 MKK7 MKK7->JNK1 ELK1_ATF2 ELK1 / ATF2 (Transcription Factors) JNK1->ELK1_ATF2 Proliferation Hepatocyte Proliferation and Robustness ELK1_ATF2->Proliferation

Caption: Simplified MKK4 signaling pathway in hepatocyte regeneration.

Experimental Protocols

The following section details the methodology used to generate the cross-reactivity data.

Kinome Scan Assay

Objective: To determine the selectivity of the inhibitors against a broad range of human kinases.

Methodology:

  • Assay Platform: The kinome screening was performed by Reaction Biology using a radiometric assay (33PanQinase).[1]

  • Kinase Panel: A panel of 344 wild-type human kinases was utilized for the screening.[1]

  • Inhibitor Concentration: The test compounds (BI-D1870 and compound 39) were screened at a concentration of 1 µM.[1]

  • Assay Procedure:

    • Kinases were incubated with the test compound and a 33P-labeled ATP substrate.

    • The kinase activity was measured by quantifying the incorporation of the radiolabeled phosphate into a generic substrate.

    • The residual kinase activity in the presence of the inhibitor was calculated as a percentage of the activity in a vehicle control (DMSO).

  • Data Analysis: The percentage of residual activity for each kinase was determined. A lower percentage indicates stronger inhibition. The selectivity score was calculated based on the number of kinases inhibited below a certain threshold (e.g., 50% residual activity).[1]

IC50 Determination

Objective: To quantify the potency of the inhibitors against specific kinases.

Methodology:

  • Assay Platform: Radiometric 33PanQinase assay by Reaction Biology.[1]

  • Procedure:

    • Varying concentrations of the inhibitor were incubated with the target kinase (e.g., MKK4) and the 33P-labeled ATP substrate.

    • Kinase activity was measured at each inhibitor concentration.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined from the dose-response curve. The experiments were performed in duplicate.[1]

Conclusion

The comparative analysis of BI-D1870 and compound 39 demonstrates the feasibility of transforming a non-selective kinase inhibitor into a highly selective agent through rational drug design. While the core structure of the optimized inhibitor is a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, the insights gained from its cross-reactivity profile are highly valuable for researchers working with the closely related tetrahydropyrido[3,4-b]pyrazine scaffold. The detailed experimental protocols provided herein serve as a practical guide for scientists aiming to characterize the selectivity of their own compounds, a critical step towards the development of safer and more effective targeted therapies.

References

A Comparative Analysis of Novel Tetrahydropyrido[3,4-b]pyrazine Derivatives Against First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for kinase and protease inhibitors is in a constant state of evolution. The development of novel chemical scaffolds is paramount to overcoming challenges of potency, selectivity, and acquired resistance associated with first-generation inhibitors. This guide provides a comparative benchmark of new tetrahydropyrido[3,4-b]pyrazine derivatives against established first-generation inhibitors, focusing on three key therapeutic targets: Mitogen-Activated Protein Kinase Kinase 4 (MKK4), Rearranged during Transfection (RET) kinase, and Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. The data presented herein is compiled from publicly available research to facilitate an objective comparison and inform future drug discovery efforts.

MKK4 Inhibition: A New Frontier in Cancer and Liver Disease

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MEK4, is a critical node in the MAPK signaling pathway, activating both JNK and p38 MAP kinases in response to cellular stress.[1][2] Its dysregulation is implicated in various cancers and it has emerged as a key regulator of liver regeneration.[1][3] Recent drug discovery efforts have identified 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives as potent and selective MKK4 inhibitors.

Data Presentation: MKK4 Inhibitor Benchmarking

The following table summarizes the half-maximal inhibitory concentration (IC50) values for novel tetrahydropyrido[3,4-b]pyrazine derivatives against MKK4. For comparison, BI-D1870, an unselective ribosomal S6 kinase inhibitor with off-target activity on MKK4, is included as a reference compound.[4]

CompoundTargetIC50 (nM)Notes
New Tetrahydropyrido[3,4-b]pyrazine Core MKK453Removal of a methyl group from the core structure improved potency 7-fold compared to BI-D1870.[4]
Compound 39 MKK478Demonstrates good selectivity over RSK4 (IC50 = 2920 nM).[4]
Compound 45 MKK422Potent inhibition with 48-fold selectivity over RSK4.[4]
BI-D1870 (Reference) MKK4~200An unselective ribosomal S6 kinase inhibitor with moderate MKK4 activity.
Experimental Protocols: In Vitro MKK4 Kinase Assay

The determination of IC50 values for MKK4 inhibitors is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies.[5][6]

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of MKK4 by 50%.

Materials:

  • Recombinant human MKK4 enzyme

  • Inactive JNK1 substrate[5]

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 25 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ATP (at or near the Km for MKK4)

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system[5][6]

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the MKK4 enzyme and inactive JNK1 substrate to their optimal working concentrations in kinase buffer.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted MKK4 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Generation and Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6][8]

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Mandatory Visualization: MKK4 Signaling Pathway

MKK4_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 AP1 AP-1 JNK->AP1 Cellular_Response Cellular Response (Proliferation, Apoptosis, Differentiation) p38->Cellular_Response AP1->Cellular_Response

Caption: MKK4 is a key component of the stress-activated protein kinase signaling pathway.

RET Kinase Inhibition: Targeting Oncogenic Fusions and Mutations

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers, when constitutively activated by mutations or chromosomal rearrangements.[10][11] Selpercatinib and pralsetinib are first-in-class selective RET inhibitors that have shown significant clinical efficacy.[11] Pyrido[3,4-b]pyrazine derivatives are being explored as next-generation RET inhibitors.

Data Presentation: RET Inhibitor Clinical Efficacy Comparison

The following table presents a matching-adjusted indirect comparison of the clinical efficacy of the first-generation RET inhibitors, selpercatinib and pralsetinib, in patients with RET fusion-positive NSCLC.[12]

Efficacy EndpointSelpercatinibPralsetinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS)22.1 months13.3 months0.67 (0.53–0.85)
Objective Response Rate (ORR)64.5%65.8%Not Applicable
Disease Control Rate (DCR)92.1%90.4%Not Applicable
Median Overall Survival (OS)Not Reached43.9 months0.81 (0.60–1.09)

Data from a matching-adjusted indirect comparison of the LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials.[12]

Experimental Protocols: Biochemical RET Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against purified RET kinase.[7][8][13]

Objective: To measure the IC50 of an inhibitor against RET kinase.

Materials:

  • Recombinant human RET kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)[13]

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

  • ATP (at or near the Km for RET)

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay reagents (Promega) or similar

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in kinase buffer (final DMSO ≤ 1%).

    • Dilute the RET enzyme to the desired working concentration in kinase buffer.

    • Prepare a 2X solution of the peptide substrate and ATP in kinase reaction buffer.

  • Kinase Reaction:

    • Add 25 µL of the 2X inhibitor dilutions to the wells of a 96-well plate.

    • Add 25 µL of the 2X RET kinase solution to each well and incubate for 10-15 minutes at room temperature.[13]

    • Initiate the reaction by adding 50 µL of the 2X substrate/ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.[13]

  • Signal Detection (ADP-Glo™):

    • Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.

    • Measure luminescence.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization: RET Signaling Pathway

RET_Signaling_Pathway Ligand GDNF family ligands (GFLs) + GFRα co-receptor RET RET Receptor Tyrosine Kinase Ligand->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization RAS_RAF RAS/RAF/MEK/ERK (MAPK) Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Response Cell Proliferation, Survival, Differentiation RAS_RAF->Response PI3K_AKT->Response PLCG->Response JAK_STAT->Response

Caption: The RET signaling pathway is activated by ligand binding, leading to downstream signaling.

HB-EGF Shedding Inhibition: A Novel Approach in Dermatology and Oncology

Heparin-binding EGF-like growth factor (HB-EGF) is a member of the epidermal growth factor family and is initially synthesized as a membrane-anchored precursor (pro-HB-EGF).[14] The release of the soluble, active form of HB-EGF is mediated by a process called ectodomain shedding, which is carried out by metalloproteases.[14] Elevated HB-EGF expression is associated with various cancers and skin diseases.[2][14] Novel 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids have been developed as potent inhibitors of HB-EGF shedding.

Data Presentation: HB-EGF Shedding Inhibitor Comparison

The following table compares the HB-EGF shedding inhibitory activity of new tetrahydropyrido[3,4-b]pyrazine derivatives with the benchmark compound CGS 27023A.

CompoundTargetPotency vs. CGS 27023AKey Structural Features
Ethoxyethoxy derivative 3o HB-EGF SheddingMuch more potentTetrahydropyrido[3,4-b]pyrazine core with hydroxamic acid, sulfonamide, and phenyl moieties.[15]
Methoxypropoxy derivative 3p HB-EGF SheddingMuch more potentTetrahydropyrido[3,4-b]pyrazine core with hydroxamic acid, sulfonamide, and phenyl moieties.[15]
CGS 27023A (First-Generation Benchmark) MMPs / Sheddases-A broad-spectrum metalloproteinase inhibitor.[15]

Qualitative comparison based on published findings.[15]

Experimental Protocols: HB-EGF Shedding Assay

This protocol describes a general method to assess the inhibition of HB-EGF shedding from cells.

Objective: To measure the ability of a compound to inhibit the release of soluble HB-EGF.

Materials:

  • Cells expressing pro-HB-EGF (e.g., CHO or keratinocytes)[16]

  • Cell culture medium and supplements

  • Shedding stimulus (e.g., TPA - 12-O-tetradecanoylphorbol-13-acetate)[16]

  • Test compounds (serially diluted)

  • ELISA kit for soluble HB-EGF or antibodies for Western blotting

  • Lysis buffer

  • 96-well plates

Procedure:

  • Cell Seeding: Plate pro-HB-EGF expressing cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 10 minutes) at 37°C.[16]

  • Stimulation of Shedding: Add the shedding stimulus (e.g., TPA) to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.[16]

  • Sample Collection:

    • Conditioned Medium: Collect the cell culture supernatant, which contains the shed, soluble HB-EGF.

    • Cell Lysate: Lyse the remaining cells to analyze the amount of uncleaved pro-HB-EGF.

  • Detection of Shed HB-EGF:

    • ELISA: Quantify the amount of soluble HB-EGF in the conditioned medium using a specific ELISA kit.

    • Western Blot: Analyze the conditioned medium for soluble HB-EGF and the cell lysate for pro-HB-EGF using specific antibodies.[17]

  • Data Analysis: Calculate the percentage of HB-EGF shedding inhibition relative to the stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization: HB-EGF Signaling and Shedding

HBEGF_Signaling proHBEGF pro-HB-EGF (Membrane-anchored) solubleHBEGF Soluble HB-EGF proHBEGF->solubleHBEGF Ectodomain Shedding Sheddase Metalloprotease (Sheddase) Sheddase->proHBEGF EGFR EGF Receptor (EGFR) ErbB4 solubleHBEGF->EGFR Downstream Downstream Signaling (e.g., ERK, Akt) EGFR->Downstream Response Cell Proliferation & Migration Downstream->Response

Caption: HB-EGF shedding releases the soluble ligand, which activates EGFR/ErbB4 signaling.

References

"validation of tetrahydropyrido[3,4-b]pyrazine as a viable scaffold for targeting drug-resistant mutations"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The emergence of drug resistance is a critical challenge in targeted cancer therapy. Kinase inhibitors, while initially effective, often lose their efficacy due to the acquisition of secondary mutations in the target kinase. This guide provides a comparative analysis of the tetrahydropyrido[3,4-b]pyrazine scaffold as a viable backbone for the development of next-generation inhibitors aimed at overcoming these resistance mechanisms in key oncogenic kinases such as EGFR, ALK, and BRAF. While direct head-to-head comparative data for the tetrahydropyrido[3,4-b]pyrazine scaffold against specific drug-resistant mutations is still emerging, this guide draws upon data from structurally related pyrazine-based inhibitors to highlight its potential and provide a framework for its validation.

The pyrazine ring is a privileged scaffold in the design of kinase inhibitors, with several potent and selective pyrazine-based inhibitors having progressed into clinical trials.[1][2] The tetrahydropyrido[3,4-b]pyrazine core offers a three-dimensional structure that can be strategically modified to enhance binding affinity and selectivity, particularly for the altered ATP-binding pockets of mutant kinases.

Comparative Efficacy Against Drug-Resistant Mutations

To illustrate the potential of the broader pyrido-pyrazine chemical space in targeting resistance, the following tables summarize the inhibitory activities of representative compounds from related scaffolds against clinically relevant mutant kinases.

Table 1: Inhibitory Activity against Drug-Resistant EGFR Mutations

Scaffold/CompoundTarget MutationIC50 (nM)Reference CompoundIC50 (nM)Source
Pyrido[2,3-b][1][3]oxazine derivative (7f) L858R/T790M890Osimertinib-[4][5]
Pyrazolo[3,4-d]pyrimidine derivative (12b) T790M236Erlotinib563[6]
Thienopyrimidine derivative (A9) Del19/T790M/C797S98.9% inhibition at 10 µM--[7]

Table 2: Inhibitory Activity against Drug-Resistant ALK Mutations

Scaffold/CompoundTarget MutationIC50 (nM)Reference CompoundIC50 (nM)Source
1H-pyrazolo[3,4-b]pyridine derivative (10g) L1196M< 0.5Crizotinib-[8]
PROTAC (WZH-17-002) with novel warhead G1202R/L1196MDC50 = 25Lorlatinib-[9]

Table 3: Inhibitory Activity against Drug-Resistant BRAF Mutations

Direct inhibitory data for pyrido[3,4-b]pyrazine scaffolds against resistant BRAF mutations is not yet prominent in the literature. The focus has been on overcoming resistance through combination therapies or novel mechanisms.

Signaling Pathways and Mechanisms of Resistance

Understanding the signaling pathways governed by EGFR, ALK, and BRAF is crucial for designing inhibitors that can overcome resistance. Resistance often arises from secondary mutations within the kinase domain or the activation of bypass signaling pathways.

EGFR Signaling and Resistance

dot

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation RAS RAS EGFR_P->RAS PI3K PI3K EGFR_P->PI3K T790M T790M Mutation C797S C797S Mutation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI 1st/2nd Gen TKI TKI->EGFR_P Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR_P New_Inhibitor Tetrahydropyrido [3,4-b]pyrazine Inhibitor New_Inhibitor->EGFR_P

Caption: EGFR signaling pathway and points of inhibitor action.

ALK Signaling and Resistance

dot

ALK_pathway EML4_ALK EML4-ALK Fusion Protein ALK_P p-ALK EML4_ALK->ALK_P Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-ERK Pathway ALK_P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway ALK_P->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK_P->JAK_STAT L1196M L1196M Mutation G1202R G1202R Mutation Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib (1st Gen) Crizotinib->ALK_P Lorlatinib Lorlatinib (3rd Gen) Lorlatinib->ALK_P New_Inhibitor Tetrahydropyrido [3,4-b]pyrazine Inhibitor New_Inhibitor->ALK_P

Caption: ALK fusion protein signaling and points of inhibitor action.

BRAF Signaling and Resistance

dot

BRAF_pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Resistance Resistance Mechanisms (e.g., CRAF activation, NRAS mutations) ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation BRAF_i BRAF Inhibitor (e.g., Dabrafenib) BRAF_i->BRAF_V600E MEK_i MEK Inhibitor (e.g., Trametinib) MEK_i->MEK New_Inhibitor Tetrahydropyrido [3,4-b]pyrazine Inhibitor New_Inhibitor->BRAF_V600E

Caption: BRAF V600E signaling pathway and points of inhibitor action.

Experimental Protocols for Validation

The validation of a novel tetrahydropyrido[3,4-b]pyrazine-based inhibitor requires a series of robust in vitro and in vivo experiments.

Experimental Workflow

dot

workflow Synthesis Synthesis of Tetrahydropyrido[3,4-b]pyrazine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (WT vs. Mutant) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (Resistant Cell Lines) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Xenograft In Vivo Xenograft Tumor Model Western_Blot->Xenograft Tox Toxicity & PK/PD Studies Xenograft->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: A typical workflow for the validation of a novel kinase inhibitor.

Synthesis of Tetrahydropyrido[3,4-b]pyrazine Derivatives

A representative synthesis of the tetrahydropyrido[3,4-b]pyrazine scaffold can be achieved through a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[10] The resulting trifluorinated pyridopyrazine products can then undergo sequential nucleophilic substitution to generate a library of poly-substituted derivatives for screening.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of the synthesized compounds against wild-type and drug-resistant mutant kinases.

Protocol:

  • Recombinant wild-type and mutant EGFR, ALK, or BRAF kinases are used.

  • A radiometric or fluorescence-based assay format (e.g., ADP-Glo™ Kinase Assay) is employed.

  • Compounds are serially diluted in DMSO and added to the kinase reaction mixture containing the enzyme, substrate (a synthetic peptide), and ATP.

  • The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

  • The amount of ADP produced (correlating with kinase activity) is quantified by measuring luminescence.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines harboring drug-resistant mutations.

Protocol:

  • Drug-resistant cancer cell lines (e.g., H1975 for EGFR T790M, Ba/F3 cells engineered to express ALK L1196M/G1202R) are seeded in 96-well plates.

  • After 24 hours, cells are treated with serial dilutions of the test compounds for 72 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compounds inhibit the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Protocol:

  • Resistant cells are treated with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against p-EGFR, p-ALK, p-BRAF, p-ERK, and p-AKT, as well as their total protein counterparts and a loading control (e.g., β-actin).[13][14]

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of lead compounds in a living organism.

Protocol:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of drug-resistant human cancer cells.[15][16][17][18]

  • When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

  • The lead compound is administered orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic studies (e.g., Western blot for target inhibition).

Conclusion

The tetrahydropyrido[3,4-b]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors to combat acquired drug resistance. Its synthetic tractability allows for the creation of diverse chemical libraries, and evidence from structurally related pyrazine-based compounds suggests a high potential for identifying potent and selective inhibitors of mutant kinases. The experimental framework outlined in this guide provides a clear path for the systematic validation of this scaffold, from initial in vitro screening to in vivo efficacy studies. Further exploration of this chemical space is warranted to unlock its full therapeutic potential for patients with drug-resistant cancers.

References

Comparative Docking Analysis of Tetrahydropyrido[3,4-b]pyrazine Analogs in Kinase Active Sites: A Synthesis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A review of current literature indicates a growing interest in tetrahydropyrido[3,4-b]pyrazine and related pyridopyrazine scaffolds as promising kinase inhibitors. While a direct comparative docking study across a wide range of analogs is not yet available in published literature, this guide synthesizes available data from various studies to provide insights into their potential binding modes and structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity of Pyridopyrazine Analogs

The following table summarizes the reported inhibitory activities (IC50) of various pyridopyrazine analogs against several cancer-related protein kinases. This data, collated from multiple sources, highlights the potential of this scaffold for potent and selective kinase inhibition.[1] It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in assay conditions.

Compound/Analog SeriesTarget Kinase(s)Reported IC50 Values (µM)Reference
Disubstituted pyrido[3,4-b]pyrazinesPanel of seven cancer-related protein kinasesActive at low micromolar valuesMedChemComm (RSC Publishing)[1]
1,2,3,4-tetrahydropyrido[2,3-b]pyrazinesAnaplastic Lymphoma Kinase (ALK)~0.010 (enzyme assay), ~0.150 (cell assay)Journal of Medicinal Chemistry[2]
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivativesMitogen-activated protein kinase kinase 4 (MKK4)0.078 (for compound 39), with selectivity over RSK4Journal of Medicinal Chemistry[3]
Pyrido[3,4-d]pyrimidine derivativesMonopolar spindle kinase 1 (MPS1)Potent inhibition reportedJournal of Medicinal Chemistry
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-onesHistone lysine demethylases (KDM4, KDM5)Potent, cell-permeable inhibitionJournal of Medicinal Chemistry
Pyrido[4,3-d]pyrimidine and tetrahydropyrido[3,4-d]pyrimidine derivativesKRAS-G12D0.009 (for compound 10k in enzymatic assay)Molecules[4]

Experimental Protocols: A Generalized Molecular Docking Workflow

While specific parameters may vary between studies, a typical molecular docking protocol for kinase inhibitors involves the following key steps. This generalized workflow is based on established methodologies and widely used software such as AutoDock Vina.

1. Preparation of the Kinase Receptor:

  • Retrieval of Crystal Structure: The three-dimensional structure of the target kinase is obtained from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are often preferred as they represent a relevant active conformation.

  • Receptor Cleaning: Water molecules, co-factors, and existing ligands are typically removed from the PDB file.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct hydrogen bonding patterns.

  • Charge Assignment: Partial charges are assigned to the protein atoms using a force field such as Gasteiger.

  • Conversion to PDBQT format: The prepared protein structure is converted to the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the tetrahydropyrido[3,4-b]pyrazine analogs are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • Conversion to PDBQT format: The prepared ligands are also converted to the PDBQT file format.

3. Grid Box Generation:

  • A grid box is defined around the active site of the kinase. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact. The co-crystallized ligand, if present, is often used as a reference to define the center of the grid.

4. Molecular Docking Simulation:

  • Docking Algorithm: AutoDock Vina, which employs a Lamarckian genetic algorithm, is a commonly used tool for molecular docking.

  • Execution: The docking simulation is run, where the program systematically searches for the optimal binding poses of the flexible ligand within the rigid receptor's active site. The exhaustiveness parameter can be adjusted to control the thoroughness of the search.

  • Scoring Function: The program uses a scoring function to estimate the binding affinity (in kcal/mol) for each predicted pose. More negative scores indicate a higher predicted binding affinity.

5. Analysis of Docking Results:

  • Binding Pose Analysis: The predicted binding poses of the ligands are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the kinase active site.

  • Correlation with Activity: The docking scores and observed interactions are correlated with the experimental biological activity (e.g., IC50 values) to build a structure-activity relationship (SAR) model. This helps in understanding the structural requirements for potent kinase inhibition and in designing new, more effective analogs.

Mandatory Visualization: Workflow and Signaling Pathways

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Design Protein_Preparation Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Generation Grid Box Generation (Define Active Site) Protein_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Docking_Execution Molecular Docking (AutoDock Vina) Ligand_Preparation->Docking_Execution Grid_Generation->Docking_Execution Pose_Analysis Binding Pose Analysis (Interactions, Visualization) Docking_Execution->Pose_Analysis SAR_Analysis SAR & Lead Optimization Pose_Analysis->SAR_Analysis

Caption: Generalized workflow for comparative molecular docking studies of kinase inhibitors.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) Growth_Factor->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation THPP_Analog Tetrahydropyrido[3,4-b]pyrazine Analog THPP_Analog->RTK Inhibition Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream_Signaling Activation Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a THPP analog.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance

The proper disposal of 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine, a heterocyclic amine, is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. Due to its hazardous properties, this compound requires a specialized disposal protocol. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in ensuring safe handling and disposal. This compound is classified with the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these significant health risks, direct disposal into standard waste streams or sanitary sewers is strictly prohibited.

Quantitative Data Summary

While specific disposal concentration limits for this compound are not publicly available, the following table summarizes its key identifiers and physical properties. This information is critical for waste management professionals to properly classify and handle the waste.

PropertyValue
CAS Number 35808-41-4
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Appearance Solid
Solubility Freely soluble in water and organic solvents.[2]

Disposal Protocol: A Step-by-Step Guide

Step 1: Segregation and Waste Accumulation
  • Isolate the Waste: Designate a specific, clearly labeled, and sealed container for all waste containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or safety professional.[3] Incompatible materials can lead to dangerous reactions.[7]

Step 2: Proper Labeling and Storage
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, sparks, and incompatible materials.

Step 3: Arrange for Professional Disposal
  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company.[3][4][5][6] These companies are equipped to handle, transport, and dispose of toxic chemical waste in accordance with all federal, state, and local regulations.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) and any other relevant information about the waste to the disposal company.

  • Follow Vendor Instructions: The disposal service will provide specific instructions for packaging and preparing the waste for pickup.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Containment and Absorption: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Decontamination: Decontaminate the spill area using a suitable decontamination solution. While specific solutions for this compound are not documented, commercially available decontamination solutions for aromatic amines may be effective. Always test in a small, inconspicuous area first.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container for professional disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal cluster_spill Spill Response start Generation of This compound Waste segregate Segregate Waste into Designated Container start->segregate spill Spill Occurs start->spill Potential Event label_waste Label Container with 'Hazardous Waste' & Chemical Name segregate->label_waste store_waste Store in Secure Hazardous Waste Area label_waste->store_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor provide_info Provide SDS and Waste Information contact_vendor->provide_info package_waste Package Waste per Vendor Instructions provide_info->package_waste pickup Arrange for Waste Pickup package_waste->pickup evacuate Evacuate & Ventilate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain & Absorb Spill don_ppe->contain decontaminate Decontaminate Area contain->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup dispose_cleanup->store_waste Return to Storage

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Operational Protocols for 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for handling 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine, including personal protective equipment (PPE) guidelines, operational procedures, and a comprehensive disposal plan. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling this compound.

PPE CategoryItem SpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact.Prevents skin contact and absorption.[3][4]
Body Protection Fully-buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.Minimizes inhalation of harmful vapors.

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Always handle this compound inside a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[1]

Handling Procedures:

  • Before use, visually inspect the container for any damage or leaks.

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Use only non-sparking tools.

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in the laboratory.[6]

Storage Procedures:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep away from sources of ignition, heat, sparks, and open flames.[3]

  • Store separately from strong oxidizing agents and acids.[1]

Spill and Emergency Procedures

Small Spills (manageable by trained personnel):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite or sand.[3][4]

  • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.[6]

Large Spills:

  • Immediately evacuate the laboratory and alert others in the vicinity.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1][4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Segregation:

  • Collect all waste, including unused material, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[1][4]

  • The container must be kept tightly sealed except when adding waste.[7]

  • Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizers and acids.[1][4]

Labeling and Storage of Waste:

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from general laboratory traffic.

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3]

  • Do not pour any amount of this compound down the drain.[3]

Workflow and Safety Logic

start Start: Handling 1,2,3,4-Tetrahydropyrido [3,4-b]pyrazine assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Wear Appropriate PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves assess_risk->don_ppe prepare_work_area Prepare Work Area: - Certified Fume Hood - Clear of Incompatibles - Spill Kit Ready don_ppe->prepare_work_area handle_chemical Perform Experiment prepare_work_area->handle_chemical no_incident No Incident handle_chemical->no_incident No incident Incident Occurs (Spill, Exposure) handle_chemical->incident Yes decontaminate Decontaminate Work Area & PPE no_incident->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste end End dispose_waste->end spill Spill Response incident->spill Spill exposure Exposure Response incident->exposure Exposure spill->decontaminate first_aid Administer First Aid (Eyewash, Shower, etc.) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident report_incident->end

Caption: Workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.